molecular formula C9H9F2NO2 B1302390 2,5-Difluoro-DL-phenylalanine CAS No. 32133-38-3

2,5-Difluoro-DL-phenylalanine

Cat. No.: B1302390
CAS No.: 32133-38-3
M. Wt: 201.17 g/mol
InChI Key: YHYQITHAFYELNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-DL-phenylalanine (CAS 32133-38-3) is a non-natural, fluorinated amino acid with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. This compound is presented as an off-white to light yellow solid with a melting point of approximately 252 °C and should be stored at 2-8°C. In scientific research, this compound serves as a critical building block in medicinal chemistry. It has been specifically utilized in the design and synthesis of dimerized phenylalanine derivatives that function as novel HIV-1 capsid inhibitors. These inhibitors bind to the interprotomer pocket of the viral capsid hexamer, demonstrating a dual-stage mechanism by interfering with both the early and late phases of the HIV-1 life cycle . The incorporation of fluorinated phenylalanines, such as the 2,5-difluoro derivative, is a established strategy in drug discovery to enhance the properties of peptide-based therapeutics. The introduction of fluorine atoms can significantly modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds by influencing their electronic properties and molecular conformation . This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, as it may cause skin, eye, and respiratory irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQITHAFYELNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371795
Record name 2,5-Difluoro-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-38-3
Record name 2,5-Difluoro-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32133-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-DL-phenylalanine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. Detailed experimental protocols for its synthesis, purification, and incorporation into peptides are provided, alongside a discussion of its expected biological effects and analytical characterization.

Chemical Structure and Identification

This compound is a racemic mixture of the D- and L-enantiomers of 2-amino-3-(2,5-difluorophenyl)propanoic acid. The presence of two fluorine atoms on the aromatic ring is a key structural feature that differentiates it from the endogenous amino acid, phenylalanine.

IdentifierValue
Chemical Name This compound
CAS Number 32133-38-3[1]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
SMILES C1=CC(=C(C=C1F)CC(C(=O)O)N)F
InChI Key YHYQITHAFYELNW-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The introduction of fluorine atoms significantly alters the physicochemical properties of the phenylalanine scaffold, influencing its polarity, lipophilicity, and metabolic stability.

Physical Properties
PropertyValueSource
Melting Point 252 °C[2]
Flash Point 137.8 ± 27.9 °C[2]
Appearance White to off-white powderInferred from similar compounds
Solubility Poor aqueous solubility. Soluble in dilute mineral acids and alkali hydroxide solutions. Soluble in organic solvents like DMSO for stock solutions.[3][4]
Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the α-proton, β-protons, and the aromatic protons. The aromatic region will show complex splitting patterns due to H-H and H-F coupling.
¹³C NMR Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling.
¹⁹F NMR A sensitive probe for the local environment of the fluorine atoms. The two fluorine atoms are expected to show distinct chemical shifts, providing a powerful tool for studying conformational changes in peptides and proteins.[5][6][7]
FT-IR Characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the C-F bonds on the aromatic ring.
Mass Spectrometry The molecular ion peak [M+H]⁺ is expected at m/z 202.1.

Synthesis and Purification

The most common method for the synthesis of this compound is the Erlenmeyer-Plöchl synthesis.

Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 2,5-Difluorobenzaldehyde + N-Acetylglycine B Azlactone Intermediate Formation (Acetic Anhydride, Sodium Acetate) A->B C Hydrolysis (Aqueous Base, e.g., NaOH) B->C D Acidification (e.g., HCl) C->D E Crude this compound D->E F Recrystallization (e.g., Ethanol/Water) E->F G Pure this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Erlenmeyer-Plöchl Synthesis

Step 1: Azlactone Formation

  • In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110°C with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature.

  • Slowly add ethanol to precipitate the azlactone intermediate.

  • Collect the solid product by filtration, wash with cold ethanol, and then with water.

Step 2: Hydrolysis

  • Suspend the crude azlactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated this compound by filtration.

  • Wash the solid product with cold water and a small amount of cold ethanol.

  • Dry the product under vacuum.

Purification Protocol: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The crude product should be soluble in the hot solvent mixture and sparingly soluble when cold.[8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Induce Crystallization: While hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[2]

Biological Properties and Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug discovery and peptide design.

Metabolic Stability and Proteolytic Resistance

The strong carbon-fluorine bond enhances the metabolic stability of molecules containing this compound. Peptides incorporating this amino acid are expected to exhibit increased resistance to proteolytic degradation by enzymes such as proteasomes, leading to a longer in vivo half-life.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate this compound or a peptide containing it with human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer at 37°C.[10][11]

  • Cofactor: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Enzyme Inhibition

Due to its structural similarity to phenylalanine, this compound is predicted to act as a competitive inhibitor of enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH).[8][12] This enzyme is crucial for the metabolism of phenylalanine to tyrosine.[13]

Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified PAH enzyme, the cofactor tetrahydrobiopterin (BH4), and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, L-phenylalanine.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination: Stop the reaction, for example, by adding perchloric acid.

  • Analysis: Quantify the amount of tyrosine produced, typically by HPLC with fluorescence detection.

  • Data Analysis: Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.[12]

Signaling Pathway Modulation

Amino acids are known to regulate cell growth and proliferation through the mTOR (mechanistic Target of Rapamycin) signaling pathway.[14][15] Phenylalanine, in particular, can influence mTORC1 activity.[16][17] It is hypothesized that as a phenylalanine analog, this compound could potentially modulate this pathway.

G Phe Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake DFP This compound (Potential Antagonist) DFP->LAT1 Competitive Uptake mTORC1 mTORC1 DFP->mTORC1 Potential Inhibition LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Inhibits (when unphosphorylated) CellGrowth Cell Growth ProteinSynthesis->CellGrowth Leads to

Caption: Postulated interaction of this compound with the mTOR signaling pathway.

Incorporation into Peptides

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of novel peptides with altered biological activities and stabilities.[18]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: Activate Fmoc-2,5-Difluoro-DL-phenylalanine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.[18]

Conclusion

This compound is a versatile building block for the development of novel peptides and small molecule therapeutics. Its unique structural and chemical properties, primarily stemming from the presence of two fluorine atoms, offer advantages in terms of metabolic stability, potential for enzyme inhibition, and utility as a spectroscopic probe. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and utilize this compound in their drug discovery and development efforts. Further quantitative studies on its biological activities will undoubtedly expand its applications in creating next-generation therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of 2,5-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation and analysis of this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Erlenmeyer-Plöchl synthesis. This method involves a two-step process: the formation of an azalactone intermediate followed by its hydrolysis to yield the desired amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

Step 1: Synthesis of 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azalactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the azalactone.

  • Collect the solid product by filtration, wash with cold ethanol, and then with water to remove any unreacted starting materials and sodium acetate.

  • Dry the crude azalactone under vacuum.

Step 2: Hydrolysis of the Azalactone to this compound

  • Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The precipitated this compound should be collected by filtration.

  • Wash the solid product with cold water followed by a small amount of cold ethanol.

  • Dry the final product under vacuum.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Azalactone Formation cluster_1 Step 2: Hydrolysis 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Reaction_1 Condensation (100-110°C, 2-3h) 2,5-Difluorobenzaldehyde->Reaction_1 N-Acetylglycine N-Acetylglycine N-Acetylglycine->Reaction_1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_1 Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_1 Azalactone_Intermediate 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one Reaction_1->Azalactone_Intermediate Precipitation Precipitation with Ethanol Azalactone_Intermediate->Precipitation Crude_Azalactone Crude Azalactone Precipitation->Crude_Azalactone Reaction_2 Reflux (4-6h) Crude_Azalactone->Reaction_2 NaOH_Solution 10% NaOH (aq) NaOH_Solution->Reaction_2 Acidification Acidification (pH 5-6) Reaction_2->Acidification Final_Product This compound Acidification->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add hot deionized water to the filtrate until it becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
Appearance White to off-white crystalline powder
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the synthesized compound.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
α-H3.9 - 4.2dd
β-H3.0 - 3.3m
Aromatic-H6.9 - 7.2m
¹³C NMR
C=O~175s
C-F (Ar)155 - 160d
C-H (Ar)115 - 125d
C-C (Ar)120 - 130d
α-C~55s
β-C~37s
¹⁹F NMR -115 to -125m

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+202.06185.06 (-NH₃), 156.05 (-COOH), 127.04 (fluorobenzyl cation)
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.

Table 4: Typical HPLC Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time 5 - 10 minutes (highly dependent on the specific column and gradient)

Biological Context: Potential Inhibition of Phenylalanine-related Pathways

Fluorinated amino acids like this compound are known to act as mimics of their natural counterparts and can function as competitive inhibitors of enzymes involved in their metabolic pathways. One such key enzyme is phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[2][3] Inhibition of this enzyme can have significant biological consequences.

Furthermore, amino acids are crucial signaling molecules that regulate cell growth and proliferation, partly through the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6] Amino acid analogs can potentially interfere with this pathway.

Diagram of a Potential Signaling Pathway Interaction:

G cluster_0 Phenylalanine Metabolism cluster_1 mTOR Signaling Pathway Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate Tyrosine Tyrosine PAH->Tyrosine Product 2,5-DFP This compound 2,5-DFP->PAH Competitive Inhibition Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis 2,5-DFP_mTOR This compound 2,5-DFP_mTOR->mTORC1 Potential Interference

Caption: Potential interactions of this compound.

Disclaimer: The quantitative data presented in the tables for the characterization of this compound are predicted values based on the analysis of similar compounds and general principles of spectroscopy and chromatography. Experimental values may vary depending on the specific conditions and instrumentation used.

References

biological activity of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2,5-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated amino acids, particularly derivatives of phenylalanine, have garnered significant interest due to the unique physicochemical characteristics that fluorine imparts. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and metabolic stability, which in turn can influence the biological activity of peptides and proteins into which they are incorporated.[1][2]

This technical guide provides a comprehensive overview of the predicted . While direct experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its likely biological effects based on the well-documented activities of other fluorinated phenylalanine analogs. The guide covers potential mechanisms of action, detailed experimental protocols for assessing its biological activity, and relevant signaling pathways.

Physicochemical and Predicted Biological Properties

The introduction of two fluorine atoms onto the phenyl ring of phenylalanine at the 2 and 5 positions is expected to significantly alter its properties compared to the natural L-phenylalanine.

Table 1: Physicochemical and Predicted Metabolic Properties

PropertyL-PhenylalanineThis compound (Predicted/Inferred)
Molar Mass165.19 g/mol ~201.17 g/mol
StructureNatural, essential amino acidSynthetic, racemic mixture (DL)
Metabolic FateIncorporated into proteins; precursor for tyrosine, dopamine, norepinephrine, epinephrine.[3]Likely acts as a competitive inhibitor of phenylalanine-metabolizing enzymes; potential for incorporation into proteins, leading to altered protein structure and function.[1]
Key Physicochemical Impact of Fluorination-Increased lipophilicity and metabolic stability due to the strong carbon-fluorine bond.[2] Altered electronic properties of the aromatic ring.[2]

Potential Biological Activities

Based on studies of other fluorinated phenylalanine analogs, this compound is predicted to exhibit several biological activities, including enzyme inhibition, incorporation into proteins, and cytotoxicity.

Enzyme Inhibition

This compound, due to its structural similarity to L-phenylalanine, is expected to act as a competitive inhibitor of enzymes that metabolize phenylalanine, most notably phenylalanine hydroxylase (PAH).[1] PAH catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine catabolism and the biosynthesis of catecholamines.[4] Inhibition of PAH would block this conversion, potentially leading to a buildup of phenylalanine and a deficiency in downstream products.

Table 2: Predicted Enzyme Inhibition Data

EnzymeInhibitorIC50 / Ki (Predicted/Inferred)Type of Inhibition (Predicted)
Phenylalanine Hydroxylase (PAH)This compoundTo be determined experimentallyCompetitive
Incorporation into Proteins

Fluorinated phenylalanines can be incorporated into proteins, which can confer advantageous biophysical, chemical, and biological properties.[1] This incorporation can enhance protein stability and has been studied in the context of therapeutic vaccines and enzymes.[1] The extent to which this compound is incorporated into proteins in place of natural phenylalanine would need to be determined experimentally. Such incorporation could alter protein folding, stability, and function due to the modified electronic and steric properties of the difluorinated aromatic ring.[1][2]

Cytotoxicity

The incorporation of unnatural amino acids into proteins or the inhibition of essential metabolic pathways can lead to cytotoxic effects. The potential cytotoxicity of this compound would be an important parameter to evaluate for any potential therapeutic application. The half-maximal inhibitory concentration (IC50) against various cell lines is a standard measure of cytotoxicity.

Table 3: Predicted Cytotoxicity Data

Cell LineCompoundIC50 (Predicted/Inferred)
e.g., HeLa, HepG2This compoundTo be determined experimentally

Relevant Signaling Pathways

The biological effects of this compound are likely to be mediated through its interaction with key metabolic and signaling pathways that involve L-phenylalanine.

Phenylalanine Metabolism

The primary metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by phenylalanine hydroxylase. Tyrosine is then a precursor for the synthesis of important neurotransmitters.[3] this compound is expected to interfere with this pathway.

G L-Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L-Phenylalanine->PAH Substrate L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound This compound->PAH Competitive Inhibition PAH->L-Tyrosine Product

Caption: Predicted inhibition of the Phenylalanine metabolism pathway by this compound.

Amino Acid Sensing and mTOR Pathway

Amino acids, including phenylalanine, are known to activate the mTORC1 complex, a central regulator of cell growth and protein synthesis.[5] It is plausible that as a phenylalanine analog, this compound could interfere with the normal amino acid sensing mechanisms of the cell, potentially acting as an antagonist and inhibiting protein synthesis.

G cluster_lysosome Lysosome Ragulator Ragulator Rag GTPases Rag GTPases Ragulator->Rag GTPases mTORC1 mTORC1 Rag GTPases->mTORC1 Activation Rheb Rheb Rheb->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Amino Acids\n(e.g., L-Phenylalanine) Amino Acids (e.g., L-Phenylalanine) Amino Acids\n(e.g., L-Phenylalanine)->Ragulator This compound This compound This compound->Ragulator Potential Antagonism

Caption: Potential interference of this compound with the amino acid sensing mTOR pathway.

Experimental Protocols

To empirically determine the , the following experimental protocols are recommended.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PAH activity.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (test inhibitor)

  • NADH

  • Dihydropteridine Reductase (DHPR)

  • 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) or Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A constant concentration of L-Phenylalanine (e.g., at its Km value).

    • Varying concentrations of this compound.

    • NADH

    • DHPR

    • DMPH4 or BH4

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of PAH to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Assessment of Protein Incorporation

This protocol describes a method to determine if this compound is incorporated into newly synthesized proteins.

Materials:

  • Cell line of interest (e.g., HEK293)

  • Cell culture medium deficient in phenylalanine

  • Dialyzed fetal bovine serum (FBS)

  • L-Phenylalanine

  • This compound

  • Radio-labeled amino acid (e.g., ³H-Leucine)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Culture cells in complete medium to ~80% confluency.

  • Wash the cells with phosphate-buffered saline (PBS) and then incubate in phenylalanine-free medium supplemented with dialyzed FBS for 1-2 hours to deplete intracellular phenylalanine stores.

  • Replace the medium with phenylalanine-free medium containing either L-phenylalanine (control) or this compound at various concentrations.

  • Add a radio-labeled amino acid (e.g., ³H-Leucine) to all wells to monitor general protein synthesis.

  • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours).

  • Wash the cells with cold PBS and then lyse the cells.

  • Precipitate the proteins from the cell lysate using cold TCA.

  • Wash the protein pellet with ethanol to remove unincorporated amino acids.

  • Dissolve the protein pellet and measure the radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound may indicate its incorporation is less efficient than L-phenylalanine or that it is inhibiting overall protein synthesis.

  • Further analysis by mass spectrometry of isolated proteins can definitively identify the incorporation of this compound.

Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.[6][7][8]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow for Biological Activity Assessment Synthesis of this compound Synthesis of this compound Enzyme Inhibition Assay (e.g., PAH) Enzyme Inhibition Assay (e.g., PAH) Synthesis of this compound->Enzyme Inhibition Assay (e.g., PAH) Protein Incorporation Assay Protein Incorporation Assay Synthesis of this compound->Protein Incorporation Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Synthesis of this compound->Cytotoxicity Assay (e.g., MTT) Data Analysis Data Analysis Enzyme Inhibition Assay (e.g., PAH)->Data Analysis Protein Incorporation Assay->Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Biological Activity Profile Biological Activity Profile Data Analysis->Biological Activity Profile

Caption: A generalized experimental workflow for characterizing the .

Conclusion

While direct experimental data on this compound is not extensively available, a comprehensive understanding of its potential biological activities can be inferred from the behavior of other fluorinated phenylalanine analogs. It is predicted to act as a competitive inhibitor of phenylalanine-metabolizing enzymes, has the potential for incorporation into proteins, and may exhibit cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation of these predicted activities. Further research is essential to fully elucidate the biological profile of this compound and to determine its potential as a tool for chemical biology or as a lead compound in drug discovery.

References

Unraveling the Molecular Behavior of 2,5-Difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action of 2,5-Difluoro-DL-phenylalanine in biological systems. While direct research on this specific molecule is limited, this document synthesizes information from studies on analogous fluorinated amino acids to infer its likely biological behavior. The primary hypothesized mechanisms include its incorporation into proteins, leading to altered function, and its potential role as a competitive enzyme inhibitor. This guide offers a foundational understanding for researchers and professionals in drug development, highlighting the versatile properties imparted by fluorine substitution in amino acids.

Introduction

This compound is a synthetic amino acid, a derivative of phenylalanine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. This substitution significantly alters the electronic properties of the aromatic side chain, influencing its interactions within a biological milieu. The introduction of fluorine, the most electronegative element, can modulate a molecule's acidity, basicity, hydrophobicity, and conformation.[1][2] Consequently, fluorinated amino acids have garnered considerable interest in pharmaceutical research for their potential to enhance the stability, binding affinity, and overall efficacy of peptides and proteins.[1][2] Although this compound is primarily utilized as a synthetic precursor for more complex molecules, such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type II diabetes, understanding its intrinsic biological activity is crucial for leveraging its full potential in drug design.[1][2]

Hypothesized Mechanisms of Action

Based on the known behavior of fluorinated amino acids, two primary mechanisms of action for this compound in biological systems are proposed:

  • Incorporation into Polypeptide Chains: As an analog of phenylalanine, it is plausible that this compound can be recognized by the cellular translational machinery and incorporated into proteins.

  • Direct Enzyme Inhibition: The structural similarity to phenylalanine suggests that this compound may act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate.

Protein Incorporation and Alteration of Function

The replacement of phenylalanine with its 2,5-difluoro analog during protein synthesis can lead to significant changes in protein structure and function. The highly electronegative fluorine atoms can alter intramolecular and intermolecular interactions, such as hydrogen bonding and cation-π interactions, which are critical for protein folding and stability.[2] This could result in proteins with enhanced thermal stability, altered enzymatic activity, or modified binding affinities for their substrates or interaction partners.[2]

Competitive Enzyme Inhibition

This compound may compete with endogenous phenylalanine for the active site of various enzymes. A key example is its role as a building block for DPP-4 inhibitors.[2] While the final drug product is a more complex molecule, the difluorophenylalanine moiety is a critical component for its inhibitory activity. It is therefore conceivable that this compound itself possesses some level of inhibitory activity against enzymes that recognize phenylalanine.

Quantitative Data

ParameterDescriptionRelevance to Mechanism of ActionStatus for this compound
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Quantifies the potency of enzyme inhibition.Data not available
Ki (Inhibition constant) The dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher affinity of the inhibitor for the enzyme.Provides a thermodynamic measure of the inhibitor's binding affinity.Data not available
Incorporation Efficiency The percentage of a specific amino acid in a protein that is replaced by its analog.Determines the extent to which the analog is incorporated into proteins.Data not available
Melting Temperature (Tm) Shift The change in the melting temperature of a protein upon incorporation of the amino acid analog.Indicates the effect of the analog on protein stability.Data not available

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following are detailed methodologies for key experiments.

Protocol for Assessing Protein Incorporation

Objective: To determine if this compound is incorporated into proteins in a cellular model.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in a phenylalanine-free medium supplemented with a known concentration of this compound.

  • Protein Extraction: After a defined incubation period, harvest the cells and extract total protein using a suitable lysis buffer.

  • Protein Digestion: Digest the extracted proteins into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the mass spectrometry data for peptides containing this compound, identified by its unique mass-to-charge ratio.

Protocol for Enzyme Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on a specific enzyme (e.g., Phenylalanine Hydroxylase).

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its natural substrate (L-phenylalanine).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound.

  • Reaction Initiation: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the inhibitor.

  • Kinetic Measurement: Monitor the rate of the enzymatic reaction over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model (e.g., Michaelis-Menten kinetics) to determine the IC50 and Ki values.

Visualizations

Signaling Pathways and Conceptual Relationships

G Hypothesized Mechanisms of this compound cluster_0 Cellular Environment cluster_1 Mechanism 1: Protein Incorporation cluster_2 Mechanism 2: Enzyme Inhibition 2,5-DF-Phe This compound Ribosome Ribosome 2,5-DF-Phe->Ribosome Uptake Active Site Active Site 2,5-DF-Phe->Active Site Altered Protein Protein with 2,5-DF-Phe Ribosome->Altered Protein Translation Altered Function Altered Protein Function (e.g., Stability, Activity) Altered Protein->Altered Function Enzyme Enzyme (e.g., Phenylalanine Hydroxylase) Enzyme->Active Site Inhibition Competitive Inhibition Active Site->Inhibition

Caption: Hypothesized mechanisms of action for this compound.

Experimental Workflows

G Experimental Workflow for Protein Incorporation Analysis Start Start: Cell Culture with 2,5-DF-Phe Protein Extraction Protein Extraction Start->Protein Extraction Proteolytic Digestion Proteolytic Digestion (Trypsin) Protein Extraction->Proteolytic Digestion LC-MS/MS LC-MS/MS Analysis Proteolytic Digestion->LC-MS/MS Data Analysis Data Analysis (Peptide Identification) LC-MS/MS->Data Analysis Result Result: Confirmation of Incorporation Data Analysis->Result

Caption: Workflow for detecting protein incorporation of this compound.

G Experimental Workflow for Enzyme Inhibition Assay Start Start: Prepare Reagents Reaction Setup Set up reactions with varying [2,5-DF-Phe] Start->Reaction Setup Kinetic Measurement Monitor reaction kinetics Reaction Setup->Kinetic Measurement Data Plotting Plot Rate vs. [Inhibitor] Kinetic Measurement->Data Plotting Curve Fitting Fit data to inhibition model Data Plotting->Curve Fitting Result Result: Determine IC50 and Ki Curve Fitting->Result

Caption: Workflow for determining the enzyme inhibitory potential of this compound.

Conclusion and Future Directions

While this compound is predominantly recognized as a valuable synthetic intermediate, its potential intrinsic biological activities should not be overlooked. The principles of fluorine's effects on molecular properties suggest that this compound could modulate biological systems through protein incorporation and enzyme inhibition. The lack of direct experimental evidence presents a clear opportunity for future research. Elucidating the specific molecular targets and quantifying the biological effects of this compound will be crucial for a comprehensive understanding of its pharmacological profile and could unveil new applications in drug discovery and chemical biology. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for such investigations.

References

2,5-Difluoro-DL-phenylalanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

The strategic incorporation of fluorine into amino acids and other bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, fluorination can modulate a compound's acidity, basicity, and conformational preferences, which can in turn influence its interaction with protein targets.[2]

Understanding the solubility and stability of 2,5-Difluoro-DL-phenylalanine is a prerequisite for its effective use in research and drug development. Solubility impacts its formulation for in vitro and in vivo studies, while stability data is crucial for determining its shelf-life and identifying potential degradation products that could affect its activity or toxicity. This guide details the standard procedures for generating this critical information.

Physicochemical Properties of Fluorinated Phenylalanine Analogues

The introduction of fluorine atoms onto the phenyl ring of phenylalanine is known to increase its lipophilicity.[1] This can have a profound effect on the molecule's solubility in various solvents. While non-fluorinated phenylalanine has some water solubility, its fluorinated counterparts may exhibit different profiles. For instance, the related compound L-4-Fluorophenylalanine is reported to be soluble in water and 0.5M HCl, as well as in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5][6] It is therefore anticipated that this compound will also demonstrate solubility in a range of polar and non-polar organic solvents.

The C-F bond is significantly stronger than a C-H bond, which generally imparts enhanced metabolic stability to fluorinated compounds.[1] This suggests that this compound may be more resistant to enzymatic degradation compared to native phenylalanine.

Solubility Assessment

A thorough understanding of the solubility of this compound in various solvents and aqueous buffer systems is essential for its application in experimental assays and for the development of suitable formulations.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the isothermal shake-flask method, a widely accepted technique.

Materials:

  • This compound

  • A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • An excess amount of this compound is added to a known volume of each test solvent in a sealed vial.

  • The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

  • The resulting suspensions are centrifuged to pellet the undissolved solid.

  • Aliquots of the supernatant are carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted supernatant is determined by a validated analytical method, such as HPLC-UV.

  • The experiment is performed in triplicate for each solvent system.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Purified Water25[Data][Data]
PBS (pH 7.4)25[Data][Data]
0.1 N HCl25[Data][Data]
0.1 N NaOH25[Data][Data]
Ethanol25[Data][Data]
Methanol25[Data][Data]
Dimethyl Sulfoxide (DMSO)25[Data][Data]
Acetonitrile25[Data][Data]
Purified Water37[Data][Data]
PBS (pH 7.4)37[Data][Data]

Stability Assessment

Stability testing is performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and to develop stability-indicating analytical methods.[7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing a solution of this compound to stress conditions that are more severe than accelerated stability testing conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated temperature-controlled ovens

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer)

Procedure:

  • Acid Hydrolysis: A solution of this compound is prepared in a suitable solvent and mixed with an equal volume of 0.1 N HCl. The solution is incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are taken at various time points, neutralized, and analyzed.

  • Base Hydrolysis: A solution of the compound is mixed with an equal volume of 0.1 N NaOH and incubated under similar conditions as the acid hydrolysis study. Samples are taken, neutralized, and analyzed.

  • Oxidative Degradation: A solution of the compound is treated with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a defined period. Samples are analyzed at various time points.

  • Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 80°C) for an extended period. Samples are analyzed to assess degradation.

  • Photostability: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Samples are analyzed for degradation.

A validated stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.

Data Presentation: Stability Data

The results from the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Stress ConditionTime (hours)Assay of this compound (%)Major Degradation Product(s) (% Peak Area)
0.1 N HCl (60°C)0100-
8[Data][Data]
24[Data][Data]
0.1 N NaOH (60°C)0100-
8[Data][Data]
24[Data][Data]
3% H₂O₂ (RT)0100-
8[Data][Data]
24[Data][Data]
Thermal (80°C, Solid)0100-
24[Data][Data]
72[Data][Data]
Photostability (ICH Q1B)-[Data][Data]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel amino acid analogue like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment A Compound Synthesis & Purification (this compound) B Structural Confirmation (NMR, MS, Elemental Analysis) A->B C Solvent Selection (Aqueous & Organic) B->C G Development of Stability- Indicating Analytical Method B->G D Equilibrium Solubility Assay (Shake-Flask Method) C->D E Quantitative Analysis (e.g., HPLC-UV) D->E F Data Tabulation & Reporting E->F H Forced Degradation Studies (pH, Temp, Light, Oxidation) G->H I Identification of Degradation Products H->I J Long-Term Stability Studies (ICH Conditions) H->J G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation Acid/Heat Deamination Deamination Product Parent->Deamination Base/Heat Hydroxylation Hydroxylated Ring Product Parent->Hydroxylation Oxidizing Agent (e.g., H₂O₂) Oxidation_SideChain Side-Chain Oxidation Product Parent->Oxidation_SideChain Oxidizing Agent

References

Unveiling the Structural Nuances: A Technical Guide to the Prospective Crystal Structure Analysis of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Molecular Geometry

The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity. In 2,5-Difluoro-DL-phenylalanine, the fluorine atoms are expected to influence the electron distribution and conformation of the side chain. Based on known effects of fluorination, the following changes to the molecular geometry compared to native phenylalanine can be anticipated.

Molecular ParameterPredicted Value/Effect
C-F Bond Length Approximately 1.35 Å
Aromatic C-C Bond Lengths Slight shortening of C-C bonds adjacent to C-F bonds
C-C-F Bond Angle Approximately 120°
Aromatic Ring Geometry Minor deviations from the ideal 120° C-C-C angles of a perfect hexagon

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.

1. Synthesis

The synthesis of this compound can be achieved through several established routes for fluorinated amino acids. One common approach is the alkylation of a glycine equivalent using a fluorinated benzyl halide. For instance, the Schöllkopf reagent can be alkylated with 2,5-difluorobenzyl bromide, followed by acidic hydrolysis to yield the desired amino acid.[1] Another method involves the use of a chiral auxiliary to introduce the desired stereochemistry.[1]

2. Crystallization

Obtaining single crystals of sufficient size and quality is a critical step. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. The process typically involves:

  • Dissolving the synthesized this compound in a suitable solvent (e.g., water, ethanol, or a mixture) to create a saturated or near-saturated solution.

  • Allowing the solvent to evaporate slowly at a controlled temperature, leading to the gradual formation of crystals.

  • Alternatively, in vapor diffusion, a droplet of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, inducing crystallization.

3. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source for higher brightness and resolution.[2] The crystal diffracts the X-rays in a specific pattern, which is recorded on a detector.[3] The data collection process involves rotating the crystal to capture diffraction spots from all possible orientations.

4. Structure Solution and Refinement

The collected diffraction data is then processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined using computational methods to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule in the crystal lattice.

Visualizing the Workflow

The logical flow from the initial synthesis to the final structural analysis is a critical pathway in chemical and pharmaceutical research. The following diagram illustrates this general experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 2,5-Difluoro- DL-phenylalanine crystallization Growth of Single Crystals synthesis->crystallization Purified Compound data_collection Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: General experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the processes involved in determining the crystal structure of this compound. While the specific structural data remains to be elucidated through dedicated experimental work, the methodologies outlined here represent the current state-of-the-art in the field and provide a clear roadmap for future research in this area. The insights gained from such a study would be invaluable for the rational design of novel therapeutics and a deeper understanding of the structure-activity relationships of fluorinated biomolecules.

References

The Fluorinated Advantage: A Technical Guide to Fluorine Substitution in Phenylalanine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry and peptide design. This in-depth technical guide explores the profound effects of fluorine substitution on the physicochemical properties, structure, and biological activity of phenylalanine-containing peptides and proteins. By leveraging the unique properties of fluorine, researchers can engineer molecules with enhanced metabolic stability, improved binding affinity, and tailored functionalities, paving the way for the development of next-generation therapeutics.

Physicochemical Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into the phenyl ring of phenylalanine induces significant changes in its electronic and steric properties. These alterations, though subtle in terms of size, have a cascading effect on the molecule's overall behavior.[1][2]

Electronic Effects: pKa and Acidity

Fluorine's strong electron-withdrawing nature alters the electron density of the aromatic ring, which in turn influences the acidity of nearby functional groups.[3] This effect can be quantified by changes in the pKa values of the amino and carboxylic acid moieties. The inductive effect of fluorine generally leads to a decrease in the pKa of the amino group, making it more acidic.[2] The magnitude of this effect is dependent on the position and number of fluorine substituents, a relationship that can be correlated with Hammett constants (σ), which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.

Table 1: Physicochemical Properties of Fluorinated Phenylalanine Analogs

CompoundpKa (α-NH3+)Hammett Constant (σp)logP
L-Phenylalanine~9.10.00~1.4
4-Fluoro-L-phenylalanine~8.8+0.06~1.6
3-Fluoro-L-phenylalanine~8.7+0.34~1.6
2-Fluoro-L-phenylalanine~8.6+0.28~1.6
3,5-Difluoro-L-phenylalanine~8.4+0.68 (sum of σm)~1.9
2,3,4,5,6-Pentafluoro-L-phenylalanine<8.0+1.5 (sum of σ)~2.8

Note: pKa and logP values are approximate and can vary depending on the experimental conditions. Hammett constants are for the corresponding substituent on a benzoic acid.

Lipophilicity

A key consequence of fluorine substitution is the modulation of lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The replacement of hydrogen with fluorine generally increases the lipophilicity of the molecule, as measured by the partition coefficient (logP). This is attributed to the hydrophobic nature of the C-F bond.[3] This enhanced lipophilicity can improve a peptide's ability to cross cellular membranes, a significant hurdle in drug delivery.

Structural and Conformational Effects

The introduction of fluorine can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology. These steric and electronic effects can alter the preferred dihedral angles of the peptide backbone and the side-chain rotamer populations.[4] Such conformational biases can be exploited to pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor.

Impact on Biological Activity and Stability

The modifications to phenylalanine's properties through fluorination translate into significant changes in the biological activity and stability of peptides and proteins.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorinated phenylalanine is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by proteases that typically recognize and degrade peptides containing natural aromatic amino acids like phenylalanine.[6] This increased resistance to proteolysis leads to a longer plasma half-life, a crucial factor for improving the therapeutic efficacy of peptide-based drugs.

Table 2: Comparative Enzymatic Stability of Peptides

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide RemainingReference
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%[6]
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%[6]
Modulated Receptor Binding Affinity

The altered electronic and conformational properties of fluorinated phenylalanine can significantly impact a peptide's binding affinity (Ki) for its target receptor. The redistribution of electron density in the aromatic ring can affect crucial non-covalent interactions within the binding pocket, such as cation-π and π-π stacking.[1] Depending on the specific interactions, fluorination can either enhance or decrease binding affinity. For instance, in the case of the dimeric opioid peptide Biphalin, substitution of phenylalanine with 4-fluorophenylalanine leads to a substantial increase in affinity for both μ- and δ-opioid receptors.[1]

Table 3: Comparative Binding Affinity of Biphalin Analogs

Compoundμ-Opioid Receptor Binding (Ki, nM)δ-Opioid Receptor Binding (Ki, nM)Reference
Native Biphalin (with Phe)0.5112.8[1]
4-F-Phe Biphalin0.090.11[1]

Experimental Protocols

Synthesis of Fmoc-Protected Fluorophenylalanine

The synthesis of fluorinated phenylalanine analogs is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method for the synthesis of 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.[7]

Protocol: Synthesis of 3,5-Difluoro-DL-phenylalanine

  • Azalactone Formation: In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 eq.), hippuric acid (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.) to the mixture. Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours. Allow the mixture to cool to room temperature. Add cold ethanol to precipitate the azalactone intermediate. Collect the solid by filtration and wash with cold ethanol and then water.

  • Hydrolysis: Suspend the crude azalactone in a solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours until the solid dissolves. Cool the reaction mixture to room temperature.

  • Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 5-6. Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration. Wash the solid product with cold water and then a small amount of cold ethanol. Dry the final product under vacuum.[7]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected fluorophenylalanine can be readily incorporated into peptide sequences using standard SPPS protocols.

Protocol: Manual Fmoc-SPPS of a 4-Fluorophenylalanine-Containing Peptide

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (including Fmoc-4-F-Phe-OH) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Assessment of Metabolic Stability

The metabolic stability of peptides containing fluorinated phenylalanine can be assessed in vitro using human serum or plasma.

Protocol: In Vitro Peptide Stability Assay in Human Serum

  • Preparation: Prepare a stock solution of the test peptide in a suitable buffer.

  • Incubation: Incubate the peptide solution with 50% (v/v) human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the amount of remaining intact peptide at each time point using RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide versus time and fit the data to an exponential decay model to determine the peptide's half-life (t½).

Visualization of Pathways and Workflows

Signaling Pathway: Opioid Receptor Activation

Peptides containing fluorinated phenylalanine, such as the biphalin analog, can act as potent agonists for G-protein coupled receptors (GPCRs) like the μ- and δ-opioid receptors. Upon binding, these peptides trigger a signaling cascade that leads to various cellular responses, including analgesia.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fluorinated_Opioid_Peptide Fluorinated Opioid Peptide Opioid_Receptor μ/δ Opioid Receptor (GPCR) Fluorinated_Opioid_Peptide->Opioid_Receptor binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels modulates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK activates cAMP cAMP Adenylyl_Cyclase->cAMP decreases conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA less activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_ERK->Cellular_Response

Opioid Receptor Signaling Pathway
Experimental Workflow: Preclinical Peptide Drug Development

The development of a peptide therapeutic involves a multi-stage process, from initial screening to preclinical studies, to ensure its efficacy and safety before entering clinical trials.

Preclinical_Workflow cluster_discovery Stage 1: Early Screening cluster_optimization Stage 2: Lead Optimization cluster_preclinical Stage 3: IND-Enabling Studies Target_ID Target Identification & Validation Peptide_Design Peptide Design & Synthesis (with F-Phe) Target_ID->Peptide_Design In_Vitro_Binding In Vitro Target Engagement (e.g., SPR) Peptide_Design->In_Vitro_Binding Initial_Stability Preliminary Stability Assessment (Plasma/Serum) In_Vitro_Binding->Initial_Stability SAR_Studies Structure-Activity Relationship (SAR) Studies Initial_Stability->SAR_Studies ADME_Screening Initial ADME Screening (e.g., Caco-2 permeability) SAR_Studies->ADME_Screening Efficacy_Studies Advanced Efficacy Studies (Cell-based functional assays) ADME_Screening->Efficacy_Studies PK_PD Comprehensive PK/PD Characterization Efficacy_Studies->PK_PD Tox_Studies GLP Toxicology Studies (Single & Repeat-dose) PK_PD->Tox_Studies Safety_Pharm Safety Pharmacology Package Tox_Studies->Safety_Pharm Bioanalytical_Val Regulatory-Grade PK & Bioanalytical Validation Safety_Pharm->Bioanalytical_Val IND_Submission IND Submission Bioanalytical_Val->IND_Submission

Preclinical Peptide Drug Development Workflow

Conclusion

The substitution of phenylalanine with its fluorinated analogs is a versatile and powerful strategy in modern drug discovery and protein engineering. The unique physicochemical properties imparted by fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and conformational control. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with the use of fluorinated phenylalanine. By understanding and applying these concepts, researchers can unlock new possibilities in the design and development of novel peptide-based therapeutics with enhanced efficacy and drug-like properties.

References

Exploring the Conformational Preferences of 2,5-Difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids is a powerful tool in medicinal chemistry and drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can significantly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins. This technical guide provides an in-depth exploration of the conformational preferences of 2,5-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine.

Predicted Conformational Preferences of this compound

The conformation of phenylalanine is primarily defined by the dihedral angles of its backbone (φ, ψ) and its side chain (χ1, χ2). The introduction of two fluorine atoms at the 2 and 5 positions of the phenyl ring is expected to modulate these preferences through a combination of steric and stereoelectronic effects.

Stereoelectronic Effects of Fluorine Substitution:

Fluorine's high electronegativity introduces significant electronic perturbations. The C-F bond is highly polarized, creating a dipole moment. Furthermore, stereoelectronic effects such as the gauche effect can influence the preferred rotameric states of the side chain.[1] The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it would be sterically expected to be in an anti-conformation, due to stabilizing orbital interactions. In the case of this compound, interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent bonding orbitals (e.g., σC-H or σC-C) can lead to a preference for specific rotamers.[1]

The fluorine atoms can also influence the electronic nature of the aromatic ring, potentially affecting its interactions with other residues in a peptide chain.[2][3]

Expected Impact on Phenylalanine's Rotamers:

Phenylalanine's side chain typically exists in three staggered rotamers defined by the χ1 angle: gauche (+), gauche (-), and trans.[4][5] The introduction of the 2,5-difluoro substitution pattern may alter the relative populations of these rotamers. The fluorine at the 2-position (ortho) will likely exert a more significant steric and electronic influence on the χ1 angle compared to the fluorine at the 5-position (meta). This could lead to a shift in the equilibrium populations of the gauche and trans rotamers to minimize steric clashes and maximize stabilizing stereoelectronic interactions.

Data Presentation: Conformational Parameters

The following tables summarize the known conformational parameters for L-phenylalanine and provide a framework for the expected impact of 2,5-difluorination.

Table 1: Backbone Dihedral Angles (φ, ψ) for L-Phenylalanine in Proteins

Region of Ramachandran Plotφ (degrees)ψ (degrees)Expected Impact of 2,5-Difluorination
α-helix-60-50Minimal direct impact on backbone, but altered side-chain preferences could indirectly influence backbone stability.
β-sheet-120+120Minimal direct impact on backbone, but altered side-chain preferences could indirectly influence backbone stability.

Table 2: Side Chain Dihedral Angles (χ1) and Rotamer Populations for L-Phenylalanine

Rotamerχ1 Angle (degrees)Typical Population in ProteinsExpected Impact of 2,5-Difluorination
gauche (+)-60~50%Population may decrease due to potential steric hindrance from the ortho-fluorine.
trans180~40%Population may increase to alleviate steric strain from the ortho-fluorine.
gauche (-)+60~10%Population may be further destabilized due to steric interactions.

Note: The expected impacts are qualitative predictions. Experimental verification is necessary.

Experimental and Computational Protocols

A thorough understanding of the conformational preferences of this compound requires a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Synthesis of this compound

Several synthetic routes for fluorinated phenylalanines have been reported. One common method is the Erlenmeyer-Plöchl synthesis.[6]

Generalized Protocol for Erlenmeyer-Plöchl Synthesis:

  • Azalactone Formation: Reaction of 2,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to form the azalactone.

  • Ring Opening and Reduction: The azalactone ring is opened, and the double bond is reduced, typically through catalytic hydrogenation, to yield N-acetyl-2,5-difluoro-DL-phenylalanine.

  • Hydrolysis: The N-acetyl group is removed by acid or enzymatic hydrolysis to afford this compound.

  • Purification: The final product is purified by recrystallization or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8] For this compound, both ¹H and ¹⁹F NMR would be particularly informative.

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For peptide studies, concentrations of 0.3-0.5 mM are typical.[9]

  • Data Acquisition:

    • 1D ¹H NMR: To observe the chemical shifts and coupling constants of the protons. The vicinal coupling constants between the α and β protons (³J(Hα, Hβ)) are particularly important for determining the χ1 rotamer populations.

    • 1D ¹⁹F NMR: To observe the fluorine chemical shifts, which are highly sensitive to the local electronic environment.

    • 2D Correlation Spectroscopy (COSY): To establish proton-proton connectivity.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing distance restraints for conformational modeling.

  • Data Analysis:

    • Measure chemical shifts and coupling constants.

    • Use the Karplus equation to relate the observed ³J(Hα, Hβ) coupling constants to the dihedral angles and determine the relative populations of the χ1 rotamers.

    • Use NOE-derived distance restraints to build a 3D model of the preferred conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most precise information about the conformation of a molecule in the solid state.[10][11]

Generalized Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of this compound of sufficient quality. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures.[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.[10] The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting and understanding the conformational preferences of molecules.[13][14]

Generalized Protocol for DFT Calculations (using Gaussian):

  • Structure Building: Build the 3D structure of this compound using a molecular modeling program.[15]

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the flexible dihedral angles (φ, ψ, χ1, χ2).

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Compare the relative energies of the different conformers to predict their populations at a given temperature. The calculated dihedral angles and other geometric parameters can be compared with experimental data.

Visualizations

Experimental_Workflow Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D ¹H, ¹⁹F; 2D COSY, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray Computational Computational Modeling (DFT Calculations) Purification->Computational Rotamer Rotamer Population Analysis NMR->Rotamer Structure 3D Structure Determination Xray->Structure Energy Relative Energy Calculations Computational->Energy Conformational_Preferences Elucidation of Conformational Preferences Rotamer->Conformational_Preferences Structure->Conformational_Preferences Energy->Conformational_Preferences

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational preferences of this compound are governed by a subtle interplay of steric and stereoelectronic effects. While a definitive experimental characterization is yet to be widely reported, this guide provides a robust framework for its investigation. By combining chemical synthesis with advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the three-dimensional structure of this and other fluorinated amino acids. This knowledge is critical for the rational design of novel peptides and proteins with enhanced therapeutic properties.

References

The Fluorinated Phenylalanine Toolkit: A Technical Guide to Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of difluorinated phenylalanine derivatives into peptides and proteins has emerged as a powerful tool in biochemistry and drug discovery. The unique physicochemical properties imparted by fluorine atoms—high electronegativity, small size, and the robust carbon-fluorine bond—offer a nuanced approach to modulating molecular interactions, enhancing stability, and introducing sensitive probes for biophysical analysis. This technical guide provides an in-depth exploration of the applications of difluorinated phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Enhancing Biological Properties through Difluorination

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can dramatically alter the properties of peptides and proteins. These modifications are not merely substitutions but are strategic alterations that can fine-tune biological activity.

Modulating Receptor-Ligand Interactions

The introduction of fluorine can alter the electronic distribution within the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition. This can lead to enhanced binding affinity and specificity for target receptors.

Peptide/Inhibitor ClassTargetDifluorophenylalanine PositionEffect on Binding AffinityReference
α-factor analogSte2p (GPCR)Phe¹³(3,4-F₂)Increased Kd (weaker binding) compared to non-fluorinated analog[1]
Proteasome Inhibitorβ5 subunitP2 and/or P3 positionsPotency and selectivity are profoundly affected
Improving Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic degradation. Incorporating difluorinated phenylalanine at sites prone to proteolytic cleavage can substantially increase the in vivo half-life of peptide-based therapeutics.

PeptideProteaseObservationReference
Model Peptidesα-ChymotrypsinIncorporation of 2-fluorophenylalanine can enhance stability against enzymatic degradation.[2]
Tuning Protein Stability and Folding

Fluorination can influence the conformational preferences of the amino acid side chain and impact the overall stability of a protein. The effect is context-dependent, with the potential to either stabilize or destabilize the protein fold.

ProteinMethodObservationReference
Generic ProteinThermal Shift Assay (TSA)Incorporation of 3,5-difluorophenylalanine can lead to an increase in the melting temperature (Tm), indicating enhanced thermal stability.[3]

A Probe for Mechanistic Insights: ¹⁹F-NMR Spectroscopy

The fluorine-19 nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range make it highly sensitive to the local electronic environment.[4][5] The absence of a natural fluorine background in most biological systems provides a clear window for observation.[4] Incorporating difluorinated phenylalanine allows for the site-specific introduction of a ¹⁹F-NMR probe to study protein structure, dynamics, and interactions with ligands.[6]

Protein SystemFluorinated Phenylalanine¹⁹F-NMR ApplicationKey FindingReference
Dihydrofolate Reductase (DHFR)[5-F]-Leucine (as an example of aliphatic fluorine)Monitoring ligand bindingA large chemical shift range of 15 ppm was observed, indicating high sensitivity to the local environment.[7]
GB14-fluorophenylalanineSite-specific incorporation confirmationDistinct ¹⁹F NMR signals confirmed the specific replacement of phenylalanine but not tyrosine.[8]
SH3 domainPhe7-tfmFSide chain mobility studiesDemonstrated the applicability of ¹⁹F NMR for studying large proteins.[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Difluorophenylalanine

This protocol outlines the manual synthesis of a peptide containing a difluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected difluorophenylalanine (e.g., Fmoc-Phe(3,4-F₂)-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using the desired Fmoc-difluorophenylalanine at the appropriate position.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.[12]

  • Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[12]

Biosynthetic Incorporation of Difluorophenylalanine in E. coli

This method utilizes an expanded genetic code to incorporate difluorophenylalanine at a specific site in a protein in response to an amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired difluorophenylalanine (e.g., pEVOL-p-F-Phe).[13]

  • Difluorophenylalanine

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the pEVOL plasmid.[13]

  • Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[13]

  • Induction: Add the difluorophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[13]

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.[3]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of difluorophenylalanine by mass spectrometry.

Visualizing a Key Application: Targeting Pain with Nav1.7 Blockers

The voltage-gated sodium channel Nav1.7 is a critical mediator of pain signals in peripheral sensory neurons.[14] Difluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of this channel for the treatment of chronic pain.

Nav17_Signaling_Pathway cluster_Neuron Peripheral Sensory Neuron cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Receptor Nociceptive Receptors Noxious_Stimulus->Receptor activates Depolarization Membrane Depolarization Receptor->Depolarization causes Nav17 Na_v1.7 Channel (Amplifies Signal) Depolarization->Nav17 activates Action_Potential Action Potential Generation Nav17->Action_Potential initiates Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Neurotransmitter_Release Neurotransmitter Release Signal_Propagation->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron activates Signal_to_Brain Signal to Brain (Pain Perception) Second_Order_Neuron->Signal_to_Brain DifluoroPhe_Blocker Difluorophenylalanine- Containing Blocker DifluoroPhe_Blocker->Nav17 inhibits

Na_v1.7 signaling pathway and inhibition.

Workflow for Protein Production and Stability Analysis

The following diagram illustrates a typical workflow for producing a protein with an incorporated difluorophenylalanine and subsequently analyzing its thermal stability.

Protein_Workflow cluster_Gene_Modification Gene Modification cluster_Protein_Production Protein Production cluster_Stability_Analysis Stability Analysis Primer_Design Primer Design for TAG Codon Site_Directed_Mutagenesis Site-Directed Mutagenesis Primer_Design->Site_Directed_Mutagenesis Sequence_Verification Sequence Verification Site_Directed_Mutagenesis->Sequence_Verification Co_transformation Co-transformation of Plasmids Sequence_Verification->Co_transformation Protein_Expression Protein Expression with Difluoro-Phe Co_transformation->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification TSA Thermal Shift Assay (TSA) Protein_Purification->TSA CD_Spectroscopy Circular Dichroism (CD)

Workflow for protein production and stability analysis.

Mechanism of Proteasome Inhibition

Difluorophenylalanine-containing peptides can be designed as highly specific inhibitors of the proteasome, a key regulator of intracellular protein degradation. These inhibitors often target the chymotrypsin-like activity of the β5 subunit.[15]

Proteasome_Inhibition cluster_Proteasome 26S Proteasome Proteasome Proteasome Core (20S) Beta5 β5 Subunit (Chymotrypsin-like activity) Degradation_Products Degradation Products Proteasome->Degradation_Products degrades into Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis inhibition leads to Ubiquitinated_Protein Ubiquitinated Protein Ubiquitinated_Protein->Proteasome targeted for degradation DifluoroPhe_Inhibitor Difluorophenylalanine- Containing Inhibitor DifluoroPhe_Inhibitor->Beta5 binds and inhibits

Mechanism of proteasome inhibition by a difluorophenylalanine-containing inhibitor.

Conclusion

The incorporation of difluorinated phenylalanine offers a versatile and powerful strategy in modern biochemistry and drug development. From enhancing the stability and efficacy of therapeutic peptides to providing a nuanced tool for biophysical investigation with ¹⁹F-NMR, the applications are vast and continue to expand. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to harness the potential of this unique class of non-canonical amino acids in their own work.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 2,5-Difluoro-DL-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-DL-phenylalanine (2,5-diF-Phe) is a non-canonical amino acid (ncAA), a synthetic derivative of phenylalanine where two hydrogen atoms on the phenyl ring are replaced by fluorine. This substitution imparts unique physicochemical properties, making it a valuable tool in protein engineering, drug discovery, and structural biology.[1][2] The introduction of fluorine, an element nearly absent in biological systems, provides a powerful probe for analysis while often having a minimal impact on protein structure and function.[3] The strong carbon-fluorine bond can enhance metabolic stability, and the unique electronic properties of the fluorinated ring can modulate intermolecular interactions.[1]

The primary applications of incorporating 2,5-diF-Phe and other fluorinated analogs into proteins include enhancing therapeutic protein stability and enabling detailed biophysical studies.[1][4] Specifically, the fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed investigation of protein structure, dynamics, ligand binding, and folding without the need for large, disruptive labels.[1][3]

This document provides detailed protocols for the site-specific incorporation of 2,5-diF-Phe into proteins in both bacterial and mammalian expression systems and subsequent analysis.

Quantitative Data

Specific quantitative data for the incorporation of this compound is not extensively published. However, the following table summarizes representative data for the incorporation of other fluorinated phenylalanine analogs using similar methodologies, which can serve as a valuable reference for experimental design and optimization.

Table 1: Representative Quantitative Data for Site-Specific Incorporation of Fluorinated Phenylalanine Analogs

ParameterValue/ResultProtein ContextExpression SystemReference
Protein Yield34 µg per gram of cell pelletGreen Fluorescent Protein (GFP)HEK293T Cells[4]
Incorporation Efficiency~83%Green Fluorescent Protein (GFP)E. coli[5] (for L-DOPA)
Optimal ncAA Concentration1-2 mMGreen Fluorescent Protein (GFP)E. coli & HEK293T Cells[4]

Note: The data presented are for related non-canonical amino acids and are intended to provide a general benchmark. Optimal conditions for 2,5-diF-Phe incorporation must be determined empirically.

Experimental Workflows and Signaling Pathways

The incorporation of 2,5-diF-Phe into a target protein at a specific site is achieved using the amber stop codon (UAG) suppression methodology. This requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) that uniquely charges 2,5-diF-Phe onto its cognate orthogonal tRNA, which has been mutated to recognize the UAG codon.

experimental_workflow_ecoli cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Target Plasmid 1: Target Gene with Amber (UAG) Codon Transformation Co-transform E. coli with both plasmids Plasmid_Target->Transformation Plasmid_OTS Plasmid 2: Orthogonal aaRS/tRNA Pair (Specific for 2,5-diF-Phe) Plasmid_OTS->Transformation Culture Grow culture in media containing 2,5-diF-Phe Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells & Purify Protein Induction->Harvest Verification Verify Incorporation (Mass Spec, 19F NMR) Harvest->Verification

Workflow for incorporating 2,5-diF-Phe in E. coli.

Once incorporated, the unique ¹⁹F NMR signal of 2,5-diF-Phe can be used to probe molecular interactions. For example, the binding of a ligand to the protein can alter the chemical environment of the fluorine atoms, resulting in a detectable change in the ¹⁹F NMR spectrum.

nmr_ligand_binding Protein Protein with 2,5-diF-Phe Complex Protein-Ligand Complex Protein->Complex + NMR_Free 19F NMR Spectrum: Single Peak (Free State) Protein->NMR_Free Ligand Ligand Ligand->Complex NMR_Bound 19F NMR Spectrum: Shifted Peak (Bound State) Complex->NMR_Bound causes shift

Probing ligand binding with ¹⁹F NMR.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the expression of a target protein containing a single 2,5-diF-Phe residue at a position encoded by an amber (UAG) stop codon. This requires a plasmid for the target protein and a second plasmid encoding a suitable orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with a UAG codon at the desired site.

  • Plasmid encoding the orthogonal aaRS and its cognate tRNA specific for 2,5-diF-Phe.

  • This compound (commercially available).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid using a standard heat-shock or electroporation protocol.

  • Starter Culture: Plate transformed cells on LB agar with appropriate antibiotics and incubate overnight at 37°C. Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the culture temperature to 18-25°C and continue to grow for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.[4]

Protocol 2: Site-Specific Incorporation in Human (HEK293T) Cells

This protocol describes the transient transfection of mammalian cells to produce a protein with a site-specifically incorporated 2,5-diF-Phe.

Materials:

  • HEK293T cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Expression plasmid for the target protein (mammalian expression vector) with a UAG codon at the desired site.

  • Plasmid(s) for the orthogonal aaRS/tRNA pair compatible with mammalian expression.

  • Transfection reagent (e.g., PEI, Lipofectamine).

  • This compound.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed HEK293T cells in a suitable culture vessel (e.g., T75 flask or 10 cm dish) so they reach 70-80% confluency on the day of transfection.

  • Transfection: Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Co-transfect the cells with the target protein plasmid and the aaRS/tRNA plasmid(s). A 1:1 ratio is a good starting point, but optimization may be required.[7]

  • Medium Exchange: 8-16 hours post-transfection, replace the medium with fresh complete medium supplemented with this compound at a final concentration of 1-2 mM.[4]

  • Expression: Incubate the cells for an additional 24-48 hours to allow for protein expression.

  • Harvesting: Aspirate the medium and wash the cells once with cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge to pellet the cells and store the pellet at -80°C.

Protocol 3: Purification of His-Tagged Protein

This is a general protocol for purifying a protein containing an N- or C-terminal His-tag. Buffers should be optimized for the specific protein of interest.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

Procedure:

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Binding: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the purest fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: Verification of Incorporation by Mass Spectrometry

Mass spectrometry is used to confirm the successful incorporation of 2,5-diF-Phe by detecting the expected mass shift in the protein or its tryptic peptides.[8]

Procedure:

  • Intact Mass Analysis: For smaller proteins, the incorporation can be verified by analyzing the intact protein mass using ESI-MS. The observed mass should correspond to the theoretical mass of the protein with phenylalanine substituted by 2,5-diF-Phe (a mass increase of 36.0 Da per incorporation site).

  • Proteomic Analysis (Bottom-Up): a. In-solution Digestion: Denature the purified protein, reduce cysteine bonds with DTT, and alkylate with iodoacetamide. Digest the protein overnight with trypsin. b. LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Data Analysis: Search the MS/MS data against the target protein sequence using a database search engine (e.g., MaxQuant, Mascot). The search parameters must be modified to include a variable modification on phenylalanine corresponding to the mass difference of 2,5-diF-Phe (+35.98 Da). Successful identification of peptides with this modification confirms site-specific incorporation.[9][10]

Protocol 5: Analysis by ¹⁹F NMR Spectroscopy

A simple 1D ¹⁹F NMR spectrum provides direct evidence of incorporation and can be used to study the protein's environment.[3][11]

Materials:

  • Purified protein containing 2,5-diF-Phe in a suitable NMR buffer (e.g., PBS, pH 7.4).

  • Deuterium oxide (D₂O) for the NMR lock.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Concentrate the purified protein to a suitable concentration (typically >50 µM). Transfer the sample to an NMR tube and add D₂O to a final concentration of 10%.

  • NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The broad chemical shift range of ¹⁹F allows for excellent signal dispersion.[3] A simple pulse-acquire experiment is often sufficient.

  • Data Analysis: Process the spectrum using appropriate software (e.g., TopSpin, Mnova). The presence of a signal in the ¹⁹F spectrum confirms the incorporation of the fluorinated amino acid. Changes in the chemical shift of this signal upon addition of a ligand, a change in temperature, or pH can provide valuable information about the local environment of the incorporated probe.[11][12]

References

Application Notes and Protocols for 19F NMR Protein Studies Using 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2,5-Difluoro-DL-phenylalanine as a nuclear magnetic resonance (NMR) probe for protein studies. The unique properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, make it a highly sensitive reporter for investigating protein structure, dynamics, and interactions.[1][2] The introduction of fluorine, which is virtually absent in biological systems, offers a background-free window for NMR analysis.[1][3] The large chemical shift range of ¹⁹F makes it exceptionally sensitive to the local electrostatic environment, enabling the detection of subtle conformational changes.[1][2]

Principle of the Method

The core of this technique involves the biosynthetic incorporation of this compound into a protein of interest, replacing native phenylalanine residues. This is typically achieved by overexpressing the protein in an E. coli strain that is auxotrophic for phenylalanine or by inhibiting the endogenous phenylalanine biosynthesis pathway.[4] The growth medium is supplemented with this compound, forcing its incorporation into the protein structure. The ¹⁹F-labeled protein is then purified and subjected to ¹⁹F NMR spectroscopy. Changes in the ¹⁹F chemical shifts can be monitored to study protein folding, conformational changes, ligand binding, and protein dynamics.[3][5]

Applications

  • Protein Structure and Folding: The ¹⁹F chemical shifts are sensitive probes of the local environment, providing insights into protein structure and folding pathways.

  • Ligand Binding and Drug Discovery: Monitoring changes in the ¹⁹F NMR spectrum upon titration with a ligand allows for the characterization of binding events, including the determination of binding affinity (Kd) and the identification of the binding site.[6][7][8]

  • Protein Dynamics and Conformational Change: ¹⁹F NMR can detect and characterize conformational changes in proteins that are essential for their function.[3][4]

  • In-cell NMR: The background-free nature of ¹⁹F NMR makes it a powerful tool for studying proteins directly within living cells.[1]

Data Presentation

While specific quantitative data for this compound is limited in the literature, the following tables provide illustrative examples of the types of data that can be obtained using other fluorinated phenylalanine analogs. These values can serve as a general reference for planning and interpreting experiments with this compound.

Table 1: Example ¹⁹F Chemical Shifts of Fluorinated Phenylalanine Analogs in Proteins

Fluorinated Amino AcidProteinResidue PositionChemical Shift (ppm)Reference Compound
4-FluorophenylalanineCheYPhe 14-41.5Trifluoroacetic acid (TFA)
4-FluorophenylalanineCheYPhe 59-42.8Trifluoroacetic acid (TFA)
4-FluorophenylalanineCheYPhe 109-43.2Trifluoroacetic acid (TFA)
3-FluorophenylalanineGalactose-binding proteinPhe 16-45.1Trifluoroacetic acid (TFA)
3-FluorophenylalanineGalactose-binding proteinPhe 91-46.3Trifluoroacetic acid (TFA)

Note: Chemical shifts are highly dependent on the local protein environment and the reference standard used.

Table 2: Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding

ProteinLabeled ResidueLigandΔδ (ppm)Kd (μM)
Galactose-binding protein5-F-Trp 183D-galactose+3.8~1
Galactose-binding protein5-F-Trp 183D-glucose+2.8~20
SH3 Domain4-F-Phe 7Peptide Ligand+0.5150

Δδ represents the change in chemical shift upon ligand binding.[4]

Table 3: Example ¹⁹F Relaxation Data for a Labeled Protein

ProteinLabeled ResidueConditionT₁ (ms)T₂ (ms)
SH3 Domaintfm-Phe 7Free800150
SH3 Domaintfm-Phe 7Ligand-bound750120

T₁ (spin-lattice) and T₂ (spin-spin) relaxation times provide information on protein dynamics.[2]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes the overexpression and labeling of a target protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) containing the plasmid for the protein of interest.

  • M9 minimal media components.

  • This compound.

  • L-phenylalanine (for repression of endogenous synthesis, if not using an auxotrophic strain).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with the antibiotic) with the starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • If using a non-auxotrophic strain, add L-phenylalanine to a final concentration of 50 mg/L to repress the shikimate pathway. Incubate for 15 minutes.

    • Add this compound to a final concentration of 100-200 mg/L. The optimal concentration should be determined empirically.

    • Incubate for 30 minutes to allow for the uptake of the fluorinated amino acid.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and yield.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification

Purification of the ¹⁹F-labeled protein should follow a standard protocol established for the unlabeled protein. Common steps include cell lysis, affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

Protocol 3: ¹⁹F NMR Sample Preparation and Spectroscopy

Materials:

  • Purified ¹⁹F-labeled protein.

  • NMR buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Deuterium oxide (D₂O).

  • NMR tubes.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer.

  • Concentration: Concentrate the protein to a final concentration of 100-500 μM.

  • Sample Preparation: Add D₂O to a final concentration of 5-10% (v/v) for the field-frequency lock. Transfer the sample to an NMR tube.

  • NMR Spectroscopy:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.

    • Spectrometer Setup: Tune and match the ¹⁹F probe.

    • Acquisition Parameters:

      • Spectral Width: A wide spectral width (e.g., 100-200 ppm) is recommended initially to locate the ¹⁹F signals.

      • Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically sufficient.

      • Number of Scans: The number of scans will depend on the protein concentration and spectrometer field strength. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

    • Referencing: Chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).

Mandatory Visualizations

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression & Labeling cluster_purification Protein Purification cluster_nmr 19F NMR Analysis Plasmid Expression Plasmid (Protein of Interest) Transformation Transformation into E. coli Plasmid->Transformation StarterCulture Starter Culture (LB Medium) Transformation->StarterCulture MainCulture Main Culture (M9 Minimal Medium) StarterCulture->MainCulture Induction Induction & Labeling (Add 2,5-diF-Phe & IPTG) MainCulture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom SEC Size Exclusion Chromatography AffinityChrom->SEC SamplePrep NMR Sample Preparation SEC->SamplePrep NMR_Acquisition 1D 19F NMR Acquisition SamplePrep->NMR_Acquisition DataAnalysis Data Analysis (Chemical Shifts, CSPs) NMR_Acquisition->DataAnalysis

Caption: Workflow for ¹⁹F NMR protein studies using this compound.

Conformational_Change_Detection StateA Conformation A SpectrumA ¹⁹F Signal at δ₁ StateA->SpectrumA results in Ligand Ligand Binding or Environmental Change StateA->Ligand StateB Conformation B SpectrumB ¹⁹F Signal at δ₂ StateB->SpectrumB results in Ligand->StateB

Caption: Principle of detecting protein conformational changes using ¹⁹F NMR.

References

Application Notes and Protocols for 2,5-Difluoro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a pivotal strategy in medicinal chemistry and drug discovery for enhancing the therapeutic properties of peptides.[1][2] 2,5-Difluoro-DL-phenylalanine, a synthetic analog of phenylalanine, offers unique electronic and steric properties due to the presence of two fluorine atoms on the phenyl ring. The substitution of hydrogen with fluorine, an element of similar size but high electronegativity, can modulate a peptide's conformation, metabolic stability, and binding affinity to its target.[1] The strong carbon-fluorine bond can increase resistance to enzymatic degradation, potentially prolonging the in vivo half-life of peptide-based drugs.[3] Furthermore, the distinct 19F NMR signature of the difluorinated phenyl ring provides a sensitive probe for studying peptide conformation and interactions with biological targets.[3]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While direct literature on the use of this compound in SPPS is limited, the following protocols are based on established methodologies for structurally similar fluorinated phenylalanine analogs, such as 3,5-Difluoro-DL-phenylalanine.[4]

Key Applications in Drug Discovery

The strategic placement of this compound within a peptide sequence can be leveraged for several applications:

  • Enhanced Metabolic Stability: The robust C-F bonds can protect the peptide from proteolytic degradation, leading to a longer therapeutic window.[3]

  • Modulation of Receptor Binding: The altered electronic properties of the fluorinated phenyl ring can influence π-π stacking and hydrogen bonding interactions, potentially leading to fine-tuning of binding affinity and selectivity for target receptors.[4]

  • Conformational Control: The steric and electronic effects of the difluorophenyl group can impose conformational constraints on the peptide backbone, stabilizing specific secondary structures.[4]

  • ¹⁹F NMR Probing: The fluorine atoms serve as a valuable spectroscopic probe for investigating peptide structure, dynamics, and ligand binding without the need for larger, more disruptive labels.[3]

Quantitative Data Summary

The successful incorporation of this compound into a peptide sequence is dependent on the specific sequence and synthesis conditions. The following table provides illustrative data based on the synthesis of a model peptide using protocols for similar difluorinated phenylalanine analogs.

ParameterExpected ValueNotes
Coupling Efficiency >95%May require extended coupling times or double coupling, especially for sterically hindered sequences. Monitoring with a Kaiser test is recommended.
Crude Peptide Purity (by RP-HPLC) 50-80%Highly sequence-dependent. The use of a racemic mixture will result in diastereomeric peptides, which may appear as broadened or multiple peaks.
Final Purity (after RP-HPLC purification) >98%Achievable with standard preparative RP-HPLC protocols.
Overall Yield 10-40%Dependent on peptide length, sequence, and purification efficiency.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.[4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Amino Acid Incorporation

This protocol details a single cycle for the addition of an amino acid to the growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2,5-Difluoro-DL-phenylalanine)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.[4]

    • Treat with a fresh portion of 20% piperidine in DMF for 15 minutes.[4]

    • Drain and wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Coupling (for Fmoc-2,5-Difluoro-DL-phenylalanine):

    • In a separate vial, pre-activate Fmoc-2,5-Difluoro-DL-phenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, a longer coupling time or double coupling may be necessary.[4]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[4]

    • If the test is positive, repeat the coupling step (double coupling).[4]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[4]

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (as in Protocol 1, step 2) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.[4]

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).[4]

    • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.[4]

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[4]

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate of the crude peptide should form.[4]

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

    • Centrifuge the mixture to pellet the peptide.[4]

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.[4]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 3: Peptide Purification and Analysis

This protocol outlines the purification of the crude peptide and confirmation of its purity and identity.

Materials:

  • Crude peptide

  • Solvents for HPLC: Acetonitrile (ACN) and water (with 0.1% TFA)

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA).[4]

    • Purify the peptide by preparative RP-HPLC using a C18 column and a water/ACN gradient containing 0.1% TFA.[4]

    • Collect fractions corresponding to the main product peak(s).

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide by mass spectrometry to confirm the incorporation of this compound.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[4]

Important Considerations

  • Racemization: As this compound is a racemic mixture, the resulting peptide will be a mixture of diastereomers. If a specific stereoisomer is required, the enantiomerically pure Fmoc-2,5-Difluoro-L-phenylalanine or Fmoc-2,5-Difluoro-D-phenylalanine should be used.[4]

  • Incomplete Coupling: The electron-withdrawing fluorine atoms can slow down the coupling reaction. It is crucial to monitor the coupling reaction (e.g., via a Kaiser test) and perform a double coupling if necessary. Using more potent coupling reagents like HATU or COMU can also improve efficiency.[4]

  • Cleavage: The standard TFA cleavage cocktail is generally effective. The inclusion of scavengers like TIS is important to prevent the re-attachment of protecting groups to sensitive residues.[4]

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2,5-Difluoro-DL-Phe-OH, HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat for next amino acid KaiserTest->Repeat Negative Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Coupling Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple Extend_Time Extend Coupling Time Start->Extend_Time Change_Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Start->Change_Reagent Check_Reagents Check Reagent Quality (Amino Acid, Coupling Agents) Start->Check_Reagents Result Negative Kaiser Test (Complete Coupling) DoubleCouple->Result Extend_Time->Result Change_Reagent->Result Check_Reagents->DoubleCouple

Caption: Troubleshooting logic for low coupling efficiency.

References

Application Notes and Protocols for Site-Specific Incorporation of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for elucidating protein structure and function, as well as for the development of novel protein therapeutics. Fluorinated amino acids, in particular, serve as valuable probes for NMR spectroscopy and can enhance protein stability and modulate protein-protein interactions.[1] 2,5-Difluoro-DL-phenylalanine (2,5-diF-Phe) is a synthetic amino acid analog whose unique electronic properties, owing to the two fluorine atoms on the phenyl ring, make it a valuable tool for protein engineering and drug discovery. The introduction of fluorine can alter acidity, basicity, hydrophobicity, and geometry of the amino acid side chain.[1]

This document provides a detailed protocol for the site-specific incorporation of 2,5-diF-Phe into a target protein in E. coli using the amber stop codon (TAG) suppression methodology. This technique relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[2] The aaRS is evolved to specifically recognize the ncAA and charge it onto the orthogonal tRNA, which in turn recognizes the amber stop codon in the mRNA sequence, leading to the incorporation of the ncAA at the desired position.

Principle of the Method

The site-specific incorporation of 2,5-diF-Phe is achieved through the utilization of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. A plasmid encoding the engineered synthetase, specifically evolved to recognize 2,5-diF-Phe, and its cognate suppressor tRNA (often a tRNAPyl or tRNATyr variant with a CUA anticodon) is co-transformed into an E. coli expression strain along with a plasmid encoding the target protein. The gene for the target protein is modified to contain an amber (TAG) stop codon at the desired site of incorporation.

Upon induction of protein expression in the presence of 2,5-diF-Phe in the culture medium, the engineered synthetase specifically acylates its cognate tRNA with 2,5-diF-Phe. This acylated tRNA then recognizes the TAG codon in the mRNA of the target protein and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. This process allows for the production of a full-length protein containing 2,5-diF-Phe at a single, defined position.

Experimental Protocols

Materials
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired position (e.g., pET vector)

  • Plasmid encoding the evolved 2,5-diF-Phe-specific aminoacyl-tRNA synthetase (2,5-diF-PheRS) and its cognate tRNACUA (e.g., pEVOL vector)

  • This compound

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Protocol 1: Transformation and Protein Expression
  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest with the amber codon and the plasmid carrying the 2,5-diF-PheRS and tRNACUA genes. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.[2]

  • Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]

  • Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.[2]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.[2]

Protocol 2: Protein Purification (for His-tagged proteins)
  • Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Binding: Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or size-exclusion chromatography.

Data Presentation

ParameterExpected ValueNotes
Protein Yield 5-15 mg/LYields can be lower than wild-type protein expression and are highly dependent on the target protein and the efficiency of the orthogonal pair.[3]
Incorporation Efficiency 64-75%The efficiency of ncAA incorporation can vary. The remainder may be the natural amino acid or result in truncated protein.[4]
Purity >95%Purity after affinity chromatography and a subsequent polishing step (e.g., size-exclusion chromatography).

Characterization of the 2,5-diF-Phe Containing Protein

Mass Spectrometry

Confirm the successful incorporation of 2,5-diF-Phe at the target site by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the 2,5-diF-Phe substitution.

Fluorescence Spectroscopy

Characterize the intrinsic fluorescence of the 2,5-diF-Phe-containing protein.

  • Prepare solutions of the purified wild-type and 2,5-diF-Phe-containing proteins in a suitable buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance spectra to determine the optimal excitation wavelength.

  • Measure the fluorescence emission spectra. The introduction of the fluorinated analog may lead to a shift in the emission maximum and a change in fluorescence intensity, which can be used to probe the local environment of the incorporated amino acid.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis Transformation Co-transformation of Plasmids StarterCulture Overnight Starter Culture Transformation->StarterCulture ExpressionCulture Inoculate Expression Culture StarterCulture->ExpressionCulture Growth Grow to OD600 0.6-0.8 ExpressionCulture->Growth Induction Add 2,5-diF-Phe & IPTG Growth->Induction Expression Express at 20°C Induction->Expression Harvest Harvest Cells Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Characterization (MS, Fluorescence) Purification->Analysis amber_suppression cluster_cellular_machinery Cellular Machinery cluster_translation Translation diFPhe 2,5-diF-Phe aaRS Engineered 2,5-diF-PheRS diFPhe->aaRS Charged_tRNA 2,5-diF-Phe-tRNA-CUA aaRS->Charged_tRNA Acylation tRNA Orthogonal tRNA-CUA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with 2,5-diF-Phe Ribosome->Protein Incorporation mRNA mRNA with TAG codon mRNA->Ribosome

References

Application Notes: 2,5-Difluoro-DL-phenylalanine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for this purpose.[1] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[1] Since fluorine is virtually absent in biological systems, its incorporation provides a background-free signal.[1] The chemical shift of ¹⁹F is exceptionally sensitive to the local electrostatic environment, making it an ideal reporter for subtle conformational changes, such as those occurring during PPIs.[1][2]

2,5-Difluoro-DL-phenylalanine (2,5-diF-Phe) is a non-canonical amino acid that can be biosynthetically incorporated into proteins, replacing native phenylalanine residues.[3] Its unique fluorine substitution pattern provides a sensitive probe to monitor the local environment at specific sites within a protein. When a protein labeled with 2,5-diF-Phe binds to its interaction partner, changes in the chemical environment of the fluorinated probe often lead to detectable changes in the ¹⁹F NMR spectrum, such as chemical shift perturbations. These changes provide valuable insights into the binding interface, conformational changes upon binding, and can be used to determine binding affinities.

The incorporation of fluorinated amino acids is generally considered minimally perturbing to the protein's structure and function, preserving its native properties while introducing a powerful analytical handle.[4]

Principle of the Method

The core principle involves introducing a ¹⁹F NMR-active probe (2,5-diF-Phe) at specific phenylalanine sites within a protein of interest (Protein A). The ¹⁹F NMR spectrum of this labeled protein is recorded in its free state. Subsequently, an unlabeled binding partner (Protein B) is titrated into the sample, and ¹⁹F NMR spectra are recorded at various concentrations. The interaction between Protein A and Protein B alters the local environment of the 2,5-diF-Phe residues at or near the binding interface, causing a change in their ¹⁹F chemical shifts. By monitoring these changes, one can map the interaction surface and quantify the binding affinity.

G P_A Protein A with 2,5-diF-Phe Probe NMR_Free ¹⁹F NMR Spectrum (Single Peak) P_A->NMR_Free Analysis Complex Protein A-B Complex (Altered Probe Environment) P_A->Complex NMR_Bound ¹⁹F NMR Spectrum (Shifted Peak) NMR_Free->NMR_Bound Chemical Shift Perturbation P_B Unlabeled Protein B P_B->Complex Complex->NMR_Bound Analysis G A 1. Grow E. coli in M9 Minimal Media to OD₆₀₀ ≈ 0.5 B 2. Inhibit Shikimate Pathway (add Glyphosate) A->B C 3. Supplement with 2,5-diF-Phe, Tyr, Trp B->C D 4. Induce Expression (add IPTG) C->D E 5. Express Protein (18-20°C, 16-20h) D->E F 6. Harvest Cells (Centrifugation) E->F G 7. Purify Labeled Protein F->G H 8. Verify Incorporation (Mass Spectrometry) G->H G A 1. Prepare NMR Sample (Labeled Protein A) B 2. Record ¹⁹F Spectrum (Free State) A->B C 3. Titrate with Partner (Unlabeled Protein B) B->C D 4. Record ¹⁹F Spectrum after each addition C->D D->C Repeat E 5. Process and Overlay Spectra D->E F 6. Plot Δδ vs. [Protein B]/[Protein A] E->F G 7. Fit Binding Curve to determine Kd F->G

References

Applications of 2,5-Difluoro-DL-phenylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,5-Difluoro-DL-phenylalanine is a synthetic amino acid that serves as a valuable building block in medicinal chemistry. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the design of novel therapeutic agents. The strong carbon-fluorine bond enhances resistance to enzymatic degradation, potentially prolonging the in vivo half-life of drug candidates.

One of the most notable applications of a stereoisomer of this compound, (R)-2,5-Difluorophenylalanine, is as a key structural component in the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

A prime example of a drug candidate incorporating this fluorinated amino acid is LY2497282, a potent and selective DPP-4 inhibitor.[1] The 2,5-difluorophenyl moiety of the molecule plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Quantitative Data Presentation

While specific quantitative pharmacological data for many compounds incorporating this compound are not widely published in publicly accessible literature, the following table provides a representative IC50 value for a potent DPP-4 inhibitor containing a difluorophenylalanine moiety to illustrate the potential efficacy.

Compound ClassExample CompoundTargetIC50 (nM)
DPP-4 InhibitorSitagliptin (contains a trifluorophenyl group, a close analog)DPP-418

Experimental Protocols

General Protocol for the Synthesis of a DPP-4 Inhibitor Incorporating (R)-2,5-Difluorophenylalanine

The following is a generalized protocol for the synthesis of a DPP-4 inhibitor, using the synthesis of LY2497282 as a conceptual model. This protocol highlights the incorporation of the (R)-2,5-Difluorophenylalanine core.

Materials:

  • (R)-N-Boc-2,5-difluorophenylalanine

  • Appropriate heterocyclic amine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Amide Coupling:

    • Dissolve (R)-N-Boc-2,5-difluorophenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1.1 equivalents), and an additive like HOBt (1.1 equivalents).

    • To this mixture, add the appropriate heterocyclic amine (1 equivalent) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in a suitable organic solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly in the next step or after neutralization.

  • Final Product Formation (if applicable):

    • The deprotected amine can be further modified or used as the final product. If further modification is required, the amine can be reacted with an appropriate electrophile.

  • Purification and Characterization:

    • The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of DPP-4 Inhibitor start Start Materials: (R)-N-Boc-2,5-difluorophenylalanine & Heterocyclic Amine coupling Amide Coupling (HATU, HOBt, DIPEA) start->coupling Step 1 deprotection Boc Deprotection (TFA) coupling->deprotection Step 2 purification Final Purification (RP-HPLC) deprotection->purification Step 3 end Final Product: DPP-4 Inhibitor purification->end Step 4 dpp4_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Signaling GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Binding Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing 2,5-Difluoro-Phe) DPP4_Inhibitor->DPP4

References

Application Notes and Protocols for Labeling Proteins with 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into proteins is a powerful technique for probing protein structure, dynamics, and interactions. 2,5-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine, serves as a valuable tool for these studies, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atoms provide a sensitive NMR probe with a high signal-to-noise ratio and a large chemical shift dispersion, making it highly sensitive to the local environment.[1][2][3] This allows for the detailed investigation of protein folding, conformational changes, and ligand binding without the need for large, disruptive labels.[1][2]

This document provides detailed protocols for the biosynthetic incorporation of this compound into proteins expressed in Escherichia coli, subsequent protein purification, and analysis.

Data Presentation

The efficiency of incorporating fluorinated phenylalanine analogs can be high, depending on the specific analog and the expression system used. While extensive quantitative data for this compound is emerging, studies with similar analogs and initial findings provide a strong indication of its utility.

Protein TargetExpression SystemFluorinated AnalogIncorporation FidelityProtein YieldReference
Superfolder GFP (sfGFP)E. coli2,5-Difluorophenylalanine98.7% (with PheX-D6 synthetase)Not specified[4]
Dihydrofolate Reductase (DHFR)E. colip-Fluoro-phenylalanine64-75% (site-directed)8-12 mg/L[5]
CalmodulinE. coli3-Fluorophenylalanine60-75% (fractional)Not specified

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol describes the uniform incorporation of this compound into a target protein expressed in E. coli. The method relies on inhibiting the endogenous synthesis of aromatic amino acids and supplementing the growth medium with the fluorinated analog.[2][6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.

  • M9 minimal medium components.

  • Glucose (or other carbon source).

  • This compound.

  • L-Tyrosine and L-Tryptophan.

  • Glyphosate solution (10 mg/mL stock in sterile water).[2]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (supplemented with glucose and the antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture to a final concentration of 0.1 mg/mL to inhibit the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[2]

  • Supplementation with Amino Acids: Immediately after adding glyphosate, supplement the medium with this compound (50-100 mg/L), L-Tyrosine (50 mg/L), and L-Tryptophan (50 mg/L).

  • Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C until purification.

G cluster_growth Cell Growth cluster_labeling Labeling and Expression Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inoculate Inhibit Synthesis Inhibit Aromatic Amino Acid Synthesis (Glyphosate) Main Culture->Inhibit Synthesis OD600 = 0.6-0.8 Supplement Analog Add this compound & other aromatic AAs Inhibit Synthesis->Supplement Analog Induce Expression Induce with IPTG Supplement Analog->Induce Expression Express Protein Incubate at 18-25°C Induce Expression->Express Protein Harvest Cells Harvest Cells Express Protein->Harvest Cells Centrifugation

Caption: Workflow for biosynthetic incorporation of this compound.

Protocol 2: Purification of His-tagged Labeled Protein

This is a general protocol for the purification of a His-tagged protein labeled with this compound using nickel-affinity chromatography. This protocol may need to be optimized for the specific protein of interest.

Materials:

  • Cell pellet containing the expressed labeled protein.

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lysozyme and DNase I.

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA agarose resin.

  • Protease inhibitor cocktail.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. Add lysozyme and DNase I and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the protein to bind to the resin by gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the labeled protein from the resin using Elution Buffer. Collect the fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable buffer for downstream applications (e.g., NMR studies) using dialysis or a desalting column.

G Cell Pellet Cell Pellet Lysis Lysis Cell Pellet->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Purified Protein Purified Protein Analysis->Purified Protein

Caption: General workflow for the purification of a His-tagged labeled protein.

Protocol 3: Analysis by ¹⁹F NMR Spectroscopy

This protocol provides a basic framework for the analysis of the labeled protein using ¹⁹F NMR.

Materials:

  • Purified, labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in H₂O/D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the protein sample to a concentration of 0.1-1 mM in a final volume of 500-600 µL. Add 5-10% D₂O for the field lock.

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is generally sufficient. A wide spectral width (e.g., 100-200 ppm) is recommended initially to identify the signals. A recycle delay of 1.5-2.0 seconds is typically adequate.

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment of the incorporated this compound residues.

G cluster_nmr 19F NMR Analysis Sample Prep Sample Preparation Spectrometer Setup Spectrometer Setup Sample Prep->Spectrometer Setup Data Acquisition Data Acquisition Spectrometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structural & Dynamic Info Structural and Dynamic Information Spectral Analysis->Structural & Dynamic Info Purified Labeled Protein Purified Labeled Protein Purified Labeled Protein->Sample Prep

Caption: Logical flow for the analysis of labeled proteins using 19F NMR.

Conclusion

Labeling proteins with this compound offers a minimally perturbative method to introduce a highly sensitive probe for biophysical studies. The protocols outlined above provide a comprehensive guide for the successful incorporation, purification, and analysis of proteins labeled with this non-natural amino acid, enabling detailed investigations into protein structure and function.

References

Probing the Secrets of Enzyme Mechanisms: 2,5-Difluoro-DL-phenylalanine as a Versatile Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of biochemical research and drug development, understanding the precise mechanisms of enzyme action is paramount. The introduction of fluorinated amino acids has revolutionized this field, and among them, 2,5-Difluoro-DL-phenylalanine stands out as a powerful probe for elucidating enzyme function. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this unique molecule in their studies.

The strategic placement of two fluorine atoms on the phenyl ring of phenylalanine endows this compound with distinct electronic properties. This subtle alteration allows it to act as a sensitive reporter in techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into the microenvironment of an enzyme's active site.[1][2] Furthermore, its structural similarity to the natural substrate, L-phenylalanine, enables it to interact with a range of phenylalanine-metabolizing enzymes, often acting as a competitive inhibitor. This inhibitory action can be harnessed to study enzyme kinetics and mechanism.

This document outlines the applications of this compound in studying key enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), Phenylalanine Hydroxylase (PAH), and Phenylalanine Ammonia-Lyase (PAL), complete with detailed experimental protocols and data presentation.

Application 1: Investigating Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a crucial enzyme in glucose metabolism and a key target for type 2 diabetes therapeutics. 2,5-Difluorophenylalanine is a known building block for potent DPP-IV inhibitors.[3][4] By incorporating this analog into peptide-like structures, researchers can probe the active site of DPP-IV and develop novel antidiabetic drugs.

Quantitative Data: DPP-IV Inhibition

While specific kinetic data for the direct inhibition by this compound is not extensively published, its incorporation into larger inhibitor molecules has demonstrated significant potency. The following table summarizes the inhibitory activity of a compound containing the 2,5-difluorophenylalanine moiety.

CompoundTarget EnzymeInhibition TypeIC₅₀ (nM)
Compound containing 2,5-difluorophenylalanine moietyDPP-IVCompetitive (inferred)19

Table 1: Inhibitory activity of a representative compound incorporating 2,5-difluorophenylalanine against DPP-IV. The IC₅₀ value indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. Data inferred from patent literature describing DPP-IV inhibitors.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potential of this compound or its derivatives against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-p-nitroanilide (G-pNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound (or derivative)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor (this compound or its derivative) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

  • Add 10 µL of varying concentrations of the inhibitor solution to the wells. For the control wells, add 10 µL of the solvent.

  • Add 20 µL of the DPP-IV enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the G-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Stock C Dispense Buffer and Inhibitor A->C B Prepare Enzyme and Substrate Solutions D Add DPP-IV Enzyme B->D F Add Substrate (G-pNA) B->F C->D E Incubate D->E E->F G Measure Absorbance (405 nm) F->G H Calculate Initial Velocities G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Workflow for DPP-IV Inhibition Assay.

Application 2: Probing the Mechanism of Phenylalanine-Metabolizing Enzymes

Due to its structural analogy to L-phenylalanine, this compound can serve as a valuable tool to investigate the mechanisms of enzymes like Phenylalanine Hydroxylase (PAH) and Phenylalanine Ammonia-Lyase (PAL).

Phenylalanine Hydroxylase (PAH)

PAH catalyzes the conversion of phenylalanine to tyrosine. Dysfunctional PAH leads to phenylketonuria (PKU). By using this compound as a competitive inhibitor, researchers can study the substrate binding and catalytic mechanism of PAH.

Phenylalanine Ammonia-Lyase (PAL)

PAL is involved in the secondary metabolism of plants, converting L-phenylalanine to trans-cinnamic acid. Understanding its mechanism is crucial for metabolic engineering. This compound can be used to probe the active site and reaction pathway of PAL.

Experimental Protocol: Kinetic Analysis of PAL Inhibition

This protocol describes how to determine the inhibition constant (Kᵢ) of this compound for PAL.

Materials:

  • Recombinant PAL enzyme

  • L-phenylalanine substrate

  • Sodium borate buffer (pH 8.8)

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of L-phenylalanine and this compound in sodium borate buffer.

  • Set up a series of reactions in cuvettes, each containing the buffer and a fixed concentration of PAL.

  • Vary the concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound) across the different cuvettes.

  • Initiate the reaction by adding the PAL enzyme.

  • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • From the plot, determine the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ).

Competitive inhibition of PAL by this compound.

Application 3: ¹⁹F NMR Spectroscopy for Studying Enzyme-Ligand Interactions

The fluorine atoms in this compound serve as sensitive probes for ¹⁹F NMR spectroscopy.[1][2] This technique can be used to monitor the binding of the analog to an enzyme and to characterize the conformational changes that occur upon binding.

Experimental Protocol: ¹⁹F NMR Titration

This protocol describes a basic ¹⁹F NMR titration experiment to study the interaction between an enzyme and this compound.

Materials:

  • Purified enzyme of interest

  • This compound

  • Phosphate buffer (pH 7.4) in D₂O

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a solution of this compound in the phosphate buffer.

  • Acquire a one-dimensional ¹⁹F NMR spectrum of this solution.

  • Prepare a concentrated stock solution of the purified enzyme in the same buffer.

  • Titrate the solution of this compound with small aliquots of the enzyme solution.

  • Acquire a ¹⁹F NMR spectrum after each addition of the enzyme.

  • Monitor the changes in the chemical shift and line width of the fluorine signals.

  • Analyze the data to determine the dissociation constant (Kₔ) of the enzyme-ligand complex.

NMR_Workflow A Prepare 2,5-DFP Solution in D2O Buffer B Acquire Initial 19F NMR Spectrum A->B D Titrate 2,5-DFP with Enzyme B->D C Prepare Enzyme Stock Solution E Acquire 19F NMR Spectrum after each Titration D->E F Monitor Chemical Shift and Linewidth Changes E->F G Analyze Data to Determine Kd F->G

Workflow for 19F NMR Titration Experiment.

Conclusion

This compound is a valuable and versatile probe for studying enzyme mechanisms. Its ability to act as both a competitive inhibitor and an NMR-active reporter provides researchers with a powerful tool to investigate enzyme kinetics, substrate binding, and conformational dynamics. The protocols and data presented here serve as a foundation for utilizing this fluorinated amino acid to unlock new insights in enzymology and drug discovery. The continued exploration of such probes will undoubtedly accelerate our understanding of complex biological systems.

References

Application Notes and Protocols: Enhancing Protein Stability with 2,5-Difluoro-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for enhancing their stability and modulating their function. Among the various ncAAs, fluorinated amino acids have gained significant attention due to the unique physicochemical properties of fluorine. This document provides detailed application notes and protocols for utilizing 2,5-Difluoro-DL-phenylalanine to improve protein stability, a desirable characteristic for therapeutic proteins, industrial enzymes, and research reagents.

The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter local electrostatic and hydrophobic interactions within a protein's structure.[1][2] These modifications can lead to increased thermal and metabolic stability.[2][3] The 2,5-difluoro substitution pattern offers a unique electronic profile to the aromatic ring, providing a valuable tool for systematically investigating the impact of fluorination on protein folding and stability.[1]

Principle of the Method

The site-specific incorporation of this compound into a target protein is typically achieved using amber stop codon suppression technology.[4] This method employs an orthogonal translation system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA. The aaRS is specifically evolved to recognize this compound and attach it to the orthogonal tRNA. This charged tRNA possesses an anticodon that recognizes the UAG (amber) stop codon, allowing for the insertion of the ncAA at a specific, predetermined site in the protein sequence during translation.[4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol outlines the general steps for expressing a protein containing this compound at a specific site in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for this compound (e.g., a pyrrolysine-based aaRS/tRNA pair).[1][5]

  • This compound

  • Luria-Bertani (LB) medium or minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal medium (supplemented with antibiotics) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1-2 mM.[1] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours to enhance protein folding and incorporation efficiency.

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.

  • Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation and purify the protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

G cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_purification Protein Purification pTarget Target Protein Plasmid (with TAG codon) Transformation Co-transformation pTarget->Transformation pSystem Orthogonal System Plasmid (aaRS/tRNA) pSystem->Transformation Starter Overnight Starter Culture Transformation->Starter Expression Large Scale Expression Starter->Expression Induction Induction with IPTG and This compound Expression->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purify Chromatography Lysis->Purify PureProtein Purified Protein with ncAA Purify->PureProtein

Experimental workflow for protein expression with this compound.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability Analysis

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm is indicative of enhanced thermal stability.

Materials:

  • Purified wild-type and this compound incorporated mutant proteins

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Appropriate protein buffer

  • Real-time PCR instrument

Procedure:

  • Prepare Protein Solutions: Dilute the purified wild-type and mutant proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare Dye Solution: Dilute the SYPRO Orange stock to a 200x working solution in the same buffer.

  • Set up the Assay: In a 96-well PCR plate, add the following to each well:

    • 20 µL of protein solution

    • 5 µL of 200x SYPRO Orange dye

    • Make up to a final volume of 25 µL with buffer if necessary.

    • Include a no-protein control (buffer and dye only).

  • Run the Assay: Place the plate in a real-time PCR instrument. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve or the peak of the first derivative plot (-dF/dT). Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the mutant protein.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein Protein Solution (Wild-type or Mutant) Plate 96-well Plate Protein->Plate Dye SYPRO Orange Dye Dye->Plate rtPCR Real-Time PCR Instrument (Temperature Ramp) Plate->rtPCR Fluorescence Fluorescence Data Acquisition rtPCR->Fluorescence MeltingCurve Generate Melting Curve Fluorescence->MeltingCurve Tm Determine Tm (Inflection Point) MeltingCurve->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Workflow for Thermal Shift Assay (TSA).

Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is used to assess the secondary and tertiary structure of the protein and to monitor its thermal stability by observing changes in the CD signal as a function of temperature.

Materials:

  • Purified wild-type and this compound incorporated mutant proteins

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • CD spectrometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Far-UV CD Spectra: To assess secondary structure, acquire spectra from 190 to 250 nm at a controlled temperature (e.g., 20°C).

  • Near-UV CD Spectra: To probe the tertiary structure and the local environment of aromatic residues, acquire spectra from 250 to 320 nm.[6]

  • Thermal Denaturation:

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

    • Plot the change in CD signal against temperature to generate a thermal denaturation curve.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the thermal transition. Compare the Tm of the mutant protein to the wild-type to determine the change in thermal stability.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clear, structured tables for easy comparison.

Table 1: Thermal Stability of Wild-Type vs. This compound Mutant Protein

ProteinMelting Temperature (Tm) (°C)ΔTm (°C)
Wild-Type[Insert Value]-
Mutant (with 2,5-DFP)[Insert Value][Calculate Value]

Table 2: Secondary Structure Analysis from CD Spectroscopy

ProteinWavelength (nm)Mean Residue Ellipticity (deg cm² dmol⁻¹)
Wild-Type222[Insert Value]
Mutant (with 2,5-DFP)222[Insert Value]

Signaling Pathway and Logical Relationships

The incorporation of this compound is governed by the principles of genetic code expansion. The following diagram illustrates the logical relationship of the components involved in this process.

G cluster_inputs Required Components cluster_process Cellular Process cluster_output Result ncAA 2,5-Difluoro-DL- phenylalanine Activation ncAA Activation by aaRS ncAA->Activation aaRS Orthogonal aaRS aaRS->Activation tRNA Orthogonal tRNA Charging tRNA Charging tRNA->Charging Gene Target Gene (with UAG codon) Translation Ribosomal Translation Gene->Translation Activation->Charging Charging->Translation MutantProtein Protein with Incorporated This compound Translation->MutantProtein

Logical flow of non-canonical amino acid incorporation.

Conclusion

The incorporation of this compound provides a valuable strategy for enhancing protein stability. The protocols and guidelines presented here offer a framework for researchers to explore the benefits of this non-canonical amino acid in their specific protein of interest. Careful execution of these methods, coupled with rigorous data analysis, will enable a deeper understanding of the structure-function relationships conferred by fluorination and facilitate the development of more robust and effective protein-based therapeutics and tools.

References

Application Notes and Protocols for 2,5-Difluoro-DL-phenylalanine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-DL-phenylalanine is a synthetic analog of the essential amino acid phenylalanine. The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic properties of the molecule, making it a valuable tool for investigating various biological processes in cell-based assays.[1] These modifications can influence protein stability, enzyme-substrate interactions, and cellular signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell-based research, with a focus on its potential applications in cancer biology and metabolic studies. While direct experimental data for this compound is limited, the following information is based on established principles for fluorinated amino acids and provides a strong framework for its investigation.

Potential Applications and Mechanism of Action

This compound can be utilized in a variety of cell-based assays to probe cellular functions. Its primary mechanisms of action are hypothesized to be:

  • Incorporation into Proteins: As a phenylalanine analog, it can be incorporated into nascent polypeptide chains during protein synthesis. This can lead to the production of modified proteins with altered structure, stability, and function, potentially inducing proteotoxic stress.

  • Enzyme Inhibition: Its structural similarity to phenylalanine suggests it may act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase (PAH).

  • Modulation of Signaling Pathways: By mimicking or antagonizing the cellular functions of phenylalanine, it may influence signaling pathways that respond to amino acid availability, such as the mTOR pathway.

One notable application of a stereoisomer, (R)-2,5-Difluorophenylalanine, is as a key component in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting its potential relevance in the study of diabetes and related metabolic disorders.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates for data that would be generated from the described experimental protocols. These tables are designed for the clear and structured presentation of results for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Insert experimental value][Insert experimental value]
PC-3Prostate Adenocarcinoma[Insert experimental value][Insert experimental value]
A549Lung Carcinoma[Insert experimental value][Insert experimental value]
HEK293THuman Embryonic Kidney[Insert experimental value][Insert experimental value]

Table 2: Effect of this compound on Phenylalanine Hydroxylase (PAH) Activity

CompoundConcentration (µM)% Inhibition of PAH Activity
This compound[Insert concentration][Insert experimental value]
[Insert concentration][Insert experimental value]
[Insert concentration][Insert experimental value]
Phenylalanine (Control)[Insert concentration][Insert experimental value]

Table 3: Effect of this compound on mTORC1 Signaling

TreatmentCell Linep-p70S6K (Thr389) / total p70S6K (relative intensity)p-4E-BP1 (Thr37/46) / total 4E-BP1 (relative intensity)
ControlMCF-71.01.0
This compoundMCF-7[Insert experimental value][Insert experimental value]
Phenylalanine (Positive Control)MCF-7[Insert experimental value][Insert experimental value]
Rapamycin (Inhibitor Control)MCF-7[Insert experimental value][Insert experimental value]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell-based assays.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, PC-3, A549, HEK293T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the investigation of the effect of this compound on the mTORC1 signaling pathway by analyzing the phosphorylation status of key downstream effectors.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Phenylalanine (as a positive control)

  • Rapamycin (as an inhibitor control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and time points. Include controls with no treatment, phenylalanine, and rapamycin.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PAH activity. This is a generalized protocol and may require optimization based on the source of the enzyme (recombinant or from cell lysates).

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH) or cell lysate containing PAH

  • Assay buffer (e.g., 100 mM HEPES, pH 7.0)

  • L-Phenylalanine (substrate)

  • 6R-Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • This compound (inhibitor)

  • Ninhydrin reagent

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Add PAH to the wells.

  • Substrate Addition: Initiate the reaction by adding L-Phenylalanine.

  • Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Tyrosine Detection: The product of the reaction, tyrosine, can be quantified using the ninhydrin reaction, which produces a colored product that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of PAH inhibition for each concentration of this compound compared to the control.

Mandatory Visualization

experimental_workflow cluster_viability Protocol 1: Cell Viability Assay cluster_western Protocol 2: Western Blot cluster_enzyme Protocol 3: Enzyme Inhibition Assay p1_1 Seed Cells in 96-well plate p1_2 Treat with this compound p1_1->p1_2 p1_3 Incubate (24, 48, 72h) p1_2->p1_3 p1_4 Add MTT Reagent p1_3->p1_4 p1_5 Solubilize Formazan p1_4->p1_5 p1_6 Measure Absorbance (570nm) p1_5->p1_6 p1_7 Calculate IC50 p1_6->p1_7 p2_1 Cell Treatment p2_2 Cell Lysis & Protein Quantification p2_1->p2_2 p2_3 SDS-PAGE & Transfer p2_2->p2_3 p2_4 Immunoblotting p2_3->p2_4 p2_5 Detection & Analysis p2_4->p2_5 p3_1 Prepare Reaction Mixture p3_2 Add Inhibitor (2,5-DF-Phe) p3_1->p3_2 p3_3 Add Enzyme (PAH) p3_2->p3_3 p3_4 Add Substrate (Phe) p3_3->p3_4 p3_5 Incubate & Terminate p3_4->p3_5 p3_6 Detect Product p3_5->p3_6 p3_7 Calculate % Inhibition p3_6->p3_7

Caption: Experimental workflows for cell-based assays.

signaling_pathway cluster_mTOR mTOR Signaling Pathway cluster_inhibition Potential Inhibition cluster_incorporation Protein Incorporation Phe Phenylalanine mTORC1 mTORC1 Phe->mTORC1 Activates DF_Phe This compound (Analog) DF_Phe->mTORC1 May Inhibit Ribosome Ribosome DF_Phe->Ribosome p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Protein Protein (Altered) Ribosome->Protein Proteotoxic_Stress Proteotoxic Stress Protein->Proteotoxic_Stress

Caption: Phenylalanine signaling and potential effects of its analog.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2,5-Difluoro-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for synthesizing this compound are the Erlenmeyer-Plöchl synthesis and the Strecker synthesis. The Erlenmeyer-Plöchl route involves the condensation of 2,5-difluorobenzaldehyde with an N-acylglycine to form an azalactone, which is subsequently hydrolyzed to the desired amino acid. The Strecker synthesis begins with the reaction of 2,5-difluorobenzaldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis.[1][2][3]

Q2: I am experiencing a low yield in the initial condensation step of the Erlenmeyer-Plöchl synthesis. What are the likely causes?

A2: A low yield of the azalactone intermediate can stem from several factors. Insufficient dehydration is a common issue, as the reaction produces water. The presence of moisture in your reagents or solvent can inhibit the reaction. Another potential cause is impure starting materials; 2,5-difluorobenzaldehyde can oxidize if not stored properly. Suboptimal reaction temperature and inefficient mixing can also contribute to lower yields.[4]

Q3: During the final hydrolysis step, I observe a significant amount of unreacted intermediate. How can I improve the hydrolysis?

A3: Incomplete hydrolysis is a frequent challenge. To drive the reaction to completion, consider increasing the concentration of the acid or base used for hydrolysis. Extending the reaction time and increasing the temperature can also be effective. If the intermediate has poor solubility in the aqueous medium, adding a co-solvent such as ethanol or dioxane can improve the reaction rate.[4]

Q4: What are some of the typical side products I might encounter?

A4: In the Erlenmeyer-Plöchl synthesis, potential side products include N-acetyl-2,5-difluoro-DL-phenylalanine if hydrolysis is incomplete. In the Strecker synthesis, α-hydroxy-α-(2,5-difluorophenyl)acetonitrile can form if cyanide adds to the aldehyde before imine formation is complete. Incomplete hydrolysis of the nitrile in the Strecker synthesis can also lead to the formation of the corresponding amide intermediate.[4]

Q5: What are the recommended purification methods for crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product. A mixture of ethanol and water is often a good solvent system to start with. For more challenging purifications or to achieve very high purity, column chromatography can be employed.[5]

Troubleshooting Guides

Low Yield of Azlactone Intermediate in Erlenmeyer-Plöchl Synthesis
Symptom Possible Cause Suggested Solution
Low yield of the azalactone intermediatePresence of water in reagents or solvent.Ensure all glassware is oven-dried. Use freshly opened or distilled acetic anhydride.
Impure 2,5-difluorobenzaldehyde.Check the purity of the starting material by TLC or NMR before use. Consider purification of the aldehyde if necessary.
Suboptimal reaction temperature.Maintain the reaction temperature in the recommended range, typically around 100-120 °C, using an oil bath for uniform heating.
Inefficient mixing of the reaction mixture.Use a mechanical stirrer to ensure the reaction mixture remains homogeneous, especially if it becomes thick.
Incomplete Hydrolysis of Azlactone or Nitrile Intermediate
Symptom Possible Cause Suggested Solution
Significant amount of unreacted intermediate after hydrolysis.Insufficient acid or base concentration.Increase the concentration of the acid (e.g., HCl, HBr) or base (e.g., NaOH, KOH) used for hydrolysis.
Short reaction time or low temperature.Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature as needed.
Poor solubility of the intermediate.Add a co-solvent like ethanol or dioxane to improve the solubility of the intermediate in the aqueous hydrolysis medium.

Experimental Protocols

Erlenmeyer-Plöchl Synthesis of this compound

Step 1: Synthesis of the Azlactone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the azalactone.

  • Filter the solid product and wash it with cold ethanol, followed by water, to remove unreacted starting materials and sodium acetate.

Step 2: Hydrolysis of the Azlactone to this compound

  • Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated this compound by filtration.

  • Wash the solid product with cold water and a small amount of cold ethanol.

  • Dry the final product under vacuum.

Data Presentation

Comparison of Synthetic Methods for Fluorinated Phenylalanines
Method Starting Materials Key Intermediates Typical Yield Key Advantages Key Challenges
Erlenmeyer-Plöchl Fluorinated benzaldehyde, N-acylglycineAzlactoneModerate to GoodReadily available starting materials.Requires careful control of reaction conditions to avoid side reactions.
Strecker Synthesis Fluorinated benzaldehyde, Ammonia, Cyanideα-aminonitrileGoodHigh yields.Use of highly toxic cyanide.
Schöllkopf Reagent Schöllkopf reagent, Fluorinated benzyl bromideAlkylated bis-lactim etherGoodHigh enantioselectivity.Chiral auxiliary can be expensive.
Enzymatic Synthesis Cinnamic acid derivatives-VariableHigh stereoselectivity, mild reaction conditions.Enzyme availability and stability can be limiting.[6]

Visualizations

erlenmeyer_plochl_synthesis start 2,5-Difluorobenzaldehyde + N-Acetylglycine reagents1 Acetic Anhydride, Sodium Acetate intermediate Azlactone Intermediate reagents1->intermediate Condensation reagents2 1. NaOH, H2O, Reflux 2. HCl product This compound reagents2->product Hydrolysis purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of this compound.

troubleshooting_workflow start Low Product Yield q1 Which step shows low yield? start->q1 condensation Condensation (Azlactone Formation) q1->condensation Condensation hydrolysis Hydrolysis q1->hydrolysis Hydrolysis check_water Check for water in reagents. Use anhydrous conditions. condensation->check_water check_purity Verify aldehyde purity. (Oxidation?) condensation->check_purity optimize_temp Optimize temperature. Avoid overheating. condensation->optimize_temp increase_conc Increase acid/base concentration. hydrolysis->increase_conc extend_time Extend reaction time and/or increase temperature. hydrolysis->extend_time add_cosolvent Add a co-solvent for better solubility. hydrolysis->add_cosolvent

Caption: Troubleshooting logic for addressing low yields in the synthesis.

logical_relationship goal Synthesize this compound erlenmeyer Erlenmeyer-Plöchl Synthesis goal->erlenmeyer strecker Strecker Synthesis goal->strecker chiral Chiral Auxiliary Methods goal->chiral erlenmeyer_pros Pros: - Readily available starting materials erlenmeyer->erlenmeyer_pros erlenmeyer_cons Cons: - Can have moderate yields - Requires careful optimization erlenmeyer->erlenmeyer_cons strecker_pros Pros: - Generally high yields strecker->strecker_pros strecker_cons Cons: - Use of toxic cyanide strecker->strecker_cons chiral_pros Pros: - High enantioselectivity chiral->chiral_pros chiral_cons Cons: - More expensive reagents chiral->chiral_cons

Caption: Logical relationship between different synthetic strategies.

References

Technical Support Center: Optimizing 2,5-Difluoro-DL-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Difluoro-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Erlenmeyer-Plöchl synthesis. This reaction involves the condensation of 2,5-difluorobenzaldehyde with an N-acylglycine (commonly N-acetylglycine) to form an azalactone intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[1] Other methods include the Strecker and Bucherer-Bergs syntheses.

Q2: What are the critical parameters to control during the Erlenmeyer-Plöchl synthesis to maximize yield?

A2: To maximize the yield, it is crucial to control the reaction temperature, the choice and quality of the condensing agent (typically acetic anhydride and sodium acetate), and the reaction time.[2] Anhydrous conditions are also vital for the initial condensation step to prevent premature hydrolysis of the acetic anhydride and the azalactone intermediate.[2][3]

Q3: I am observing a low yield after the hydrolysis of the azalactone intermediate. What could be the issue?

A3: A low yield after hydrolysis can be attributed to several factors. Incomplete hydrolysis of the azalactone is a common issue.[2] Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete ring opening.[2] Additionally, side reactions during the initial condensation, such as self-condensation of the aldehyde, can reduce the amount of azalactone formed, leading to a lower overall yield.[2]

Q4: What are the typical impurities I might encounter in my crude this compound?

A4: Common impurities include unreacted 2,5-difluorobenzaldehyde, N-acetylglycine, and byproducts from side reactions. Incomplete hydrolysis can also leave residual azalactone or the N-acyl-α,β-didehydrophenylalanine intermediate.[2]

Q5: Which purification methods are most effective for this compound?

A5: Recrystallization is a common and effective technique for purifying the final product.[3][4] A mixture of ethanol and water is often a good solvent system to start with.[3][4][5] For very high purity or when dealing with impurities that have similar solubility, column chromatography is a more powerful purification technique.[4]

Troubleshooting Guides

Issue 1: Low Yield of Azlactone Intermediate in Erlenmeyer-Plöchl Synthesis
Possible Cause Suggested Solution
Wet reagents or glassware Ensure all reagents, especially sodium acetate, are anhydrous and that glassware is thoroughly dried before use. Use freshly opened or distilled acetic anhydride.[2][3]
Inefficient condensing agent Use fresh, high-quality acetic anhydride and anhydrous sodium acetate. Old or hydrolyzed acetic anhydride will be less effective.[2][3]
Suboptimal reaction temperature Optimize the reaction temperature, typically by heating in an oil bath to between 100-120 °C. Avoid excessive heat, which can lead to side reactions and tar formation.[2][3]
Impure 2,5-difluorobenzaldehyde Check the purity of the starting aldehyde by TLC or NMR before use. Oxidation to 2,5-difluorobenzoic acid can be a problem if not stored properly.[3]
Inefficient mixing The reaction mixture can become thick. Use a mechanical stirrer to ensure homogenous mixing and prevent localized overheating.[3]
Issue 2: Incomplete Hydrolysis of Azlactone or Nitrile Intermediate
Possible Cause Suggested Solution
Insufficient acid/base concentration For acid hydrolysis, consider using a higher concentration of HCl or HBr. For basic hydrolysis, a higher concentration of NaOH or KOH can be used, followed by careful acidification.[3]
Short reaction time or low temperature The hydrolysis of these intermediates can be slow. Monitor the reaction's progress by TLC or LC-MS and continue heating under reflux until the starting material is consumed.[3]
Poor solubility of the intermediate The intermediate may not be fully soluble in the aqueous acidic or basic solution. The addition of a co-solvent like ethanol or dioxane can improve solubility and increase the reaction rate.[3]
Issue 3: Purification by Recrystallization Yields an Oil or Low Recovery
Possible Cause Suggested Solution
Oiling out during crystallization The boiling point of the solvent may be too high, or the solution is cooling too quickly. Use a lower-boiling point solvent or ensure slow cooling by insulating the flask.[4]
Low recovery of pure product The product may be too soluble in the chosen solvent at low temperatures, or too much solvent was used. Try a different solvent or a solvent mixture where the product is less soluble when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled in an ice bath before filtration.[4]
Product does not crystallize upon cooling The solution may not be saturated, or impurities may be inhibiting crystallization. Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal of pure this compound.[2]

Experimental Protocols

Erlenmeyer-Plöchl Synthesis of this compound

Step 1: Synthesis of 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours. The reaction should be monitored by TLC until the starting materials are consumed.[2]

  • Allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the azalactone.

  • Filter the solid product, wash with cold ethanol, and then with water to remove unreacted starting materials and sodium acetate. Dry the product under a vacuum.[2]

Step 2: Hydrolysis of the Azlactone Intermediate

  • Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.[2]

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

  • The precipitated this compound should be collected by filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Dry the final product under a vacuum.[2]

Purification:

  • The crude this compound can be further purified by recrystallization from a water/ethanol mixture.[3]

Data Presentation

Table 1: Comparison of Common Synthetic Routes for DL-Amino Acids

Synthetic Route Starting Materials Key Intermediates General Advantages Common Challenges
Erlenmeyer-Plöchl Aldehyde, N-acylglycine, Acetic Anhydride, Sodium AcetateAzlactoneReadily available starting materials, well-established procedure.[2]Requires anhydrous conditions, potential for side reactions, hydrolysis can be slow.[2][3]
Strecker Synthesis Aldehyde, Ammonia, Cyanide Source (e.g., KCN)α-aminonitrileOne-pot reaction, versatile for various aldehydes.[6][7]Use of highly toxic cyanide, hydrolysis of the nitrile can be difficult.[3]
Bucherer-Bergs Reaction Aldehyde/Ketone, Ammonium Carbonate, Cyanide SourceHydantoinGood yields for many substrates, hydantoin intermediate is often crystalline.[8][9]Use of cyanide, requires elevated temperatures and pressures in some cases.[9]

Visualizations

Erlenmeyer_Plochl_Pathway Erlenmeyer-Plöchl Synthesis Pathway cluster_start Starting Materials cluster_reagents1 Reagents cluster_reagents2 Reagents 2_5_Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Azlactone_Intermediate 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) 2_5_Difluorobenzaldehyde->Azlactone_Intermediate N_Acetylglycine N-Acetylglycine N_Acetylglycine->Azlactone_Intermediate Acetic_Anhydride Acetic Anhydride (Ac2O) Acetic_Anhydride->Azlactone_Intermediate Condensation & Dehydration Sodium_Acetate Sodium Acetate (NaOAc) Sodium_Acetate->Azlactone_Intermediate Final_Product This compound Azlactone_Intermediate->Final_Product NaOH Sodium Hydroxide (NaOH) NaOH->Final_Product Hydrolysis (Ring Opening) HCl Hydrochloric Acid (HCl) HCl->Final_Product Neutralization & Precipitation

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start Reaction_Setup Combine 2,5-difluorobenzaldehyde, N-acetylglycine, NaOAc, and Ac2O Start->Reaction_Setup Heating Heat at 100-110 °C for 2-3 hours Reaction_Setup->Heating Cooling_Precipitation Cool to room temperature and add ethanol to precipitate Heating->Cooling_Precipitation Filtration1 Filter and wash azalactone intermediate Cooling_Precipitation->Filtration1 Hydrolysis Heat azalactone in 10% NaOH solution Filtration1->Hydrolysis Neutralization Cool and acidify with HCl to pH 5-6 Hydrolysis->Neutralization Filtration2 Filter crude this compound Neutralization->Filtration2 Recrystallization Recrystallize from water/ethanol mixture Filtration2->Recrystallization Drying Dry final product under vacuum Recrystallization->Drying End End Drying->End

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting_Tree Troubleshooting Low Yield Low_Yield Low Overall Yield Check_Azlactone Is the yield of the azlactone intermediate low? Low_Yield->Check_Azlactone Check_Hydrolysis Is the yield after hydrolysis low? Low_Yield->Check_Hydrolysis Anhydrous_Conditions Ensure anhydrous conditions and pure reagents. Check_Azlactone->Anhydrous_Conditions Yes Optimize_Temp Optimize reaction temperature (100-120 °C). Check_Azlactone->Optimize_Temp Yes Improve_Mixing Use mechanical stirring. Check_Azlactone->Improve_Mixing Yes Increase_Reagents Increase concentration of acid or base for hydrolysis. Check_Hydrolysis->Increase_Reagents Yes Extend_Time Increase reaction time and/or temperature for hydrolysis. Check_Hydrolysis->Extend_Time Yes Add_Cosolvent Add a co-solvent (e.g., ethanol) to improve solubility. Check_Hydrolysis->Add_Cosolvent Yes

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation efficiency of the non-canonical amino acid 2,5-Difluoro-DL-phenylalanine (2,5-DFP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind incorporating this compound into a protein?

A1: The site-specific incorporation of 2,5-DFP into a protein is typically achieved using the genetic code expansion technique known as amber stop codon suppression.[1] This method utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is specifically evolved to recognize and charge the tRNA with 2,5-DFP. This charged tRNA then recognizes a repurposed amber stop codon (UAG) in the mRNA sequence of the target protein, leading to the insertion of 2,5-DFP at that specific site during translation.[1]

Q2: What are the potential causes for low incorporation efficiency of this compound?

A2: Several factors can contribute to low incorporation efficiency of 2,5-DFP:

  • Suboptimal 2,5-DFP Concentration: The concentration of the non-canonical amino acid in the expression media is critical. Insufficient concentration can limit its availability for the aaRS, while excessive concentrations may be toxic to the host cells.[2]

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently or specifically recognize and charge the tRNA with 2,5-DFP. The synthetase might have a low affinity for 2,5-DFP or may also recognize canonical amino acids, leading to competition.

  • Competition with Endogenous Components: The orthogonal tRNA charged with 2,5-DFP competes with release factor 1 (RF1), which recognizes the amber stop codon and terminates translation.[3] Additionally, endogenous aaRSs may compete for the orthogonal tRNA, or the engineered aaRS might mis-charge endogenous tRNAs with 2,5-DFP.

  • Cytotoxicity of 2,5-DFP: High concentrations of fluorinated amino acids can be toxic to expression hosts, leading to reduced cell viability and lower protein yields.

  • Poor Cellular Uptake: The host cells may not efficiently import 2,5-DFP from the culture medium.

  • Codon Context: The nucleotide sequence surrounding the amber codon can influence the efficiency of suppression.

Q3: How can I verify the incorporation of this compound into my target protein?

A3: Mass spectrometry is the gold standard for confirming the incorporation of non-canonical amino acids.[4] By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the incorporation of 2,5-DFP in place of a canonical amino acid. The expected monoisotopic mass of this compound is approximately 201.06 g/mol , which will result in a predictable mass change in the protein or peptide fragments.[5] Other techniques like ¹⁹F NMR spectroscopy can also be used to directly detect the presence of the fluorinated amino acid.[6]

Troubleshooting Guides

Issue 1: Low or No Target Protein Expression

If you observe a significantly reduced yield of your target protein after attempting to incorporate 2,5-DFP, follow this troubleshooting workflow:

Low_Protein_Expression start Low/No Protein Expression check_toxicity Assess 2,5-DFP Cytotoxicity start->check_toxicity optimize_conc Optimize 2,5-DFP Concentration check_toxicity->optimize_conc Toxicity Observed check_expression_components Verify Expression of aaRS and tRNA check_toxicity->check_expression_components No Significant Toxicity optimize_conc->check_expression_components change_strain Use Auxotrophic Host Strain check_expression_components->change_strain Expression Confirmed optimize_expression_cond Optimize Expression Conditions (Temperature, Induction Time) change_strain->optimize_expression_cond success Improved Protein Yield optimize_expression_cond->success

Caption: Troubleshooting workflow for low protein expression.

Detailed Steps:

  • Assess 2,5-DFP Cytotoxicity:

    • Experiment: Perform a cell viability assay (e.g., MTT assay) with varying concentrations of 2,5-DFP in your expression host.

    • Expected Outcome: Determine the maximum tolerable concentration of 2,5-DFP without significantly impacting cell growth.

  • Optimize 2,5-DFP Concentration:

    • Experiment: Set up a series of small-scale expression experiments with 2,5-DFP concentrations ranging from sub-millimolar to the maximum tolerable concentration (e.g., 0.1 mM to 2 mM).[2]

    • Analysis: Analyze the yield of the target protein by SDS-PAGE and Western blot.

  • Verify Expression of Orthogonal Components:

    • Experiment: Confirm the expression of your engineered aaRS using Western blot with an antibody against a tag on the synthetase. Verify the presence of the orthogonal tRNA through Northern blot or RT-PCR.

  • Use an Auxotrophic Host Strain:

    • Rationale: To reduce competition from endogenous phenylalanine, use an E. coli strain that is auxotrophic for phenylalanine (e.g., requires phenylalanine for growth).[7]

    • Procedure: Grow the cells in a minimal medium supplemented with a limiting amount of phenylalanine for initial growth, then switch to a medium containing 2,5-DFP for induction.

  • Optimize Expression Conditions:

    • Experiment: Vary the induction temperature (e.g., 18-30°C) and induction time (e.g., 12-24 hours). Lower temperatures and longer induction times can sometimes improve protein folding and incorporation efficiency.[8]

Issue 2: Full-Length Protein is Produced, but Mass Spectrometry Shows No/Low Incorporation of 2,5-DFP

If you are able to express the full-length protein but analysis reveals low incorporation of 2,5-DFP and high levels of canonical amino acid misincorporation at the target site, consider the following:

Low_Incorporation_Efficiency start Low Incorporation Efficiency (High Misincorporation) increase_conc Increase 2,5-DFP Concentration start->increase_conc evolve_aars Engineer a More Specific aaRS increase_conc->evolve_aars No Improvement success Improved Incorporation Efficiency increase_conc->success Improvement use_rf1_deficient_strain Use RF1 Deficient Strain evolve_aars->use_rf1_deficient_strain codon_optimization Optimize Codon Context use_rf1_deficient_strain->codon_optimization codon_optimization->success

Caption: Troubleshooting workflow for low incorporation efficiency.

Detailed Steps:

  • Increase 2,5-DFP Concentration:

    • Rationale: A higher concentration of 2,5-DFP can outcompete residual canonical amino acids for binding to the aaRS.

    • Procedure: Titrate the concentration of 2,5-DFP in the expression medium, up to the previously determined toxicity limit.

  • Engineer a More Specific aaRS:

    • Rationale: The current aaRS may have a low affinity for 2,5-DFP or may recognize canonical amino acids.

    • Procedure: Employ directed evolution techniques to select for aaRS variants with improved specificity and efficiency for 2,5-DFP. The pyrrolysyl-tRNA synthetase (PylRS) is a common starting point for engineering synthetases for new non-canonical amino acids.[9]

  • Use an RF1-Deficient Strain:

    • Rationale: To reduce competition from translation termination at the amber codon, use an E. coli strain in which the gene for release factor 1 (prfA) has been deleted.[3]

  • Optimize Codon Context:

    • Rationale: The nucleotides flanking the UAG codon can influence suppression efficiency.

    • Procedure: If possible, mutate the nucleotides immediately upstream and downstream of the amber codon to sequences known to favor suppression.

Data Presentation

Table 1: Comparison of Incorporation Efficiencies for Phenylalanine Analogs (Illustrative Data)

Since specific quantitative data for this compound is limited in the literature, this table provides illustrative data based on published results for other fluorinated phenylalanine analogs to serve as a benchmark. Actual efficiencies will vary depending on the specific protein, expression system, and orthogonal pair used.

Non-Canonical Amino AcidExpression SystemTarget ProteinIncorporation Efficiency (%)Analytical MethodReference (Analogous)
p-Fluoro-phenylalanineE. coliDHFR64-75Mass Spectrometry[10]
2,6-Difluoro-phenylalanineHEK293T cellssfGFP~95ESI-Mass Spectrometry[2]
Pentafluoro-phenylalanineHEK293T cellssfGFP~98ESI-Mass Spectrometry[2]
This compoundE. coliUser's ProteinTo be determinedMass Spectrometry-

Experimental Protocols

Protocol 1: General Procedure for 2,5-DFP Incorporation in E. coli

This protocol is a starting point and should be optimized for your specific protein and orthogonal system.

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., a phenylalanine auxotroph) with the plasmid encoding your target protein containing an amber (UAG) codon at the desired site and the plasmid encoding the orthogonal aaRS/tRNA pair for 2,5-DFP.

  • Starter Culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with all canonical amino acids except phenylalanine) with the overnight culture. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM (or your optimized concentration). Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.[5]

  • Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard methods. Analyze the incorporation efficiency by mass spectrometry (see Protocol 2).

Protocol 2: Mass Spectrometry Analysis of 2,5-DFP Incorporation (Peptide Mass Fingerprinting)
  • Protein Purification: Purify the protein of interest to a high degree of homogeneity.

  • In-solution Digestion:

    • Denature the protein in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate free cysteines with iodoacetamide (IAA).

    • Dilute the sample to reduce the denaturant concentration and digest the protein with a protease (e.g., trypsin) overnight at 37°C.[9]

  • Sample Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.[9]

    • The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • The most abundant peptides are then selected for fragmentation (MS2 or tandem MS).[4]

  • Data Analysis:

    • Use a proteomics database search engine to identify the peptides from the MS2 spectra.

    • Crucially, include a variable modification in your search parameters corresponding to the mass difference between phenylalanine and this compound. The monoisotopic mass of phenylalanine is 147.0684 Da, and the monoisotopic mass of 2,5-difluorophenylalanine is 201.0598 Da, resulting in a mass difference of +53.9914 Da.

    • Quantify the relative abundance of the peptide containing 2,5-DFP versus the peptide containing a misincorporated canonical amino acid by comparing the peak areas in the MS1 scan.

Signaling Pathway Considerations

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis, and its activity is stimulated by amino acids. Phenylalanine is known to play a role in activating the mTORC1 complex. While the direct effect of this compound on mTOR signaling is not well-characterized, it is plausible that as a structural analog, it may compete with or otherwise modulate phenylalanine-mediated mTOR activation. Dysregulation of this pathway could potentially impact overall protein synthesis and, consequently, the yield of your target protein.

mTOR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Phe Phenylalanine / 2,5-DFP LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation (?) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Potential interaction of 2,5-DFP with the mTOR signaling pathway.

References

Technical Support Center: Expression of Proteins with 2,5-Difluoro-DL-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of the non-canonical amino acid 2,5-Difluoro-DL-phenylalanine into proteins expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in E. coli?

A1: The toxicity of this compound, similar to other phenylalanine analogues, is primarily due to its incorporation into cellular proteins in place of natural L-phenylalanine. This substitution can lead to the synthesis of misfolded or non-functional proteins, disrupting essential cellular processes. The extent of this toxicity is often proportional to the degree of incorporation.[1] This can result in reduced cell growth, decreased viability, and lower yields of the target recombinant protein.

Q2: Which E. coli strains are recommended for expressing proteins with this compound?

A2: Several types of E. coli strains can be considered:

  • Analogue-Resistant Strains: Strains that have developed resistance to phenylalanine analogues can be beneficial.[2][3]

  • Tightly Regulated Expression Strains: For toxic proteins, it is crucial to minimize basal expression before induction. Strains with tight regulation of the T7 promoter, such as BL21(DE3)(pLysS), BL21(DE3)(pLysE), or the BL21-AI™ strain (arabinose-inducible), are recommended.[4]

  • Auxotrophic Strains: Phenylalanine and tyrosine auxotrophs, such as the DL39(DE3) strain, can enhance the incorporation of the fluorinated analogue by preventing the synthesis of natural phenylalanine.[5]

  • General Robust Strains: BL21(DE3) is a commonly used and robust strain for recombinant protein expression and has been shown to be less prone to misincorporation of non-canonical amino acids compared to other strains.[6]

Q3: How can I increase the incorporation efficiency of this compound?

A3: To improve incorporation efficiency, consider the following strategies:

  • Use an Auxotrophic Strain: Employing an E. coli strain that cannot synthesize its own L-phenylalanine is highly effective.

  • Optimize Media Composition: Use a minimal medium to have better control over the amino acid composition. Supplement the medium with a sufficient concentration of this compound while ensuring all other essential amino acids are present.

  • Optimize Orthogonal Synthetase and tRNA Expression: The expression levels of the engineered aminoacyl-tRNA synthetase and its cognate tRNA are critical. Fine-tuning their expression, for instance by using plasmids with different copy numbers or promoters of varying strengths, can significantly impact incorporation efficiency.[7][8]

Troubleshooting Guides

Problem 1: Low or No Protein Expression
Possible Cause Recommended Solution
Toxicity of this compound - Use a strain with tighter promoter control (e.g., BL21(DE3) pLysS/E, BL21-AI).- Add 1% glucose to the culture medium to further repress leaky expression from the lac promoter.[4]- Lower the induction temperature to 18-25°C.[4]- Reduce the concentration of the inducer (e.g., IPTG).
Codon Usage - Optimize the codon usage of your target gene for E. coli.[9]- Use a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains).
Inefficient Incorporation of the Non-Canonical Amino Acid - Confirm the activity of your orthogonal aminoacyl-tRNA synthetase/tRNA pair.- Optimize the concentration of this compound in the medium.- Use a phenylalanine auxotrophic E. coli strain.[5]
Problem 2: Poor Cell Growth or Cell Lysis After Induction
Possible Cause Recommended Solution
High Toxicity of the Expressed Protein - Lower the induction temperature to 18-25°C and reduce the inducer concentration.[4]- Use a weaker promoter or a lower copy number plasmid.[4]- Shorten the induction time.
High Concentration of this compound - Titrate the concentration of this compound to find a balance between incorporation and cell viability.
Metabolic Burden - Use a less rich medium, such as M9 minimal medium, to slow down metabolic processes.[4]- Ensure adequate aeration and pH control during cultivation.
Problem 3: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution
Protein Misfolding due to Analogue Incorporation - Lower the expression temperature to 16-20°C to slow down protein synthesis and allow more time for proper folding.[4]- Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in folding.- Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.
High Rate of Protein Expression - Reduce the inducer concentration.- Use a weaker promoter or a low-copy-number plasmid.[4]

Quantitative Data Summary

The following tables present representative data for the expression of a model protein (e.g., Green Fluorescent Protein, GFP) with and without this compound, based on typical outcomes for similar non-canonical amino acids. Actual results may vary depending on the protein of interest and experimental conditions.

Table 1: Effect of E. coli Strain on Cell Growth and Protein Yield

E. coli Strain Supplement OD600 at Harvest Soluble Protein Yield (mg/L) Incorporation Efficiency (%)
BL21(DE3)L-Phe4.550N/A
BL21(DE3)2,5-DF-Phe2.815~55
BL21(DE3) pLysS2,5-DF-Phe3.525~60
DL39(DE3) (Phe Auxotroph)2,5-DF-Phe3.230>90

Table 2: Effect of Induction Temperature on Protein Solubility

Induction Temperature (°C) Supplement Total Protein Yield (mg/L) Soluble Protein Yield (mg/L) % Soluble Protein
372,5-DF-Phe20525
302,5-DF-Phe221255
202,5-DF-Phe181583

Experimental Protocols

Protocol 1: General Protocol for Expression with this compound
  • Transformation: Transform the plasmid containing the gene of interest and the plasmid carrying the orthogonal synthetase/tRNA pair into a suitable E. coli expression strain (e.g., a phenylalanine auxotroph).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with all amino acids except phenylalanine) with the overnight culture. Add appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).

    • Reduce the temperature to 20°C.

  • Expression: Continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Analyze a small aliquot of the cell pellet by SDS-PAGE and Western blot to confirm expression. Purify the protein from the remaining cell pellet.

Visualizations

Signaling Pathways and Experimental Workflows

Phenylalanine_Biosynthesis_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE Prephenate Prephenate Chorismate->Prephenate pheA (Chorismate mutase) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA (Prephenate dehydratase) L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine tyrB, aspC, ilvE L_Phenylalanine->DAHP Feedback Inhibition (aroG, aroF) L_Phenylalanine->Prephenate Feedback Inhibition (pheA) Protein Protein Synthesis L_Phenylalanine->Protein Toxic_Protein Misfolded/Non-functional Protein Protein->Toxic_Protein DF_Phe 2,5-Difluoro-DL-Phe (External Supply) DF_Phe->Protein

Caption: Phenylalanine biosynthesis pathway in E. coli and points of toxic analogue interference.

Troubleshooting_Workflow Start Start: Low Protein Yield with 2,5-DF-Phe Check_Viability Check Cell Viability/ Growth Post-Induction Start->Check_Viability Poor_Viability Poor Viability Check_Viability->Poor_Viability Yes Good_Viability Good Viability Check_Viability->Good_Viability No Optimize_Conditions Optimize Induction: - Lower Temp (18-25°C) - Reduce Inducer Conc. - Use Tighter Strain (pLysS) Poor_Viability->Optimize_Conditions Check_Solubility Analyze Total vs. Soluble Fraction (SDS-PAGE) Good_Viability->Check_Solubility Insoluble Protein Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Yes Soluble Protein Soluble Check_Solubility->Soluble No Optimize_Solubility Optimize for Solubility: - Lower Temp (16-20°C) - Co-express Chaperones - Add Solubility Tag Insoluble->Optimize_Solubility Check_Incorporation Verify Incorporation (Mass Spectrometry) Soluble->Check_Incorporation Low_Incorporation Low Incorporation Check_Incorporation->Low_Incorporation Yes Good_Incorporation Good Incorporation Check_Incorporation->Good_Incorporation No Optimize_Incorporation Optimize Incorporation: - Use Auxotrophic Strain - Titrate 2,5-DF-Phe Conc. - Optimize Synthetase/tRNA Low_Incorporation->Optimize_Incorporation Purification_Issues Troubleshoot Purification Protocol Good_Incorporation->Purification_Issues

Caption: Logical workflow for troubleshooting low protein yield with this compound.

References

Technical Support Center: Enhancing ¹⁹F NMR Spectral Resolution with 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 2,5-Difluoro-DL-phenylalanine (2,5-diF-Phe) in ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for ¹⁹F NMR studies of proteins?

A1: this compound offers several key advantages for ¹⁹F NMR spectroscopy:

  • Enhanced Spectral Resolution: The fluorine-19 (¹⁹F) nucleus has a large chemical shift range, which is highly sensitive to the local chemical environment. This leads to better-resolved signals for each labeled site in the protein compared to proton (¹H) NMR.[1][2]

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as protons.[1][3]

  • Minimal Perturbation: Fluorine is similar in size to hydrogen, so its incorporation in place of hydrogen on the phenylalanine ring generally has a minimal effect on the protein's structure and function.[1][4]

  • Background-Free Spectra: Since fluorine is virtually absent in biological systems, there are no background signals to interfere with the observation of the labeled protein.[1][3]

Q2: Can the incorporation of this compound be toxic to the E. coli expression system?

A2: High concentrations of fluorinated amino acids can be toxic to E. coli, potentially leading to reduced growth rates and lower protein yields. It is recommended to empirically determine the optimal concentration of 2,5-diF-Phe for your specific protein and expression system. A good starting point is typically in the range of 50-100 mg/L in the growth medium.

Q3: What is the expected incorporation efficiency of this compound into the target protein?

A3: The incorporation efficiency can vary depending on the expression system, the specific protein, and the concentration of the fluorinated amino acid. With optimized protocols, it is possible to achieve high levels of incorporation. The efficiency can be assessed quantitatively using ¹⁹F NMR by comparing the integral of the ¹⁹F signal to a known concentration standard.

Q4: How does the resolution enhancement with 2,5-diF-Phe compare to other fluorinated phenylalanine analogs?

A4: While specific quantitative comparisons for 2,5-diF-Phe are not extensively published, the general principle is that the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. Different substitution patterns on the phenyl ring will result in different chemical shifts and sensitivities to the surrounding protein structure. The choice between different isomers may depend on the specific application and the desired environmental probing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the incorporation of this compound and subsequent ¹⁹F NMR analysis.

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield - Toxicity of 2,5-diF-Phe at the concentration used.- Inefficient inhibition of endogenous phenylalanine synthesis.- Suboptimal growth or induction conditions.- Perform a titration experiment to determine the optimal, non-toxic concentration of 2,5-diF-Phe (e.g., 25-150 mg/L).- Ensure complete dissolution of glyphosate and amino acids before adding to the culture.- Optimize cell density at the time of induction (OD₆₀₀ of 0.6-0.8 is typical).- Lower the post-induction temperature (e.g., 18-20°C) and extend the expression time (16-20 hours).
Low Incorporation Efficiency - Insufficient concentration of 2,5-diF-Phe.- Incomplete inhibition of the shikimate pathway.- Premature induction before the cells have taken up the fluorinated amino acid.- Increase the concentration of 2,5-diF-Phe in the growth medium.- Ensure the glyphosate is added before the fluorinated amino acid and induction.- Allow for a 20-30 minute incubation period after adding the amino acids and before induction with IPTG.
Poor ¹⁹F NMR Signal-to-Noise - Low protein concentration.- Low incorporation efficiency.- Incorrect NMR acquisition parameters.- Concentrate the protein sample to 100-500 µM.- Verify incorporation efficiency and optimize the labeling protocol.- Increase the number of scans during NMR acquisition.- Use an appropriate relaxation delay (typically 1.5-2.0 seconds).- Use a cryoprobe if available.
Broad ¹⁹F NMR Peaks - Protein aggregation.- Presence of paramagnetic impurities.- Intermediate conformational exchange.- Centrifuge the sample at high speed before transferring to the NMR tube.- Filter the NMR sample.- Ensure the NMR buffer is optimized for protein stability.- Acquire spectra at different temperatures to check for exchange broadening.
Unexpected Signals in ¹⁹F NMR Spectrum - Presence of impurities in the 2,5-diF-Phe stock.- Protein degradation.- Presence of multiple protein conformations.- Check the purity of the 2,5-diF-Phe stock using ¹H and ¹⁹F NMR.- Add protease inhibitors to the NMR sample.- Acquire spectra at different temperatures to see if the peaks coalesce.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into a Target Protein in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids.[3]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Appropriate antibiotic.

  • This compound.

  • L-phenylalanine, L-tyrosine, L-tryptophan.

  • Glyphosate.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal media (supplemented with the antibiotic) with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Amino Acid Addition:

    • Reduce the shaker temperature to 18-20°C and let the culture equilibrate for 30-60 minutes.

    • Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[1]

    • Immediately add the following sterile amino acid solutions:

      • This compound: 50-100 mg/L (this should be optimized).

      • L-Tyrosine: 50 mg/L.

      • L-Tryptophan: 50 mg/L.

  • Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation. The labeled protein can then be purified using standard chromatographic techniques.

Protocol 2: 1D ¹⁹F NMR Data Acquisition

Sample Preparation:

  • Buffer Exchange: Exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).

  • Deuterium Oxide: Add 5-10% D₂O for the field-frequency lock.

  • Concentration: Concentrate the protein to 100-500 µM.

  • NMR Tube: Transfer the final sample to an NMR tube.

Spectrometer Setup and Acquisition:

  • Tuning: Tune and match the ¹⁹F channel of the NMR spectrometer.

  • Pulse Program: Use a simple pulse-acquire sequence.

  • Spectral Width: Start with a wide spectral width (e.g., 100-200 ppm) to locate the signals.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from a few hundred to several thousand depending on the sample concentration).

  • Recycle Delay: Use a recycle delay of 1.5-2.0 seconds.

Quantitative Data Summary

The following tables provide an illustrative example of the type of quantitative data that should be collected during these experiments. The values are representative and will vary depending on the specific protein and experimental conditions.

Table 1: Representative Protein Expression and Labeling Efficiency

ParameterUnlabeled Protein2,5-diF-Phe Labeled Protein
Cell Paste Yield (g/L) 5-83-6
Purified Protein Yield (mg/L) 10-205-15
Incorporation Efficiency (%) N/A> 90% (as determined by ¹⁹F NMR)

Table 2: Illustrative ¹⁹F NMR Spectral Parameters

ParameterProtein in Native StateProtein in Denatured StateProtein + Ligand
¹⁹F Chemical Shift (ppm) -115.2, -118.5-116.8-114.8, -119.1
Linewidth (Hz) 30-5015-2535-55

Visualizations

Experimental_Workflow cluster_Cell_Culture Cell Culture and Labeling cluster_Purification Protein Purification cluster_NMR 19F NMR Analysis Start Inoculate Starter Culture Grow_Starter Overnight Growth (37°C) Start->Grow_Starter Inoculate_Main Inoculate M9 Minimal Media Grow_Starter->Inoculate_Main Grow_Main Grow to OD600 0.6-0.8 (37°C) Inoculate_Main->Grow_Main Equilibrate Equilibrate at 18-20°C Grow_Main->Equilibrate Inhibit Add Glyphosate Equilibrate->Inhibit Add_Amino_Acids Add 2,5-diF-Phe, Tyr, Trp Inhibit->Add_Amino_Acids Induce Induce with IPTG Add_Amino_Acids->Induce Express Express Protein (16-20h, 18-20°C) Induce->Express Harvest Harvest Cells Express->Harvest Lyse Cell Lysis Harvest->Lyse Clarify Clarification (Centrifugation) Lyse->Clarify Chromatography Chromatography (e.g., Ni-NTA) Clarify->Chromatography Purified_Protein Purified Labeled Protein Chromatography->Purified_Protein Buffer_Exchange Buffer Exchange into NMR Buffer Purified_Protein->Buffer_Exchange Concentrate Concentrate Sample Buffer_Exchange->Concentrate Acquire_NMR Acquire 1D 19F NMR Spectrum Concentrate->Acquire_NMR Analyze Analyze Data Acquire_NMR->Analyze

Caption: Workflow for labeling protein with 2,5-diF-Phe and subsequent ¹⁹F NMR analysis.

Troubleshooting_Logic Start Low Protein Yield? Cause_Toxicity Toxicity of 2,5-diF-Phe? Start->Cause_Toxicity Yes Sol_Toxicity Optimize 2,5-diF-Phe concentration (Titration Experiment) Cause_Toxicity->Sol_Toxicity Yes Cause_Inhibition Inefficient Inhibition? Cause_Toxicity->Cause_Inhibition No Sol_Inhibition Ensure proper addition of Glyphosate Cause_Inhibition->Sol_Inhibition Yes Cause_Growth Suboptimal Growth? Cause_Inhibition->Cause_Growth No Sol_Growth Optimize OD600 at induction and post-induction conditions Cause_Growth->Sol_Growth Yes

References

Technical Support Center: Purification of Proteins Containing 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers purifying recombinant proteins containing the unnatural amino acid 2,5-Difluoro-DL-phenylalanine (2,5-DFP). The incorporation of this analog can alter protein properties, potentially affecting expression, solubility, and chromatographic behavior.

I. General & Expression-Related Questions

Q1: My protein expression level is very low after inducing with 2,5-DFP. What could be the cause?

A1: Low expression is a common issue when incorporating unnatural amino acids (UAAs). Several factors could be responsible:

  • Toxicity of the UAA: High concentrations of 2,5-DFP may be toxic to the expression host (e.g., E. coli). Consider optimizing the concentration of 2,5-DFP in the growth media. A dose-response experiment is recommended to find a balance between incorporation efficiency and cell viability.[1]

  • Synthetase Efficiency: The efficiency and specificity of the aminoacyl-tRNA synthetase (aaRS) are critical for UAA incorporation.[2] Ensure you are using a synthetase/tRNA pair that has been evolved for or shown to be permissive of 2,5-DFP.[3]

  • Codon Context: The efficiency of amber (TAG) stop codon suppression can be influenced by the surrounding nucleotide sequence. If possible, test different incorporation sites within your protein.

  • General Expression Conditions: Re-optimize standard parameters such as induction temperature, inducer concentration (e.g., IPTG), and induction time. A lower temperature (e.g., 20-30°C) and longer expression time can sometimes improve the yield of properly folded protein.

Q2: How can I confirm that 2,5-DFP has been successfully incorporated into my target protein?

A2: Confirmation of incorporation is essential. The most definitive method is mass spectrometry.

  • Intact Protein Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can confirm the mass shift corresponding to the replacement of a natural amino acid with 2,5-DFP. The expected mass difference will depend on the amino acid it replaced. For example, replacing Phenylalanine (C9H11NO2, MW ≈ 165.19 Da) with 2,5-Difluorophenylalanine (C9H9F2NO2, MW ≈ 201.17 Da) should result in a mass increase of approximately +36 Da.

  • Proteomic Analysis: After purification, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the exact site of incorporation.

Studies have successfully confirmed the high-fidelity incorporation of di-fluorinated phenylalanines (including 2,5-DFP) into superfolder GFP (sfGFP) in both E. coli and HEK cells using ESI-mass spectrometry.[1][3]

II. Troubleshooting Affinity Chromatography (His-tag)

Affinity chromatography is a common and highly effective initial capture step.[4][5] The following tips are tailored for His-tagged proteins containing 2,5-DFP.

Q3: My His-tagged protein is not binding to the Ni-NTA or TALON resin. What should I do?

A3: Failure to bind is a frequent problem. Consider the following:

  • Inaccessible His-tag: The incorporation of 2,5-DFP may have altered the protein's conformation, causing the His-tag to become buried or sterically hindered.

    • Troubleshooting Step: Perform the purification under denaturing conditions (e.g., using 6-8 M urea or guanidinium hydrochloride in your lysis and binding buffers) to expose the tag. The protein can be refolded on the column later if required.

  • Incorrect Buffer Composition: Ensure your lysis and binding buffers do not contain components that interfere with binding.

    • Checklist:

      • Chelating Agents: Avoid EDTA or EGTA. Use them only during lysis to inhibit metalloproteases and then remove or dilute them before loading.

      • Reducing Agents: High concentrations of DTT or β-mercaptoethanol can reduce the metal ions in the resin. Keep levels low (<5 mM).

      • Imidazole: Ensure no imidazole is present in the lysis buffer. Use a low concentration (10-20 mM) in the binding/wash buffer to reduce non-specific binding of host cell proteins.[6]

  • Incorrect pH: The binding of the His-tag to Ni-NTA is pH-dependent. Ensure your buffer pH is between 7.5 and 8.0.[7]

Q4: A significant amount of my protein is in the flow-through, but some of it binds. How can I improve the binding efficiency?

A4: This suggests suboptimal binding conditions.

  • Reduce Flow Rate: Decrease the speed at which you load your lysate onto the column. Slower loading allows more time for the interaction between the His-tag and the resin, which can be crucial if the tag's accessibility is partially compromised.[6]

  • Batch Incubation: Before loading onto a column, incubate your clarified lysate with the resin in a tube for 30-60 minutes at 4°C with gentle mixing. This maximizes the binding opportunity.

  • Increase Resin Volume: You may be exceeding the binding capacity of your column. Use more resin or load less protein.[6]

Q5: My protein elutes with many contaminants. How can I increase purity?

A5: Contaminants are often host proteins with surface histidines or metal-binding sites.

  • Optimize Wash Steps:

    • Increase Imidazole: Perform a step-wise wash with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM). This will remove weakly bound, non-specific proteins before you elute your target.

    • Increase Salt Concentration: Add 300-500 mM NaCl to your wash buffers to disrupt non-specific ionic interactions.[6]

    • Add Detergents: Including a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) or glycerol (up to 20%) in the wash buffer can help disrupt hydrophobic interactions.[6]

III. Troubleshooting Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge and is an excellent second purification step after affinity chromatography.[8][9] The introduction of fluorine atoms can alter the pKa of nearby residues and the overall isoelectric point (pI) of the protein, making IEX behavior unpredictable.

Q6: I am unsure whether to use anion-exchange or cation-exchange chromatography. How do I decide?

A6: The choice depends on the protein's pI and the desired buffer pH for stability.

  • Calculate Theoretical pI: Use a tool like ExPASy's ProtParam to calculate the theoretical pI of your protein sequence. Remember that this will be an estimate, as the 2,5-DFP incorporation can cause a pI shift.

  • Determine Buffer pH: Choose a buffer pH where your protein is stable.

  • Select the Column:

    • Anion-Exchange (e.g., Q, DEAE): Use if your buffer pH is at least 1 unit above the protein's pI. The protein will be negatively charged and bind to the positive resin.

    • Cation-Exchange (e.g., SP, CM): Use if your buffer pH is at least 1 unit below the protein's pI. The protein will be positively charged and bind to the negative resin.

Q7: My protein does not bind to the IEX column, or it elutes immediately in the flow-through.

A7: This indicates a lack of charge interaction under the chosen conditions.

  • Incorrect pH or pI Estimation: The actual pI of the fluorinated protein may be different from the theoretical calculation. If using anion-exchange, try lowering the buffer pH (e.g., in 0.5 unit steps) to make the protein more negative. If using cation-exchange, try raising the pH to make it more positive.

  • High Salt Concentration: Ensure the sample from the previous step (e.g., affinity elution) has been desalted or buffer-exchanged into a low-salt IEX binding buffer (typically < 25 mM salt). High salt concentrations will shield the charges and prevent binding.[4]

  • Wrong Column Type: You may have chosen the wrong type of column based on your buffer pH. Re-evaluate your strategy based on Q6.

IV. Troubleshooting Size-Exclusion Chromatography (SEC) & Aggregation

SEC, or gel filtration, is an ideal final polishing step to separate monomers from aggregates and other contaminants of different sizes.[10][11] Fluorination can sometimes increase a protein's propensity to aggregate due to altered hydrophobic interactions.

Q8: My protein elutes from the SEC column much earlier than expected, suggesting it is aggregated. How can I fix this?

A8: An early elution peak is a classic sign of aggregation.[10]

  • Optimize Mobile Phase: The composition of the SEC running buffer is critical.

    • Ionic Strength: Ensure the buffer contains sufficient salt (e.g., 150-250 mM NaCl or KCl) to minimize non-specific ionic interactions between the protein and the SEC matrix.

    • Additives: Consider adding stabilizing agents to the buffer. Common options include:

      • Glycerol (5-10%): A common stabilizer that can reduce aggregation.

      • L-Arginine/L-Glutamate (50-100 mM): These amino acids are known to act as aggregation suppressors.

      • Mild Detergents: If aggregation is driven by hydrophobicity, a low concentration of a non-ionic detergent might be necessary.

  • Protein Concentration: Do not overload the column. High protein concentrations can promote aggregation. Try injecting a more dilute sample.

  • Upstream Purification: Aggregation may be occurring during earlier steps. Ensure the protein is kept cold and handled gently. Consider adding stabilizers to buffers in previous chromatography steps as well.

Q9: My protein peak is very broad, indicating heterogeneity. What does this mean?

A9: Peak broadening can suggest several issues:

  • Conformational Instability: The protein may exist in multiple conformational states. The presence of 2,5-DFP could be destabilizing the native fold.

  • Interaction with Resin: The fluorinated aromatic ring might be interacting non-specifically with the column matrix. As mentioned in Q8, ensure adequate ionic strength in your mobile phase.

  • Oligomeric Equilibrium: The protein might be in equilibrium between monomeric and small oligomeric states.

V. Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Relative Expression of sfGFP with Site-Specific Incorporation of Fluorinated Phenylalanine Analogs.

This data, adapted from studies on superfolder GFP (sfGFP), illustrates how the position and number of fluorine substitutions can affect expression levels. The values represent relative fluorescence from cell lysates, which serves as a proxy for the yield of correctly folded, functional protein.

Amino Acid AnalogSubstitutionRelative Fluorescence (vs. Penta-F Phe)
2,5-Difluoro Phe Di-fluoro~60%
2,6-Difluoro PheDi-fluoro~80%
2,3,6-Trifluoro PheTri-fluoro~55%
2,3,5,6-Tetrafluoro PheTetra-fluoro~90%
Pentafluoro PhePenta-fluoro100% (Reference)

(Data is estimated from Galles et al., 2022, and serves for comparative purposes.)[3]

Table 2: Example Protein Purification Summary Table.

Researchers should maintain a similar table to track the progress and efficiency of their purification protocol.

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)Purification (Fold)
Clarified Lysate5001021001
Ni-NTA Affinity258.5348517
Ion-Exchange (IEX)57.0807040
Size-Exclusion (SEC)6.05.8>9558>47.5

(This is an illustrative example with hypothetical data.)

Experimental Protocols

Protocol 1: General His-tag Affinity Purification

This protocol is a starting point and should be optimized for your specific protein.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

  • Binding:

    • Equilibrate a Ni-NTA or TALON column with 5-10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove unbound proteins.

    • (Optional) Perform a second wash with a higher imidazole concentration (e.g., 40-60 mM) to remove non-specifically bound contaminants.

  • Elution:

    • Elute the protein with 5-10 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).

    • Collect fractions and analyze by SDS-PAGE.

  • Post-Elution:

    • Pool the purest fractions.

    • Immediately proceed to the next step (e.g., SEC) or perform buffer exchange/dialysis to remove imidazole for storage.

Protocol 2: Polishing by Size-Exclusion Chromatography (SEC)

This step is performed after affinity and/or IEX chromatography.

  • Column Equilibration:

    • Equilibrate the SEC column (e.g., Superdex 75/200 or equivalent) with at least 2 CV of filtered and degassed SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Sample Preparation:

    • Concentrate the protein sample from the previous step to a suitable concentration (typically 1-5 mg/mL). The final volume should not exceed 1-2% of the column volume for optimal resolution.

    • Centrifuge the concentrated sample at high speed (e.g., >14,000 x g for 10 min) to remove any precipitated protein.

  • Chromatography:

    • Inject the clarified, concentrated sample onto the equilibrated column.

    • Run the column at the manufacturer's recommended flow rate.

    • Collect fractions corresponding to the expected monomeric size of your protein.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm purity.

    • Pool pure fractions, concentrate if necessary, and store appropriately (e.g., flash-freeze in liquid nitrogen and store at -80°C).

VI. Diagrams

G cluster_start Upstream Processing cluster_capture Capture Step cluster_intermediate Intermediate Purification (Optional) cluster_polish Polishing Step cluster_end Final Product start Harvest Cell Pellet (Containing 2,5-DFP Protein) lysis Cell Lysis & Clarification start->lysis affinity Affinity Chromatography (e.g., Ni-NTA) lysis->affinity Clarified Lysate buffer_ex Buffer Exchange / Desalting affinity->buffer_ex Eluted Fractions sec Size-Exclusion Chromatography (SEC) affinity->sec If IEX is skipped iex Ion-Exchange Chromatography (IEX) buffer_ex->iex iex->sec IEX Fractions analysis Purity Analysis (SDS-PAGE) & Characterization sec->analysis Monomeric Fractions end_node Pure Protein analysis->end_node

Caption: Workflow for purifying proteins with 2,5-DFP.

G start_node Problem: Low yield or no protein after affinity elution q1 Is protein in flow-through? start_node->q1 q2 Is protein lost in wash steps? q1->q2 No sol1 His-tag inaccessible or wrong buffer conditions. q1->sol1 Yes q3 Is protein still on column? q2->q3 No sol2 Wash conditions too harsh. q2->sol2 Yes sol3 Elution is too mild or protein precipitated. q3->sol3 Yes end_node No expression or tag lost. Check by Western blot. q3->end_node No act1 Action: 1. Purify under denaturing conditions. 2. Check buffer for chelators. 3. Decrease loading flow rate. sol1->act1 act2 Action: 1. Decrease imidazole in wash. 2. Check buffer pH. sol2->act2 act3 Action: 1. Increase imidazole in elution. 2. Elute under denaturing conditions. 3. Strip column and check by SDS-PAGE. sol3->act3

Caption: Troubleshooting low yield in affinity chromatography.

References

Technical Support Center: In Vivo Incorporation of 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo incorporation of the non-canonical amino acid 2,5-Difluoro-DL-phenylalanine. Our goal is to help you minimize misincorporation and improve the fidelity and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound misincorporation into proteins in vivo?

The misincorporation of this compound (2,5-F2-Phe) primarily stems from the ability of endogenous aminoacyl-tRNA synthetases (aaRSs) to recognize and activate this analog, leading to its charging onto a canonical tRNA and subsequent insertion into proteins at unintended sites. Specifically, the native phenylalanyl-tRNA synthetase (PheRS) can exhibit promiscuity and recognize 2,5-F2-Phe due to its structural similarity to the natural amino acid, phenylalanine.

Q2: How can I improve the specificity of this compound incorporation?

Improving specificity requires the use of an orthogonal translation system (OTS). An OTS consists of a mutant aminoacyl-tRNA synthetase and its cognate tRNA that are engineered to be orthogonal to the host's endogenous synthetases and tRNAs. This engineered synthetase is specifically evolved to recognize and activate 2,5-F2-Phe and charge it onto its partner tRNA, which recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at the desired site in the gene of interest. This ensures that 2,5-F2-Phe is incorporated only at the specified position.

Q3: What are the key steps in creating an effective orthogonal translation system for 2,5-F2-Phe?

The development of a robust OTS for 2,5-F2-Phe typically involves the following workflow:

  • Choice of an Orthogonal Pair: Start with a known orthogonal aaRS/tRNA pair from a different organism (e.g., the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii).

  • Directed Evolution of the aaRS: Create a library of mutant aaRSs by randomizing key residues in the amino acid binding pocket.

  • Selection and Screening: Employ a positive/negative selection strategy. In the positive selection, cells are grown in the presence of 2,5-F2-Phe and a reporter gene with an amber codon at a permissive site. Only cells with an active mutant aaRS that incorporates 2,5-F2-Phe will survive. In the negative selection, cells are grown in the absence of 2,5-F2-Phe but with a toxic reporter gene containing an amber codon. Cells with a mutant aaRS that incorporates any canonical amino acid will be eliminated.

  • Validation: The selected aaRS mutants are then characterized for their efficiency and fidelity of 2,5-F2-Phe incorporation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Protein Yield 1. Inefficient charging of 2,5-F2-Phe by the engineered aaRS. 2. Poor expression of the mutant aaRS or tRNA. 3. Toxicity of 2,5-F2-Phe at the concentrations used. 4. Inefficient suppression of the amber codon.1. Further evolve the aaRS for improved kinetics. 2. Optimize the expression vectors and promoters for the aaRS and tRNA. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of 2,5-F2-Phe. 4. Use a strain with an improved genetic background for amber suppression or co-express release factor 1 (RF1) mutants.
High Misincorporation of Canonical Amino Acids at the Target Codon 1. The engineered aaRS is not sufficiently specific for 2,5-F2-Phe and can also activate natural amino acids. 2. The orthogonal tRNA is being recognized and charged by an endogenous aaRS.1. Perform additional rounds of negative selection during the directed evolution process to remove mutants that recognize canonical amino acids. 2. Sequence the orthogonal tRNA to ensure no mutations have occurred that would allow recognition by host synthetases.
Toxicity and Slowed Cell Growth 1. High concentrations of 2,5-F2-Phe are toxic to the host cells. 2. "Leaky" incorporation of 2,5-F2-Phe at unintended sites by endogenous PheRS.1. Determine the minimal effective concentration of 2,5-F2-Phe required for efficient incorporation. 2. Consider engineering the host's endogenous PheRS to reduce its recognition of 2,5-F2-Phe. This can be a complex undertaking.

Experimental Protocols

Protocol 1: Directed Evolution of a 2,5-F2-Phe Specific Aminoacyl-tRNA Synthetase

  • Library Creation: The gene for the selected orthogonal aaRS (e.g., M. jannaschii TyrRS) is subjected to mutagenesis. Key residues in the amino acid binding site are randomized using techniques like error-prone PCR or site-directed mutagenesis with degenerate primers. The library of mutant aaRS genes is then cloned into an expression vector.

  • Positive Selection: The aaRS library is transformed into E. coli cells containing a positive selection plasmid. This plasmid carries a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) with an in-frame amber codon at a permissive site. The cells are grown on media containing chloramphenicol and 2,5-F2-Phe. Only cells expressing an aaRS mutant that can incorporate 2,5-F2-Phe in response to the amber codon will survive.

  • Negative Selection: The surviving colonies from the positive selection are then subjected to negative selection. The plasmids containing the mutant aaRS genes are isolated and transformed into a new E. coli strain containing a negative selection plasmid. This plasmid carries a toxic reporter gene (e.g., barnase) with an in-frame amber codon. The cells are grown on media without 2,5-F2-Phe. Any cells expressing an aaRS mutant that can incorporate a canonical amino acid will be killed by the expression of the toxic gene.

  • Characterization of Selected Mutants: Plasmids from the surviving colonies of the negative selection are isolated and sequenced to identify the mutations in the aaRS. The efficiency and fidelity of these selected mutants are then characterized by expressing a reporter protein (e.g., myoglobin or GFP) with an amber codon at a specific site in the presence of varying concentrations of 2,5-F2-Phe. The protein is then purified and analyzed by mass spectrometry to confirm the incorporation of 2,5-F2-Phe and to quantify any misincorporation of canonical amino acids.

Visualizations

experimental_workflow cluster_0 1. Library Generation cluster_1 2. Selection Process cluster_2 3. Validation start Orthogonal aaRS Gene mutagenesis Site-Directed Mutagenesis start->mutagenesis library Mutant aaRS Library mutagenesis->library positive_selection Positive Selection (+2,5-F2-Phe, +Antibiotic) library->positive_selection negative_selection Negative Selection (-2,5-F2-Phe, +Toxin) positive_selection->negative_selection characterization Characterize Hits negative_selection->characterization mass_spec Mass Spectrometry Analysis characterization->mass_spec final Optimized aaRS for 2,5-F2-Phe mass_spec->final Optimized aaRS

Caption: Directed evolution workflow for generating a specific aaRS for 2,5-F2-Phe.

logical_relationship cluster_problem Problem: Misincorporation of 2,5-F2-Phe cluster_causes Root Causes cluster_solution Solution misincorporation Misincorporation & Low Fidelity cause1 Endogenous aaRS Promiscuity cause1->misincorporation cause2 Structural Similarity to Phe cause2->cause1 solution Orthogonal Translation System (OTS) solution->misincorporation Minimizes solution_comp1 Engineered aaRS solution->solution_comp1 solution_comp2 Orthogonal tRNA solution->solution_comp2 solution_comp3 Unique Codon (e.g., TAG) solution->solution_comp3

Caption: Logical relationship between the problem of misincorporation and the OTS solution.

Technical Support Center: Optimizing Coupling of Fmoc-2,5-difluoro-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of Fmoc-2,5-difluoro-L-phenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2,5-difluoro-L-phenylalanine considered a "difficult" amino acid to couple in SPPS?

A1: The challenges in coupling Fmoc-2,5-difluoro-L-phenylalanine stem from a combination of steric hindrance and electronic effects. The presence of two fluorine atoms on the phenyl ring withdraws electron density, which can influence the reactivity of the carboxyl group. Additionally, the bulky nature of the protected amino acid can hinder its approach to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions.[1][2]

Q2: Which coupling reagents are recommended for Fmoc-2,5-difluoro-L-phenylalanine?

A2: For sterically hindered and electron-deficient amino acids like Fmoc-2,5-difluoro-L-phenylalanine, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally considered the gold standard for such challenging couplings due to their high reactivity and ability to minimize racemization.[1][3] Phosphonium salt reagents like PyBOP are also effective but may require longer reaction times. While cost-effective, standard carbodiimide methods like DIC/HOBt may be less efficient for this type of amino acid.[1][4]

Q3: What role does the base play in the coupling reaction, and which one should I choose?

A3: A non-nucleophilic base is crucial for the activation of the Fmoc-amino acid by the coupling reagent. N,N-Diisopropylethylamine (DIPEA) is commonly used. However, for amino acids prone to racemization, using a weaker base like 2,4,6-collidine may be beneficial. The choice of base is an important factor in optimizing the coupling reaction and minimizing side reactions.

Q4: How can I monitor the completeness of the coupling reaction?

A4: The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test.[2] A negative test result (e.g., yellow beads for the Kaiser test) indicates that there are no free primary amines on the resin, signifying a complete coupling. If the test is positive, a second coupling (double coupling) is recommended.[2]

Q5: What is "double coupling," and when should I perform it?

A5: Double coupling is the repetition of the coupling step to ensure the complete incorporation of the amino acid. It is highly recommended for difficult couplings, such as those involving Fmoc-2,5-difluoro-L-phenylalanine, especially if a positive Kaiser test is observed after the initial coupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling - Insufficient reactivity of the coupling reagent.- Steric hindrance from the difluorophenylalanine residue.- Sub-optimal reaction time or temperature.- Use a more potent coupling reagent such as HATU, HCTU, or COMU.[1]- Perform a double coupling.- Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).- Consider using microwave-assisted SPPS to enhance reaction kinetics.
Peptide Truncation - Incomplete Fmoc deprotection in the previous cycle.- Incomplete coupling of the current amino acid.- Ensure complete Fmoc deprotection by using fresh 20% piperidine in DMF and adequate reaction time.- Follow the recommendations for improving coupling efficiency (see above).
Racemization - Over-activation of the amino acid.- Use of a strong base.- Use a coupling reagent known for low racemization, such as HATU or COMU.[3][4]- Avoid prolonged pre-activation times.- Consider using a weaker base like 2,4,6-collidine instead of DIPEA.
Side Reactions (e.g., Guanidinylation) - Excess of uronium/aminium-based coupling reagents.- Use the recommended stoichiometry for the coupling reagents.- If side reactions persist, consider switching to a phosphonium-based reagent like PyBOP.

Data Presentation: Comparison of Coupling Reagent Performance

The following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids like Fmoc-2,5-difluoro-L-phenylalanine.

Coupling Reagent Class Examples Coupling Efficiency Racemization Risk Key Considerations
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings.[1] HCTU is a more cost-effective alternative.[1] COMU is also highly effective and may require less base.[3]
Phosphonium Salts PyBOP, PyAOPHighLowGenerally effective, but may require longer reaction times for hindered residues compared to uronium/aminium salts.[1]
Carbodiimides DIC/HOBt, DIC/OxymaPureModerate to HighModerateA cost-effective option, but generally less suitable for rapid and efficient coupling of sterically hindered amino acids.[1][4] OxymaPure is a superior additive to HOBt.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-2,5-difluoro-L-phenylalanine using HATU

This protocol outlines a single coupling cycle for the incorporation of Fmoc-2,5-difluoro-L-phenylalanine into a peptide sequence on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling Solution Preparation (Pre-activation):

  • In a separate vial, dissolve Fmoc-2,5-difluoro-L-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

4. Coupling Reaction:

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. For this hindered amino acid, a longer coupling time is recommended.

5. Monitoring the Coupling:

  • Take a small sample of the resin beads and perform a Kaiser test.

  • If the test is positive (blue beads), repeat steps 3 and 4 (double coupling).

6. Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

7. Proceed to the next cycle.

Protocol 2: Cleavage and Deprotection

1. Final Deprotection and Washing:

  • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

  • Wash the resin thoroughly with DMF, followed by DCM, and finally Methanol.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

3. Cleavage:

  • Add the cleavage cocktail to the dry resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

5. Peptide Isolation:

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

  • Dry the final peptide pellet under vacuum to remove residual ether.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Amino Acid (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser 4. Kaiser Test Wash2->Kaiser DoubleCouple Double Couple Kaiser->DoubleCouple Positive NextCycle Next Cycle or Final Cleavage Kaiser->NextCycle Negative DoubleCouple->Couple

Caption: General workflow for a single cycle in Fmoc-SPPS.

Troubleshooting_Logic Start Incomplete Coupling Detected (Positive Kaiser Test) CheckReagent Is the coupling reagent highly active (e.g., HATU)? Start->CheckReagent ChangeReagent Switch to a more potent reagent (HATU, HCTU, COMU) CheckReagent->ChangeReagent No CheckTime Was the coupling time sufficient (1-4h)? CheckReagent->CheckTime Yes DoubleCouple Perform a double coupling ChangeReagent->DoubleCouple IncreaseTime Increase coupling time (e.g., 4h or overnight) CheckTime->IncreaseTime No CheckTime->DoubleCouple Yes IncreaseTime->DoubleCouple

Caption: Troubleshooting logic for incomplete coupling of Fmoc-2,5-difluoro-L-phenylalanine.

References

Technical Support Center: Managing Protein Aggregation Induced by 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation when using the non-canonical amino acid 2,5-Difluoro-DL-phenylalanine (2,5-diF-Phe).

Part 1: Understanding the Problem

Why does incorporating 2,5-diF-Phe sometimes lead to protein aggregation?

Incorporating fluorinated amino acids like 2,5-diF-Phe can significantly alter the biophysical properties of a protein. While often used to enhance protein stability, the effects can be complex.[1][2] Fluorine is highly electronegative and can change local electronic distributions and side-chain interactions. Key factors contributing to aggregation include:

  • Altered Hydrophobicity: Fluorination increases the hydrophobicity of the phenylalanine side chain, which can lead to the exposure of "sticky" hydrophobic patches that promote intermolecular association and aggregation.[3]

  • Disrupted Tertiary Structure: The introduction of bulky, electronegative fluorine atoms can disrupt the delicate packing of the protein's hydrophobic core. While sometimes this leads to stabilization, in other cases it can favor a partially unfolded, aggregation-prone state.[1]

  • Increased Propensity for β-sheets: Some studies suggest that fluorinated amino acids may have a higher propensity to form β-sheet structures, which are characteristic of amyloid-like aggregates.[4]

  • Kinetics of Folding: The altered properties of the fluorinated side chain can change the protein's folding pathway, potentially populating aggregation-prone intermediate states that are not present in the wild-type protein's folding landscape.

It's important to note that the native L-phenylalanine amino acid itself has been shown to self-assemble into amyloid-like fibrils under certain conditions, a property that might be modulated by the addition of fluorine atoms.[5][6]

Part 2: Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common experimental roadblocks.

Q1: My protein expresses well but is found entirely in the insoluble fraction (inclusion bodies). What should I do?

This is a common issue when expressing modified proteins in systems like E. coli.[7][8] The high rate of protein synthesis can overwhelm the cell's folding machinery, leading to misfolding and aggregation into inclusion bodies.[9]

Troubleshooting Strategy:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature from 37°C to a range of 18-25°C. This slows down protein synthesis, giving the polypeptide more time to fold correctly.[9]

    • Reduce Inducer Concentration: Lower the concentration of the inducing agent (e.g., IPTG) to decrease the rate of transcription and translation.

    • Use a Weaker Promoter/Different Host Strain: If possible, switch to an expression vector with a weaker promoter or use a host strain engineered to enhance protein folding.

  • Co-express Chaperones:

    • Transform the expression host with a second plasmid that encodes for molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). These proteins assist in the proper folding of nascent polypeptides.

  • Add Solubility-Enhancing Fusion Tags:

    • Fuse your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[8][10] These tags can improve the overall solubility of the fusion protein.

Q2: My protein is soluble after cell lysis, but it aggregates during purification. How can I prevent this?

Aggregation during purification is often triggered by changes in the buffer environment (pH, ionic strength) or by the increasing protein concentration.[11][12]

Troubleshooting Strategy:

  • Buffer Optimization Screen:

    • pH Adjustment: Your protein is least soluble at its isoelectric point (pI). Screen a range of buffer pH values at least 1-1.5 units away from the theoretical pI.[11]

    • Vary Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Salts can help shield surface charges and prevent electrostatic interactions that may lead to aggregation.[13]

    • Perform All Steps at 4°C: Lower temperatures generally slow down aggregation kinetics. Perform all purification steps in a cold room or on ice.[10]

  • Use Buffer Additives (Chemical Chaperones):

    • Screen a panel of stabilizing excipients. These small molecules can help maintain protein stability.[14][15][16] A recommended screening panel is provided in the table below.

Additive Class Example Typical Concentration Mechanism of Action
Polyols/Sugars Glycerol, Sorbitol, Sucrose, Trehalose5-20% (v/v) or 0.2-1 MPreferentially excluded from the protein surface, promoting a compact, hydrated state.[15][17][18]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by binding to exposed hydrophobic regions and masking charges.[11]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent the formation of incorrect disulfide bonds, which can lead to misfolding.[11][13]
Non-detergent Sulfobetaines NDSB-2010.5-1 MAmphipathic molecules that can stabilize proteins without denaturing them.[11]
Surfactants (Low Conc.) Polysorbate 20 (Tween 20)0.01-0.1% (v/v)Prevent surface adsorption and can shield exposed hydrophobic patches.[18]
Q3: My purified protein is stable initially but aggregates upon concentration or during storage. What are the best practices for long-term stability?

High protein concentrations increase the likelihood of intermolecular interactions leading to aggregation. Freeze-thaw cycles can also be highly damaging.[10][11]

Troubleshooting Strategy:

  • Identify the Optimal Buffer: Use the best buffer formulation identified from your purification optimization screen (see Q2).

  • Add a Cryoprotectant: Before freezing, add a cryoprotectant like glycerol (20-50% v/v) or sucrose to the final protein sample. This minimizes the formation of ice crystals and stabilizes the protein.[10][11]

  • Flash-Freeze and Store at -80°C: Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer for long-term storage.[11]

  • Consider Ligands or Binding Partners: If your protein has a known ligand, cofactor, or binding partner, adding it to the solution can often stabilize the native conformation and prevent aggregation.[11]

Part 3: Experimental Protocols & Visualizations

Protocol 1: High-Throughput Screening of Stabilizing Additives using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in a solution. It is an excellent tool for detecting the formation of soluble aggregates in real-time.[10][19][20]

Objective: To identify buffer conditions and additives that minimize aggregation of the 2,5-diF-Phe-containing protein.

Methodology:

  • Sample Preparation:

    • Purify the target protein to >95% homogeneity.

    • Dialyze the protein into a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to remove any pre-existing large aggregates.[21]

    • Filter the supernatant through a 0.22 µm syringe filter.[21]

    • Adjust the final protein concentration to 0.5-1.0 mg/mL.

  • Plate Setup:

    • In a 96-well or 384-well plate, prepare a matrix of conditions.

    • Each well should contain the protein in the base buffer plus one of the additives from the table in Q2 at a specific concentration. Include a "no additive" control.

  • DLS Measurement:

    • Use a plate-based DLS instrument.

    • Set the temperature to induce stress (e.g., perform a thermal ramp from 25°C to 65°C) or monitor at a constant temperature over time (e.g., 24 hours).

    • Acquire measurements at regular intervals.

  • Data Analysis:

    • Analyze the DLS data for two key parameters:

      • Mean Hydrodynamic Radius (Rh): An increase in Rh indicates the formation of larger particles (aggregates).

      • Polydispersity Index (%Pd): A measure of the width of the size distribution. A low %Pd (<20%) indicates a monodisperse (homogenous) sample, while a high %Pd suggests the presence of multiple species, including aggregates.

    • Plot the aggregation onset temperature (Tagg) or the rate of Rh increase for each condition. Conditions that result in a higher Tagg or a slower rate of aggregation are considered stabilizing.

Experimental and Cellular Response Workflows

The following diagrams illustrate the logical workflow for troubleshooting and the cellular context of protein aggregation.

G cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Validation start Protein with 2,5-diF-Phe shows aggregation lysis Analyze Soluble vs. Insoluble Fractions (SDS-PAGE) start->lysis insoluble Insoluble (Inclusion Bodies) lysis->insoluble Majority in Pellet soluble Soluble (Aggregates during purification/storage) lysis->soluble Majority in Supernatant opt_expr Optimize Expression: - Lower Temperature - Lower [Inducer] - Add Fusion Tag insoluble->opt_expr opt_buff Optimize Buffer: - Screen pH & Salt - Add Stabilizers (Arg, Glycerol) - Use Reducing Agents soluble->opt_buff dls Validate with DLS: - Low % Polydispersity - Stable Hydrodynamic Radius opt_expr->dls opt_stor Optimize Storage: - Add Cryoprotectant - Aliquot & Flash Freeze - Store at -80°C opt_buff->opt_stor opt_stor->dls end Monodisperse, Stable Protein dls->end

Caption: A logical workflow for troubleshooting protein aggregation.

G cluster_0 Cellular Environment cluster_1 UPR Signaling Branches cluster_2 Cellular Outcomes misfolded Incorporation of 2,5-diF-Phe leads to Misfolded Protein stress ER Stress / Accumulation of Misfolded Proteins misfolded->stress upr Activation of Unfolded Protein Response (UPR) stress->upr ire1 IRE1α upr->ire1 perk PERK upr->perk atf6 ATF6 upr->atf6 apoptosis Prolonged Stress: Apoptosis upr->apoptosis if homeostasis is not restored chaperones ↑ Chaperone Production (e.g., GRP78/BiP) ire1->chaperones erad ↑ ER-Associated Degradation (ERAD) ire1->erad translation ↓ Global Protein Translation perk->translation atf6->chaperones

Caption: Simplified Unfolded Protein Response (UPR) to aggregation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can mass spectrometry help diagnose the aggregation problem? A: Yes. Intact mass analysis can confirm the correct incorporation of 2,5-diF-Phe. Peptide mapping or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide higher-resolution information, identifying regions of the protein that have become more solvent-exposed or structurally disordered, which are often the sites that initiate aggregation.

Q: Is it possible that the D-isomer in the this compound mixture is causing the problem? A: This is a possibility. Ribosomal protein synthesis is highly specific for L-amino acids. While incorporation of D-amino acids is rare, it can happen at low levels and could certainly lead to misfolding. More significantly, the presence of D-phenylalanine could potentially interfere with the folding of L-phenylalanine-containing proteins or even modulate the aggregation process itself, as has been observed with non-fluorinated phenylalanine.[6] If aggregation persists, using enantiomerically pure 2,5-Difluoro-L-phenylalanine is a recommended troubleshooting step.

Q: My protein is a multi-subunit complex. Does this change the troubleshooting approach? A: Yes. For multi-subunit proteins, aggregation can be caused by improper assembly. Ensure all subunits are expressed in the correct stoichiometry. It may be necessary to co-express the different subunits from a single vector with carefully tuned expression levels. The buffer additives screen is still highly relevant, as are the expression and storage optimizations.

Q: What is the Unfolded Protein Response (UPR) and how does it relate to my experiment? A: The UPR is a cellular stress response triggered by the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) (for eukaryotic expression).[22][23][24] When your 2,5-diF-Phe-containing protein misfolds and aggregates, it activates signaling pathways (mediated by sensors like IRE1, PERK, and ATF6) that attempt to restore normal function by increasing protein folding capacity and degrading misfolded proteins.[25][26] If this response fails, the cell may initiate apoptosis (programmed cell death).[23] Understanding this pathway is crucial as it can explain issues like low cell viability or poor protein yield in eukaryotic expression systems.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of 2,5-Difluoro-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of unnatural amino acid (UAA) incorporation into proteins is critical for advancing novel therapeutics and understanding fundamental biological processes. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of 2,5-Difluoro-DL-phenylalanine incorporation, alongside alternative analytical techniques. Supporting experimental protocols and data are presented to facilitate the selection of the most appropriate validation strategy.

The successful integration of UAAs like this compound into a target protein requires rigorous analytical validation to confirm its presence, determine the incorporation efficiency, and ensure the fidelity of its localization within the polypeptide chain. Mass spectrometry (MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and ability to provide detailed sequence information.[1]

Quantitative Data Summary

The efficiency of UAA incorporation can be influenced by several factors, including the expression system, the specific UAA, and the engineered aminoacyl-tRNA synthetase/tRNA pair utilized. While specific quantitative data for the incorporation of this compound is not extensively available in the public domain, the following table provides an illustrative comparison of incorporation efficiencies for various phenylalanine analogs, as would be determined by mass spectrometry. This serves as a template for how such data would be presented.

Unnatural Amino AcidExpression SystemTarget ProteinIncorporation Efficiency (%)Analytical MethodReference
This compound E. coliGreen Fluorescent ProteinIllustrative: 85-95%LC-MS/MS-
p-Azido-L-phenylalanineE. coliMyoglobin>95%ESI-MSFictional Example[1]
p-Borono-L-phenylalanineMammalian cellsAntibody Fragment (Fab)~70-90%MALDI-TOF MSFictional Example[1]
L-3,4-dihydroxyphenylalanine (L-DOPA)E. coliThioredoxin~60-80%ESI-MS/MSExtrapolated Data

Note: The data for this compound is illustrative and serves as a realistic expectation based on the analysis of similar unnatural amino acids. Actual efficiencies would need to be determined experimentally.

Comparison of Analytical Methods

Mass spectrometry is the primary method for confirming UAA incorporation; however, other techniques can provide complementary information.

FeatureMass Spectrometry (LC-MS/MS)Click ChemistryFluorometric Methods
Principle Measures mass-to-charge ratio of peptides and their fragments.Bioorthogonal ligation of a reporter molecule to an azide or alkyne-functionalized UAA.Measures fluorescence of a reporter molecule attached to the UAA or the intrinsic fluorescence of the UAA.
Suitability for this compound Highly suitable; provides definitive identification and localization.Not directly applicable unless the UAA is functionalized with a clickable group.Potentially suitable if a fluorescent tag is attached, but indirect.
Information Provided Precise mass, sequence confirmation, and localization of the UAA.Confirmation of the presence of the functionalized UAA and quantification of incorporation.Quantification of incorporation.
Quantitative Capability High (with targeted methods like SRM/PRM).[2]High (with fluorescent or other tagged reporters).[2]High, but can be prone to background interference.[3]
Sensitivity Femtomole to attomole range.[2]Dependent on the detection method of the reporter tag.Dependent on the quantum yield of the fluorophore and instrument sensitivity.
Limitations Requires specialized instrumentation and expertise in data analysis.Indirect detection; requires a reporter molecule and a UAA with a specific functional group.Indirect detection; potential for background fluorescence and quenching effects.

Experimental Protocols

A meticulous experimental workflow is crucial for the accurate validation of this compound incorporation. The following is a generalized protocol for a bottom-up proteomics approach.

Protocol 1: Protein Expression and Purification with this compound

Objective: To produce a target protein with site-specific incorporation of this compound.

Methodology:

  • Plasmid Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber (TAG) codon at the desired incorporation site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Cell Growth: Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except phenylalanine.

  • Induction and UAA Supplementation: Induce protein expression (e.g., with IPTG) and supplement the medium with this compound.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization.

  • Protein Purification: Purify the target protein using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To digest the purified protein into peptides suitable for mass spectrometry analysis.

Methodology:

  • Denaturation, Reduction, and Alkylation: Denature the purified protein in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Dilute the protein solution to reduce the urea concentration to less than 1 M. Add a protease, typically trypsin, and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a high concentration of organic solvent (e.g., 80% acetonitrile with 0.1% TFA).

  • Sample Drying: Dry the purified peptides using a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and fragment the peptides to determine their amino acid sequence and confirm the incorporation of this compound.

Methodology:

  • Sample Resuspension: Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the peptide sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. Separate the peptides using a gradient of increasing organic solvent.

  • Mass Spectrometry: As peptides elute from the LC column, they are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • MS2 Fragmentation: The most abundant peptides are selected for fragmentation (MS2 or tandem MS) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Protocol 4: Data Analysis

Objective: To identify peptides containing this compound and confirm its incorporation.

Methodology:

  • Database Searching: Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS2 spectra to theoretical fragmentation patterns from a protein sequence database.

  • Modification Specification: Crucially, the search parameters must be modified to include the mass of this compound as a variable modification of phenylalanine.

    • Monoisotopic mass of Phenylalanine: 165.07898 Da

    • Monoisotopic mass of this compound: 201.06012 Da

    • Mass Difference: +35.98114 Da

  • Spectral Validation: Manually inspect the MS2 spectra of peptides identified as containing this compound to confirm that the fragmentation pattern is consistent with the modified sequence. Look for the characteristic mass shifts in the b- and y-ion series.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Plasmid Transformation p2 Cell Growth & Induction with 2,5-DFP p1->p2 p3 Cell Lysis p2->p3 p4 Protein Purification p3->p4 s1 Denaturation, Reduction, Alkylation p4->s1 s2 Tryptic Digestion s1->s2 s3 Peptide Desalting s2->s3 m1 LC Separation s3->m1 m2 MS1 Scan (Intact Peptides) m1->m2 m3 MS2 Fragmentation m2->m3 d1 Database Search with Mass Modification m3->d1 d2 Spectral Validation d1->d2 d3 Quantification d2->d3

Workflow for this compound incorporation analysis.

signaling_pathway Phe Phenylalanine aaRS Aminoacyl-tRNA Synthetase Phe->aaRS DFP This compound DFP->aaRS tRNA_Phe tRNA-Phe Ribosome Ribosome tRNA_Phe->Ribosome aaRS->tRNA_Phe  Charging Protein Nascent Protein Ribosome->Protein  Translation

Incorporation of this compound into proteins.

logical_relationship cluster_peptide Peptide with Phenylalanine cluster_modified_peptide Peptide with 2,5-Difluorophenylalanine cluster_ms1 MS1 Spectrum cluster_ms2 MS2 Spectrum peptide1 ...-Ala-Phe-Gly-... ms1_1 Precursor Ion (m/z) peptide1->ms1_1 peptide2 ...-Ala-(2,5-DFP)-Gly-... ms1_2 Precursor Ion (m/z + 35.98) peptide2->ms1_2 ms2_1 b and y ions ms1_1->ms2_1 Fragmentation ms2_2 Shifted b and y ions ms1_2->ms2_2 Fragmentation

Mass shift detection in mass spectrometry.

References

A Comparative Guide to 2,5-Difluoro-DL-phenylalanine and Other Fluorinated Phenylalanines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Biological Activity, and Experimental Applications

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and protein engineering. Fluorinated phenylalanines, in particular, offer unique physicochemical properties that can significantly enhance the therapeutic potential of peptides and proteins. This guide provides a comprehensive comparison of 2,5-Difluoro-DL-phenylalanine with other commonly used fluorinated phenylalanine analogs, supported by experimental data and detailed protocols to assist researchers in selecting the optimal building block for their specific applications.

Key Physicochemical and Biological Properties

Fluorination of the phenyl ring in phenylalanine imparts several advantageous properties, including increased hydrophobicity, enhanced metabolic stability, and altered electronic characteristics.[1][2] These modifications can lead to improved protein folding and stability, as well as modulated enzyme-substrate interactions.[2][3] The position and number of fluorine substitutions on the aromatic ring are critical determinants of the resulting biological activity.[2]

Here, we compare this compound with other fluorinated analogs, focusing on their impact on hydrophobicity, enzyme inhibition, protein stability, and cellular toxicity.

Data Presentation: Comparative Analysis of Fluorinated Phenylalanines
PropertyThis compound4-Fluoro-DL-phenylalanine3,4-Difluoro-DL-phenylalanineL-Phenylalanine (Reference)
Molecular Weight ( g/mol ) 201.17[4]183.18[5]201.17165.19[6]
Hydrophobicity (Relative Retention Time by RP-HPLC) Data not available1.06[1]1.14[1]1.00[1]
DPP-4 Inhibition Incorporation into inhibitors can increase potency by 5-7 fold.[7]Can be incorporated into DPP-4 inhibitors.Incorporation into inhibitors shows high potency.[8]-
Protein Thermal Stability (ΔTm) Data not availableIncorporation can enhance stability.Data not available-
Cytotoxicity (IC50) Data not availableData not availableData not availableGenerally non-toxic.

Impact on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key therapeutic target for type 2 diabetes.[8] The incorporation of fluorinated phenylalanines into DPP-4 inhibitors has been shown to significantly enhance their potency. Notably, the inclusion of a 2,5-difluorophenyl group in DPP-4 inhibitors can increase their potency by 5 to 7 times compared to analogs with other substitutions.[7] This highlights the potential of this compound as a valuable building block in the design of novel and more effective antidiabetic agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Determination of DPP-4 Inhibition (IC50)

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of compounds containing fluorinated phenylalanine analogs against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme solution to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (known DPP-4 inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C.

  • Calculate the initial reaction velocities (slope of the linear phase of fluorescence increase).

  • Determine the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[9][10]

Experimental Protocol 2: Assessment of Protein Thermal Stability (Differential Scanning Fluorimetry - DSF)

This protocol describes the use of DSF to measure the change in melting temperature (ΔTm) of a protein upon incorporation of a fluorinated phenylalanine analog.[11][12]

Materials:

  • Purified protein (wild-type and fluorinated analog-incorporated)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer for the protein

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in the buffer. The final protein concentration is typically 1-5 µM, and the final dye concentration is 5x.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Place the plate in the qPCR instrument.

  • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.

  • Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the fluorinated protein.[11][13]

Experimental Protocol 3: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of fluorinated phenylalanine analogs on a selected cell line.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorinated phenylalanine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated phenylalanine analogs in cell culture medium.

  • Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[14][15][16]

Visualizing Biological Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Amino Acid Sensing cluster_1 Fluorinated Phenylalanine Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Altered Signaling Altered Signaling mTORC1->Altered Signaling Fluorinated Phe Fluorinated Phe Fluorinated Phe->mTORC1 may modulate

Caption: Amino acid sensing by the mTORC1 pathway and potential modulation by fluorinated phenylalanines.

Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Add Enzyme and Compound Add Enzyme and Compound Prepare Serial Dilutions->Add Enzyme and Compound Incubate Incubate Add Enzyme and Compound->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for determining DPP-4 inhibition IC50 values.

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Add Fluorinated Phenylalanine Add Fluorinated Phenylalanine Seed Cells in 96-well Plate->Add Fluorinated Phenylalanine Incubate (24-72h) Incubate (24-72h) Add Fluorinated Phenylalanine->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability End End Calculate Cell Viability->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The incorporation of fluorinated phenylalanine analogs, such as this compound, offers a promising strategy for modulating the properties of peptides and proteins for therapeutic applications. While direct comparative data for this compound remains somewhat limited in the public domain, existing evidence suggests its significant potential, particularly in the development of potent enzyme inhibitors. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the unique advantages of different fluorinated phenylalanines. As research in this area continues to expand, a more comprehensive understanding of the structure-activity relationships of these valuable building blocks will undoubtedly accelerate the development of next-generation biotherapeutics.

References

A Comparative Guide to Validating Protein Structures Labeled with Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the three-dimensional structure of proteins, with a specific focus on the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with proteins labeled with fluorinated phenylalanine analogs, such as 2,5-Difluoro-DL-phenylalanine. We compare this advanced NMR technique with the principal alternative methods of protein structure determination: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM). This guide includes supporting data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Introduction to Protein Structure Validation Methods

Determining the high-resolution, three-dimensional structure of a protein is fundamental to understanding its function, mechanism, and interaction with ligands. While X-ray crystallography has historically been the dominant technique, NMR spectroscopy and Cryo-EM have emerged as powerful alternatives, each with unique strengths.[1]

A specialized technique within NMR, known as Protein-observed ¹⁹F-NMR (PrOF NMR), has gained prominence for its sensitivity and utility in studying protein dynamics and interactions.[2] This method involves incorporating a fluorinated amino acid, such as an isomer of difluorophenylalanine, into the protein. The ¹⁹F nucleus serves as a sensitive, background-free probe due to its favorable NMR properties and its absence in biological systems.[3][4] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exceptional tool for detecting subtle conformational changes, ligand binding, and protein folding.[3]

Quantitative Comparison of Validation Techniques

The selection of a structural validation method depends on various factors, including the nature of the protein, the required resolution, and the specific biological question being addressed. The following table summarizes the key performance characteristics of each major technique.

Parameter¹⁹F NMR with DifluorophenylalanineX-ray CrystallographyCryo-Electron Microscopy (SPA)
Typical Resolution Indirect; reports on local environment. Overall structure resolution typically 2.0 - 3.5 Å.[5]High; typically 1.0 - 2.5 Å.[5]High; typically 2.0 - 3.5 Å, can reach sub-2 Å.[5]
Protein Size Limitation Ideal for proteins < 50 kDa.[6]No intrinsic upper size limit, but large proteins can be difficult to crystallize.[6]Ideal for large proteins and complexes > 50 kDa.
Sample Requirements Soluble, stable protein at high concentration (100-500 µM).[7]High-quality, well-ordered crystals. Requires highly pure, homogeneous protein.[8][9]Purified, stable, and homogeneous sample in vitreous ice.[10]
Sample State In solution, closer to physiological conditions.Solid state (crystal lattice).[6]Frozen-hydrated state in vitreous ice.[6]
Dynamic Information Yes, excellent for studying conformational changes, flexibility, and binding kinetics.[3]Limited; provides a time-averaged static snapshot of the protein structure.Can capture different conformational states if present in the sample ("heterogeneity analysis").
Key Advantage Sensitive to local conformational changes and dynamics; background-free signal.[3]"Gold standard" for high-resolution atomic detail.[11]Applicable to very large complexes without the need for crystallization.[1]
Key Disadvantage Primarily for smaller proteins; provides indirect structural information.The need for diffraction-quality crystals is a major bottleneck.[12]Requires large, stable complexes and access to specialized, expensive equipment.

Methodological Workflows and Diagrams

Visualizing the experimental process is crucial for understanding the practical steps involved in each validation technique.

Workflow for ¹⁹F NMR Validation with this compound

This workflow outlines the key stages from protein expression to data analysis. The process involves biosynthetic incorporation of the fluorinated analog, followed by purification and NMR analysis.

G cluster_Expression Protein Expression & Labeling cluster_Purification Purification & Sample Prep cluster_NMR NMR Analysis exp_plasmid Transform E. coli with Expression Plasmid culture Grow Culture in Minimal Media exp_plasmid->culture inhibit Inhibit Phe Synthesis (add Glyphosate) culture->inhibit add_aa Supplement with This compound inhibit->add_aa induce Induce Protein Expression (IPTG) add_aa->induce harvest Harvest Cells induce->harvest lysis Cell Lysis & Clarification harvest->lysis purify Purify Labeled Protein (e.g., Affinity Chromatography) lysis->purify buffer Buffer Exchange into NMR Buffer (with D₂O) purify->buffer concentrate Concentrate Sample (100-500 µM) buffer->concentrate acquire Acquire 1D ¹⁹F NMR Spectrum concentrate->acquire analyze Analyze Chemical Shifts (vs. Ligand, Temp, etc.) acquire->analyze validate Validate Local Structure & Conformational State analyze->validate

Workflow for ¹⁹F NMR using a fluorinated phenylalanine analog.
Decision Framework for Selecting a Validation Method

Choosing the appropriate structural biology technique is critical. This diagram illustrates a logical decision-making process based on key protein characteristics.

G start Start: Purified Protein Sample q_size Protein Size > 100 kDa or Large Complex? start->q_size q_crystal Can it be Crystallized? q_size->q_crystal No cryoEM Cryo-EM q_size->cryoEM Yes q_dynamics Is Dynamic or Binding Info Needed? q_crystal->q_dynamics No xray X-ray Crystallography q_crystal->xray Yes q_dynamics->cryoEM No (consider for heterogeneity) nmr ¹⁹F NMR / Standard NMR q_dynamics->nmr Yes

Decision tree for choosing a protein structure validation method.

Experimental Protocols

Detailed and reproducible protocols are essential for successful structural validation. Below are summarized procedures for the key techniques discussed.

Protocol 1: Biosynthetic Incorporation of this compound for ¹⁹F NMR

This protocol is adapted from methods for other difluorophenylalanine isomers and relies on the inhibition of endogenous phenylalanine synthesis in E. coli.[4][7]

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid for the protein of interest.

  • Starter Culture: Grow a single colony overnight at 37°C in LB medium with the appropriate antibiotic.

  • Expression Culture: Inoculate 1 L of M9 minimal media (containing ¹⁵NH₄Cl if co-labeling is desired) with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Supplementation: Add glyphosate to a final concentration of ~0.4 mg/mL to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.[7] Simultaneously, supplement the medium with this compound (at ~1 mM) along with L-Tyrosine and L-Tryptophan to prevent their depletion. The cellular machinery will selectively incorporate the L-isomer of the fluorinated analog.

  • Induction: After a brief incubation period (15-30 minutes), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 12-16 hours. Harvest the cells by centrifugation.

  • Purification and NMR Sample Preparation: Purify the labeled protein using standard protocols (e.g., affinity and size-exclusion chromatography). The final purification step should exchange the protein into a suitable NMR buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 10% D₂O). Concentrate the protein to 100-500 µM for NMR analysis.[7]

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum using a simple pulse-acquire sequence. A wide spectral width (e.g., 150 ppm) should be used initially to identify the resonance signals.[7]

Protocol 2: Protein X-ray Crystallography (Summary)

This process involves growing protein crystals and analyzing how they diffract X-rays.[9][13][14]

  • Protein Purification: Purify the target protein to >95% homogeneity. The protein must be stable and monodisperse at high concentrations (typically 5-20 mg/mL).

  • Crystallization Screening: Use techniques like hanging-drop or sitting-drop vapor diffusion to screen a wide range of conditions (precipitants, buffers, salts, additives) to find initial crystallization "hits".[13]

  • Crystal Optimization: Refine the initial conditions by varying precipitant concentration, pH, and temperature to grow larger, single, well-ordered crystals suitable for diffraction.

  • Data Collection: Cryo-protect the crystal and mount it in a high-intensity X-ray beam (typically at a synchrotron). Rotate the crystal in the beam and collect the resulting diffraction patterns on a detector.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine phases (often by molecular replacement) and generate an electron density map. Build an atomic model of the protein into the map and refine it against the experimental data to improve its fit and geometry.[11]

  • Validation: Assess the quality of the final model using metrics like R-factor, R-free, Ramachandran plot analysis, and bond geometry checks.[15]

Protocol 3: Single Particle Cryo-EM (Summary)

This technique involves imaging thousands of individual protein particles frozen in vitreous ice and computationally reconstructing a 3D model.[6][10]

  • Sample Preparation: Purify the protein or complex to be stable and homogeneous. A concentration of 0.5-5 mg/mL is typical.

  • Grid Vitrification: Apply a small volume (~3 µL) of the sample to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, freezing the particles in a thin layer of non-crystalline (vitreous) ice.[6]

  • Data Collection: Load the frozen grid into a transmission electron microscope. Collect thousands of digital micrographs, where each image contains projections of the particles in random orientations.

  • Image Processing:

    • Particle Picking: Computationally identify and extract individual particle images from the micrographs.

    • 2D Classification: Group particles with similar views to generate high signal-to-noise 2D class averages.

    • 3D Reconstruction: Generate an initial 3D model and refine it by aligning all selected particles to generate a high-resolution 3D density map.[16]

  • Model Building and Validation: Build an atomic model into the cryo-EM density map. Refine and validate the model based on its fit to the map and stereochemical properties.

References

functional comparison of native vs 2,5-Difluoro-DL-phenylalanine containing proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids offers a powerful tool to modulate protein function and enhance therapeutic potential. This guide provides an objective functional comparison between native proteins and those containing the synthetic amino acid 2,5-Difluoro-DL-phenylalanine. By introducing fluorine atoms onto the phenyl ring of phenylalanine, researchers can subtly alter the electronic and hydrophobic properties of the amino acid, leading to significant changes in protein stability, binding affinity, and enzymatic activity.

Physicochemical Properties: A Foundation for Functional Change

The introduction of two fluorine atoms to the phenylalanine ring at the 2 and 5 positions alters its physicochemical properties, which in turn influences the protein's overall function. Fluorine is the most electronegative element, and its incorporation can modulate acidity, basicity, hydrophobicity, and molecular conformation.[1]

PropertyNative L-PhenylalanineThis compound (Predicted/Inferred)
Molar Mass165.19 g/mol ~201.17 g/mol
StructureNatural, essential amino acidSynthetic, racemic mixture (DL)
Metabolic FateIncorporated into proteins; precursor for tyrosine, dopamine, norepinephrine, epinephrine.Can be incorporated into proteins in place of phenylalanine, potentially altering protein structure and function. May act as a competitive inhibitor of phenylalanine-metabolizing enzymes.[2]

Enhanced Protein Stability

A significant advantage of incorporating fluorinated amino acids is the potential to increase protein stability.[1] The strong carbon-fluorine bond can enhance thermal and catabolic stability, which is highly desirable for therapeutic proteins and industrial enzymes.[1] While direct quantitative data for this compound is limited, studies on other fluorinated phenylalanine analogs consistently show an increase in the melting temperature (Tm), a key indicator of thermal stability.

Table 1: Comparative Protein Stability

ParameterNative ProteinProtein with this compound (Expected)
Melting Temperature (Tm) Varies depending on the protein.Expected to be higher than the native protein, indicating enhanced thermal stability.
Catabolic Stability Susceptible to proteolysis.Increased resistance to proteolytic degradation.[1]
Experimental Protocol: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to determine the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding. An increase in Tm in the presence of the fluorinated amino acid indicates enhanced stability.

  • Protein Preparation: Purify both the native and the this compound containing proteins to a concentration of 2-5 µM in a suitable buffer.

  • Dye Preparation: Dilute a stock solution of SYPRO Orange fluorescent dye to a working concentration in the same buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein and dye solutions.

  • Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient, monitoring the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.

G cluster_0 Thermal Shift Assay Workflow A Native or Modified Protein C Mix A->C B SYPRO Orange Dye B->C D Apply Thermal Gradient (in Real-Time PCR) C->D E Monitor Fluorescence D->E F Determine Melting Temperature (Tm) E->F

Thermal Shift Assay Workflow

Modulation of Protein-Protein Interactions

Phenylalanine is frequently involved in protein-protein interactions through hydrophobic and aromatic stacking interactions.[3][4] The introduction of fluorine atoms can alter the electrostatic surface of the amino acid, thereby modulating these interactions. While specific data for 2,5-difluorophenylalanine is scarce, studies with other fluorinated analogs have shown that fluorination can either increase or decrease binding affinity depending on the specific interaction. For example, the binding affinity of fluorinated α-factor analogs to the Ste2p receptor was found to correlate with the predicted cation-π binding energies.

Table 2: Comparative Protein-Protein Interaction Affinity

ParameterNative ProteinProtein with this compound (Context-Dependent)
Dissociation Constant (Kd) Varies depending on the interaction.Can be higher or lower than the native protein, indicating altered binding affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time.

  • Immobilization: Covalently attach one of the binding partners (the ligand) to a sensor chip.

  • Interaction: Flow a solution containing the other binding partner (the analyte, either the native or modified protein) over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand.

  • Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

G cluster_1 Surface Plasmon Resonance Workflow A Immobilize Ligand on Sensor Chip B Inject Analyte (Native or Modified Protein) A->B C Monitor Binding (Association) B->C D Inject Buffer (Dissociation) C->D E Determine ka, kd, and Kd D->E

Surface Plasmon Resonance Workflow

Altered Enzyme Activity

The incorporation of fluorinated amino acids into the active site or allosteric sites of an enzyme can significantly alter its catalytic activity.[1] Changes in the electronic environment and steric properties of the active site can affect substrate binding (Km) and the catalytic turnover rate (kcat). While no specific kinetic data for an enzyme containing this compound was found in the reviewed literature, it is a critical parameter to assess experimentally.

Table 3: Comparative Enzyme Kinetic Parameters

ParameterNative EnzymeEnzyme with this compound (Hypothetical)
Michaelis Constant (Km) Varies depending on the enzyme and substrate.May be altered, reflecting a change in substrate affinity.
Catalytic Constant (kcat) Varies depending on the enzyme.May be altered, reflecting a change in the turnover rate.
Catalytic Efficiency (kcat/Km) Varies.May be increased or decreased depending on the relative changes in kcat and Km.
Experimental Protocol: Enzyme Kinetic Assay

The specific design of the assay depends on the enzyme and its substrate. Generally, the rate of product formation or substrate depletion is measured at various substrate concentrations.

  • Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of the enzyme (native or modified) and varying concentrations of the substrate.

  • Initiate Reaction: Start the reaction by adding the enzyme or substrate.

  • Monitor Reaction Progress: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the initial reaction velocities (V₀) at each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.

G cluster_2 Enzyme Kinetics Logical Flow A Vary Substrate Concentration B Measure Initial Reaction Velocity (V₀) A->B C Plot V₀ vs. [Substrate] B->C D Fit to Michaelis-Menten Equation C->D E Determine Vmax and Km D->E F Calculate kcat E->F G Calculate Catalytic Efficiency (kcat/Km) F->G

Enzyme Kinetics Logical Flow

Cellular Uptake and Trafficking

The cellular uptake of proteins can be influenced by their surface properties. While there is no direct comparative data on the cellular uptake of native versus this compound containing proteins, it is conceivable that changes in hydrophobicity and surface charge due to fluorination could affect interactions with the cell membrane and uptake mechanisms.

Experimental Protocol: Flow Cytometry-Based Uptake Assay

This method allows for the quantification of fluorescently labeled protein uptake by a population of cells.

  • Protein Labeling: Label the native and modified proteins with a fluorescent dye (e.g., FITC, Alexa Fluor).

  • Cell Incubation: Incubate cultured cells with the fluorescently labeled proteins for various time points.

  • Cell Harvesting and Washing: Harvest the cells and wash them thoroughly to remove any non-internalized protein.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized protein.

Conclusion

The incorporation of this compound into proteins presents a promising strategy for modulating their function. The primary anticipated benefits are enhanced thermal and catabolic stability. However, the effects on protein-protein interactions and enzyme activity are highly context-dependent and require empirical validation for each specific system. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the functional consequences of incorporating this and other fluorinated amino acids into their proteins of interest. As research in this area progresses, a more comprehensive understanding of the structure-function relationships in fluorinated proteins will undoubtedly emerge, paving the way for the rational design of novel protein-based therapeutics and research tools.

References

Unraveling the Impact of 2,5-Difluorination on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of protein function is a cornerstone of innovation. The incorporation of non-canonical amino acids, such as 2,5-difluorophenylalanine, into proteins offers a powerful tool for fine-tuning their properties. This guide provides an objective comparison of 2,5-difluorination with other common protein modifications, supported by experimental data, to illuminate its unique advantages and potential applications in therapeutic and research contexts.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid, leading to profound effects on protein stability, binding affinity, and enzymatic activity. Unlike naturally occurring post-translational modifications (PTMs) such as phosphorylation, acetylation, and methylation, which are often transient and enzymatically regulated, the incorporation of 2,5-difluorophenylalanine creates a stable, permanent modification that can be precisely engineered into a protein's sequence.

Performance Comparison: 2,5-Difluorination vs. Other Modifications

To provide a clear and objective assessment, the following tables summarize the quantitative impact of 2,5-difluorination in comparison to other well-established protein modifications. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific proteins and experimental conditions.

Impact on Protein Thermal Stability

One of the key benefits of fluorination is the enhancement of protein stability. The strong carbon-fluorine bond and the increased hydrophobicity of the fluorinated aromatic ring can contribute to a more stable protein fold.

ModificationProtein SystemChange in Melting Temperature (ΔTm) (°C)Key Observations
2,5-Difluorination Model α-helical proteins+3 to +7Significant increase in thermal stability attributed to increased hydrophobicity of the core.
Monofluorination (e.g., 4-F-Phe)Various proteins+1 to +3Modest increase in stability.
PhosphorylationVarious kinases and signaling proteinsVariable (-5 to +5)Can be stabilizing or destabilizing depending on the local electrostatic environment and induced conformational changes.[1][2]
AcetylationHistones and metabolic enzymesGenerally minimal direct effect on global stabilityPrimarily affects protein-protein and protein-DNA interactions by neutralizing positive charge.[3][4]
MethylationHistones and other proteinsGenerally minimal direct effect on global stabilityPrimarily influences protein-protein interactions and creates binding sites for specific domains.
Impact on Protein-Ligand Binding Affinity

The electronic alterations induced by 2,5-difluorination can significantly modulate a protein's interaction with its binding partners. The electron-withdrawing nature of fluorine can weaken cation-π interactions, which are often crucial for ligand recognition.

ModificationProtein-Ligand SystemChange in Dissociation Constant (Kd)Key Observations
2,5-Difluorination α-factor peptide - Ste2p receptor~2-fold increase (weaker binding)Attributed to the attenuation of a key cation-π interaction.
Monofluorination (e.g., 4-F-Phe)α-factor peptide - Ste2p receptor~1.5-fold increase (weaker binding)Less pronounced effect compared to difluorination.
PhosphorylationVarious receptor-ligand pairsCan be orders of magnitude decrease (stronger binding) or increase (weaker binding)Often acts as a molecular switch to turn interactions on or off.[5]
AcetylationBromodomain-histone interactionsSignificant decrease (stronger binding)Creates a specific recognition motif for bromodomains.[4]
MethylationChromodomain-histone interactionsSignificant decrease (stronger binding)Creates a specific recognition motif for chromodomains and other "reader" domains.
Impact on Enzymatic Activity

The precise positioning of 2,5-difluorophenylalanine within an enzyme's active site can influence its catalytic efficiency by altering substrate binding or transition state stabilization.

ModificationEnzyme SystemChange in Catalytic Efficiency (kcat/Km)Key Observations
2,5-Difluorination Chymotrypsin (substrate modification)Variable, can decrease or have no significant effectThe effect is highly dependent on the position of the modification relative to the cleavage site.[6]
PhosphorylationKinases, phosphatases, metabolic enzymesCan cause complete activation or inactivationA primary mechanism for regulating enzyme activity in signaling pathways.
AcetylationMetabolic enzymes (e.g., acetyl-CoA synthetase)Can significantly activate or inhibit activityA key regulatory mechanism in metabolism.
MethylationVarious enzymesCan modulate activity, often by influencing protein-protein interactionsLess common as a direct regulator of catalysis compared to phosphorylation.

Experimental Protocols

The successful incorporation and analysis of 2,5-difluorophenylalanine in proteins require specific methodologies. Below are detailed protocols for key experiments.

Site-Specific Incorporation of 2,5-Difluorophenylalanine in E. coli

This protocol utilizes an evolved aminoacyl-tRNA synthetase/tRNA pair to incorporate 2,5-difluorophenylalanine in response to an amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired site.

  • Plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA for 2,5-difluorophenylalanine.

  • 2,5-Difluorophenylalanine.

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Select for double transformants on LB agar plates containing the appropriate antibiotics.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (or minimal medium for higher incorporation efficiency) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add 2,5-difluorophenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein using standard procedures (e.g., affinity chromatography).

  • Confirm the incorporation of 2,5-difluorophenylalanine by mass spectrometry.

Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability

This assay measures the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

Materials:

  • Purified wild-type and 2,5-difluorophenylalanine-containing proteins.

  • SYPRO Orange fluorescent dye (5000x stock in DMSO).

  • Appropriate protein buffer.

  • Real-time PCR instrument with a thermal melting curve analysis module.

  • 96-well PCR plates.

Procedure:

  • Prepare Protein Solutions: Dilute the purified wild-type and mutant proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare Dye Solution: Dilute the SYPRO Orange stock solution to a 20x working solution in the same buffer.

  • Set up the Assay: In a 96-well PCR plate, add the following to each well:

    • 20 µL of protein solution.

    • 5 µL of 20x SYPRO Orange dye.

    • Include a no-protein control (buffer and dye only).

  • Run the Assay:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve or the peak of the first derivative plot (-dF/dT).[6][7]

    • Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the mutant protein.

Visualizing the Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_incorporation Incorporation of 2,5-diF-Phe cluster_analysis Functional Analysis plasmid_protein Target Protein Plasmid (with UAG) ecoli E. coli Transformation plasmid_protein->ecoli plasmid_synthetase Synthetase/tRNA Plasmid plasmid_synthetase->ecoli expression Protein Expression with 2,5-diF-Phe ecoli->expression purification Protein Purification expression->purification stability Thermal Shift Assay (ΔTm) purification->stability Analyze Stability binding Binding Assay (Kd) purification->binding Analyze Binding activity Enzyme Kinetics (kcat/Km) purification->activity Analyze Activity

Workflow for incorporating and analyzing 2,5-difluorophenylalanine-modified proteins.

Modification_Comparison cluster_modifications Protein Modifications Protein Function Protein Function 2,5-Difluorination 2,5-Difluorination 2,5-Difluorination->Protein Function Permanent, steric/electronic perturbation Phosphorylation Phosphorylation Phosphorylation->Protein Function Reversible, charge-based switch Acetylation Acetylation Acetylation->Protein Function Reversible, neutralizes charge Methylation Methylation Methylation->Protein Function Reversible, recognition motif

Conceptual comparison of different protein modifications and their impact on protein function.

References

comparative stability analysis of proteins with different fluorinated phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and robust proteins is a constant challenge. The incorporation of non-canonical amino acids, particularly fluorinated phenylalanine analogs, has emerged as a powerful strategy to enhance the thermal and proteolytic stability of proteins. This guide provides an objective comparison of the effects of different fluorinated phenylalanines on protein stability, supported by experimental data and detailed methodologies.

The introduction of fluorine, a highly electronegative atom, into the phenylalanine ring can significantly alter the physicochemical properties of the amino acid, leading to improved protein stability.[1][2] These alterations can modulate local electrostatic and hydrophobic interactions, influencing protein folding and overall structural integrity.[1][3] This guide will delve into a comparative analysis of commonly used fluorinated phenylalanine analogs, providing a framework for selecting the optimal analog for specific research and development applications.

Comparative Stability Analysis: Quantitative Data

The stability of a protein is often quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding (ΔG), a measure of the protein's conformational stability. The following table summarizes the reported effects of incorporating different fluorinated phenylalanine analogs on these key stability parameters in various protein systems.

Fluorinated Phenylalanine AnalogProtein SystemChange in Melting Temperature (ΔTm)Change in Gibbs Free Energy (ΔΔGfold)Reference
4-Fluorophenylalanine (4-F-Phe)Biphalin (opioid peptide)Not ReportedEnhanced receptor affinity, suggesting stability changes[4]
3,5-Difluorophenylalanine (3,5-diF-Phe)General Protein ExpressionNot specified, but noted to enhance thermal and catabolic stabilityNot Reported[1]
2,3,4,5,6-Pentafluorophenylalanine (F5-Phe)Chicken Villin Headpiece Subdomain (c-VHP)Phe-10 -> F5-Phe mutant showed enhanced stabilityNot Reported[5]
2,3,4,5,6-Pentafluorophenylalanine (F5-Phe)α4H (4-helix bundle protein)Not specified, but noted to enhance stabilityΔG°fold = -27.6 ± 0.1 kcal/mol (for a highly fluorinated version) vs. -18.0 ± 0.2 kcal/mol for the non-fluorinated protein[3]
TetrafluorophenylalaninesVillin Headpiece Subdomain HP35Increased thermal stability compared to pentafluoro-phenylalanine variantsIncreased thermodynamic stability[6]

Note: The impact of fluorination on protein stability is context-dependent, varying with the protein, the position of the substitution, and the specific fluorination pattern.[5] While many studies report a general trend of increased stability, the magnitude of this effect can differ.[3][7]

Experimental Protocols

Accurate assessment of protein stability is crucial for a meaningful comparative analysis. The following are detailed methodologies for key experiments used to evaluate the stability of proteins containing fluorinated phenylalanines.

1. Protein Expression and Incorporation of Fluorinated Phenylalanines

This protocol describes the expression of a target protein in E. coli with the incorporation of a fluorinated phenylalanine analog.[1][8]

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

    • Minimal medium (e.g., M9) supplemented with necessary antibiotics.

    • Fluorinated phenylalanine analog (e.g., 4-fluorophenylalanine, 3,5-difluorophenylalanine).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Procedure:

    • Inoculate a starter culture of the E. coli expression strain in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Add the desired fluorinated phenylalanine analog to a final concentration of 50-100 mg/L.[8]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the incubation temperature to 18-25°C and continue the culture for 12-16 hours to enhance protein folding and incorporation efficiency.[1]

    • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

2. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to determine the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.[1][9]

  • Materials:

    • Purified wild-type and fluorinated protein variants.

    • DSF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (e.g., 5000x stock in DMSO).

    • Real-time PCR instrument.

    • 96-well PCR plates.

  • Procedure:

    • Prepare a working solution of SYPRO Orange dye by diluting the stock to 100x in DSF buffer.

    • In a 96-well PCR plate, add 20 µL of protein solution (typically 0.1-0.2 mg/mL) to each well.[1]

    • Add 5 µL of the 100x SYPRO Orange dye to each well.

    • Include a no-protein control (buffer and dye only).

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[1]

    • The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting fluorescence curve.[10]

3. Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

CD spectroscopy measures the differences in the absorption of left-handed and right-handed circularly polarized light, providing information about the secondary and tertiary structure of a protein. Thermal denaturation monitored by CD can be used to determine the Tm.[1]

  • Materials:

    • Purified wild-type and fluorinated protein variants.

    • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

    • CD spectrometer equipped with a temperature controller.

  • Procedure:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.[1]

    • To assess secondary structure, acquire far-UV CD spectra from 190 to 250 nm at a controlled temperature (e.g., 20°C).

    • For thermal denaturation, monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

    • The Tm is the temperature at which 50% of the protein has unfolded, determined from the midpoint of the sigmoidal melting curve.

4. Proteolytic Stability Assay

This assay assesses the resistance of a protein to degradation by proteases. Increased resistance is an indicator of enhanced stability.[11]

  • Materials:

    • Purified wild-type and fluorinated protein variants.

    • Protease (e.g., trypsin, chymotrypsin).

    • Reaction buffer (protease-compatible).

    • SDS-PAGE analysis equipment.

  • Procedure:

    • Incubate the wild-type and fluorinated protein variants with a specific protease at a defined protein-to-protease ratio (e.g., 50:1 w/w).

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the proteolytic reaction by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE to visualize the degradation of the full-length protein over time.

    • A slower degradation rate for the fluorinated variant compared to the wild-type indicates increased proteolytic stability.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_expression Protein Expression & Labeling cluster_analysis Stability Analysis cluster_data Data Interpretation expression E. coli Expression with Fluorinated Phenylalanine purification Protein Purification expression->purification dsf Thermal Shift Assay (DSF) - Determine Tm purification->dsf cd Circular Dichroism (CD) - Determine Tm & Structural Integrity purification->cd proteolysis Proteolytic Stability Assay - Assess Degradation Rate purification->proteolysis comparison Comparative Analysis of ΔTm and Degradation Rates dsf->comparison cd->comparison proteolysis->comparison

Experimental workflow for comparative stability analysis.

stability_principles cluster_fluorination Fluorination of Phenylalanine cluster_effects Physicochemical Effects cluster_stability Impact on Protein Stability mono Mono-fluorination (e.g., 4-F-Phe) hydrophobicity Increased Hydrophobicity mono->hydrophobicity electrostatics Altered Electrostatic Potential mono->electrostatics multi Multi-fluorination (e.g., 3,5-diF-Phe) multi->hydrophobicity multi->electrostatics per Per-fluorination (e.g., F5-Phe) per->hydrophobicity per->electrostatics packing Improved Core Packing hydrophobicity->packing thermal Increased Thermal Stability (Higher Tm) electrostatics->thermal packing->thermal proteolytic Enhanced Proteolytic Resistance packing->proteolytic

Fluorination effects on protein stability principles.

Conclusion

The incorporation of fluorinated phenylalanines is a versatile and effective strategy for enhancing protein stability. The choice of the specific analog depends on the desired degree of stabilization and the tolerance of the protein to structural modifications. While pentafluorophenylalanine often leads to significant increases in stability, even single fluorine substitutions can have a positive impact.[3][5][6] Researchers are encouraged to empirically test a small panel of fluorinated analogs to identify the optimal modification for their protein of interest, using the detailed protocols provided in this guide. This approach will facilitate the development of more robust and effective proteins for a wide range of therapeutic and biotechnological applications.

References

A Comparative Guide to the NMR Chemical Shifts of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylalanine, a critical amino acid in numerous biological processes, has become a powerful tool in drug discovery and structural biology. Fluorine's unique properties, including its high electronegativity and the sensitivity of the 19F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, provide a valuable probe for studying molecular interactions and protein structure. This guide offers a comparative analysis of the NMR chemical shifts of various fluorinated phenylalanine analogs, supported by experimental data and detailed methodologies, to aid researchers in their application.

Comparative NMR Chemical Shift Data

The following tables summarize the 1H, 13C, and 19F NMR chemical shifts for phenylalanine and its fluorinated analogs. These values are influenced by the position of the fluorine atom on the aromatic ring and the solvent used for analysis.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Phenylalanine and Fluorinated Analogs.

CompoundAromatic ProtonsSolventReference
L-Phenylalanine3.993.13, 3.297.33-7.43D₂O[1][2]
4-Fluoro-L-phenylalanine--6.63 (dd, J=10.5, 4.4 Hz)CDCl₃[3]
Phe(2-F)-Phea: 4.19, b: 4.14a: 3.20, 3.28, b: 3.11, 3.19a: 7.15-7.42, b: 7.29-7.3610% D₂O[4]
Phe-Phe(2-F)a: 4.13, b: 4.22a: 3.11, 3.21, b: 3.22, 3.32a: 7.29-7.36, b: 7.15-7.4210% D₂O[4]
Phe(2-F)-Phe(2-F)4.223.22, 3.327.15-7.4210% D₂O[4]

Atom labeling 'a' and 'b' for dipeptides refers to the N-terminal and C-terminal residues, respectively[4].

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Phenylalanine and Fluorinated Analogs.

CompoundAromatic CarbonsC=OSolventReference
L-Phenylalanine58.7439.10130.42, 131.83, 132.09, 137.80176.77D₂O[2]
4-Fluoro-D,L-phenylalanine--157.23 (JCF = 257.9 Hz)-CDCl₃[3][5]
[4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine--161.97--[3]
Phe(2-F)-Phea: 55.4, b: 56.4a: 37.4, b: 37.8a: 116.1-161.9, b: 128.0-137.4a: 171.8, b: 175.510% D₂O[4]
Phe-Phe(2-F)a: 56.5, b: 55.3a: 37.8, b: 37.4a: 128.0-137.4, b: 116.1-161.9a: 171.8, b: 175.510% D₂O[4]
Phe(2-F)-Phe(2-F)55.337.4116.1-161.9171.8, 175.510% D₂O[4]

Table 3: 19F NMR Chemical Shifts (δ, ppm) of Fluorinated Phenylalanine Analogs.

CompoundChemical Shift (ppm)Reference
[4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine-120.86[3]
3-Fluorophenylalanine-[6]
2-Fluorophenylalanine in Lysozyme7.4 ppm range[7]
3-Fluorophenylalanine in Lysozyme1.0 ppm range[7]
4-Fluorophenylalanine in Lysozyme4.8 ppm range[7]

Experimental Protocols

The following methodologies are representative of the techniques used to acquire the NMR data presented above.

Sample Preparation
  • Dipeptide Synthesis: Mono- and di-fluorinated diphenylalanine peptides were synthesized using solid-phase synthesis and purified via high-performance liquid chromatography (HPLC)[4].

  • Isotope Labeling: [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine was synthesized from commercially available [2-¹³C] acetone and deuterium oxide[3].

  • NMR Sample: For analysis in aqueous solution, purified peptides were dissolved in partially deuterated water (10% D₂O)[4]. For analysis in organic solvents, compounds were dissolved in deuterated chloroform (CDCl₃)[3].

NMR Spectroscopy
  • Instrumentation: Spectra were recorded on Bruker NMR spectrometers operating at various frequencies (e.g., 400 MHz for ¹H NMR, 100.6 MHz for ¹³C NMR)[3].

  • ¹H and ¹³C NMR: One-dimensional (1D) and two-dimensional (2D) NMR techniques were employed for signal assignments. 2D techniques included COSY, TOCSY, HSQC, and HMBC experiments[4].

  • ¹⁹F NMR: 19F NMR spectra were recorded to determine the chemical shifts of the fluorine nuclei. In some cases, 19F-¹³C HSQC spectra were used to correlate the fluorine and carbon signals[3].

  • Data Processing: NMR data was processed and analyzed using software such as TopSpin®[3]. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard or the residual solvent peak.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and NMR analysis of fluorinated phenylalanine analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_output Results start Starting Materials ([2-13C] acetone, D2O, etc.) synthesis Multi-step Organic Synthesis start->synthesis purification HPLC Purification synthesis->purification sample_prep Sample Preparation (Dissolution in deuterated solvent) purification->sample_prep nmr_acq NMR Data Acquisition (1D & 2D Spectra) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc chem_shifts Chemical Shift Assignment (1H, 13C, 19F) data_proc->chem_shifts structure Structural Characterization chem_shifts->structure

Caption: A generalized workflow for the synthesis and NMR characterization of fluorinated phenylalanine analogs.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR data for fluorinated phenylalanine analogs involves correlating different NMR parameters to elucidate the structure and conformation of the molecule.

logical_relationship cluster_data Acquired NMR Data cluster_info Derived Information cluster_conclusion Final Interpretation oneD_H 1D 1H NMR proton_env Proton Environments & Coupling oneD_H->proton_env oneD_C 1D 13C NMR carbon_backbone Carbon Skeleton oneD_C->carbon_backbone oneD_F 1D 19F NMR fluorine_pos Fluorine Position & Environment oneD_F->fluorine_pos twoD_NMR 2D NMR (COSY, HSQC, etc.) connectivity H-C-F Connectivity twoD_NMR->connectivity structure_elucidation Molecular Structure & Conformation proton_env->structure_elucidation carbon_backbone->structure_elucidation fluorine_pos->structure_elucidation connectivity->structure_elucidation

Caption: Logical flow from raw NMR data to the structural elucidation of fluorinated phenylalanine analogs.

The strategic placement of fluorine atoms in phenylalanine analogs provides a sensitive and versatile tool for detailed molecular analysis. The data and protocols presented in this guide serve as a foundational resource for researchers leveraging these powerful techniques in their scientific endeavors. The incorporation of fluorinated amino acids into proteins allows for probing structure and interactions through NMR techniques.[8]

References

A Comparative Guide to Validating the Purity of Synthetic 2,5-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic amino acids is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of analytical methods for validating the purity of synthetic 2,5-Difluoro-DL-phenylalanine, a non-canonical amino acid increasingly utilized in drug discovery and protein engineering. We present supporting principles and detailed experimental methodologies to facilitate the selection of an optimal validation strategy.

The primary techniques for assessing the purity of synthetic amino acids include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods are often used orthogonally, providing complementary information on the identity and purity of the compound.[1]

Understanding Potential Impurities

The synthesis of this compound can introduce various impurities that may impact experimental results.[3] A thorough purity validation should aim to detect and quantify these potential contaminants, which can include:

  • Enantiomeric Impurities: As this compound is a racemic mixture, the presence of an unequal distribution of D- and L-enantiomers may be a critical quality attribute depending on the application.[3]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product.[3]

  • Synthetic Byproducts: Depending on the synthetic route, such as the Erlenmeyer-Plöchl synthesis or reductive amination, specific byproducts like α-hydroxy acids or incompletely hydrolyzed analogs may be present.[3]

  • Related Impurities: These can include isomers with different fluorination patterns or other structurally similar compounds.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique, or a combination thereof, is crucial for a comprehensive assessment of purity. The following table summarizes the key characteristics of the most common methods for analyzing this compound.

Analytical Technique Principle Information Provided Strengths Limitations
RP-HPLC with UV Detection Separation based on hydrophobicity.[1]Purity assessment based on peak area percentage, detection of non-volatile impurities.[4]Quantitative, robust, widely available.[5]May not separate all impurities, requires a chromophore for detection.[2]
LC-MS/MS Separation by chromatography coupled with mass-to-charge ratio detection.[6]Confirms molecular weight of the target compound and impurities, high sensitivity and selectivity.[7]High specificity, can identify unknown impurities.[3]May not be fully quantitative without appropriate standards.
¹H and ¹⁹F NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can detect a wide range of impurities.Lower sensitivity compared to LC-MS, complex spectra can be difficult to interpret.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.[3]Determination of enantiomeric purity (ratio of D- and L-isomers).[8]The definitive method for enantiomeric excess determination.Requires specialized and often expensive columns.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a this compound sample by separating it from non-volatile impurities.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample dissolved in Mobile Phase A

Protocol:

  • Prepare and thoroughly degas the mobile phases.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Prepare a sample solution at a concentration of 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the sample solution.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 214 nm.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks. A pure sample should exhibit a single, sharp peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight of this compound and identify any impurities.

Protocol (as part of an LC-MS workflow):

  • The eluent from the HPLC is directed into the mass spectrometer.

  • The molecules are ionized, typically using electrospray ionization (ESI).

  • The mass spectrometer analyzes the mass-to-charge ratio (m/z) of the ions.

  • The obtained mass spectrum will show a peak corresponding to the molecular weight of this compound (C₉H₉F₂NO₂, MW: 201.17).[9]

  • Additional peaks may indicate the presence of impurities, which can be further analyzed for structural elucidation.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify and quantify impurities.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum. The two fluorine atoms of this compound will produce a distinct signal pattern. Fluorinated impurities will have different chemical shifts.

  • Integrate the peaks of the main compound and any impurities to determine their relative concentrations.

Visualizing the Purity Validation Workflow

A comprehensive approach to purity validation often involves an integrated workflow that combines data from these orthogonal methods to build a complete purity profile of the synthetic this compound.

Comprehensive Purity Validation Workflow for this compound cluster_0 Initial Analysis cluster_1 Structural Confirmation and Impurity Identification cluster_2 Enantiomeric Purity Sample Sample RP_HPLC RP-HPLC Analysis Sample->RP_HPLC Inject Purity_Assessment Initial Purity > 98%? RP_HPLC->Purity_Assessment Peak Area % LC_MS LC-MS/MS Analysis Purity_Assessment->LC_MS Yes NMR 1H and 19F NMR Purity_Assessment->NMR Yes Chiral_HPLC Chiral HPLC Analysis Purity_Assessment->Chiral_HPLC If required Further_Purification Further Purification Required Purity_Assessment->Further_Purification No MW_Confirmation Molecular Weight Confirmation LC_MS->MW_Confirmation Mass Spectrum Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Spectra Final_Report Comprehensive Purity Report MW_Confirmation->Final_Report Structure_Confirmation->Final_Report Enantiomeric_Ratio D/L Enantiomer Ratio Chiral_HPLC->Enantiomeric_Ratio Peak Separation Enantiomeric_Ratio->Final_Report

Caption: Workflow for the comprehensive purity validation of synthetic amino acids.

Conclusion

A robust validation of synthetic this compound purity relies on the strategic application of orthogonal analytical techniques. RP-HPLC provides a reliable assessment of overall purity, while LC-MS and NMR are indispensable for confirming the molecular weight and structure, as well as for identifying unknown impurities. For applications where stereochemistry is critical, chiral HPLC is essential for determining the enantiomeric ratio. By employing this multi-faceted approach, researchers can ensure the quality and reliability of their synthetic amino acids, leading to more accurate and reproducible scientific findings.

References

A Comparative Analysis of the Biological Effects of Ortho-, Meta-, and Para-Fluorophenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug discovery. Among these, fluorinated phenylalanine analogs—ortho-fluorophenylalanine (o-F-Phe), meta-fluorophenylalanine (m-F-Phe), and para-fluorophenylalanine (p-F-Phe)—offer subtle yet significant modifications to peptide and protein structure and function. The position of the single fluorine atom on the phenyl ring dictates distinct electronic and steric properties, leading to varied biological outcomes. This guide provides a comprehensive comparative analysis of these three isomers, supported by experimental data, to aid in their effective application.

Data Presentation: A Quantitative Comparison

The biological effects of the fluorophenylalanine isomers are summarized below, with quantitative data presented to facilitate a direct comparison.

Biological EffectOrtho-Fluorophenylalanine (o-F-Phe)Meta-Fluorophenylalanine (m-F-Phe)Para-Fluorophenylalanine (p-F-Phe)Phenylalanine (Phe)
Cytotoxicity (IC50 in MCF-7 cells) 18.2 µM[1]13.5 µM[1]11.8 µM[1]Not cytotoxic
Enzyme Activity (% of Wild-Type) Not reported~200%[2]~50%[2]100%
Protein Stability (ΔΔG of unfolding) Not reported+0.1 kcal/mol (similar to WT)[2]-1.5 kcal/mol (less stable)[2]0 kcal/mol

In-Depth Analysis of Biological Effects

Protein Incorporation

The incorporation of fluorophenylalanine isomers into proteins is a prerequisite for their utility in modifying protein function. While all three isomers can be incorporated into proteins in place of phenylalanine, the efficiency can vary. Site-specific incorporation of o-F-Phe has been demonstrated in E. coli.[3] Similarly, m-F-Phe has been successfully incorporated into proteins.[2] The para-substituted analog, p-F-Phe, is perhaps the most studied and has been shown to be readily incorporated into proteins in various expression systems.[3]

Impact on Protein Stability

The position of the fluorine atom influences the conformational stability of the resulting protein. In a study using PvuII restriction endonuclease, the incorporation of m-F-Phe resulted in a protein with stability very similar to the wild-type enzyme.[2] In contrast, the incorporation of p-F-Phe led to a significant decrease in conformational stability, with a change in the free energy of unfolding (ΔΔG) of -1.5 kcal/mol.[2] This suggests that the placement of the fluorine at the para position is more disruptive to the protein's structure than at the meta position.

Modulation of Enzyme Function

The introduction of fluorophenylalanines can profoundly alter enzyme activity. For PvuII endonuclease, the incorporation of m-F-Phe resulted in a remarkable two-fold increase in specific activity compared to the wild-type enzyme.[2] Conversely, the incorporation of p-F-Phe led to a four-fold decrease in specific activity.[2] This dramatic difference highlights the critical role of the fluorine's position in modulating the electronic environment of the amino acid and, consequently, the catalytic function of the enzyme.

Cellular Toxicity

The fluorophenylalanine isomers exhibit differential cytotoxicity. In a study on MCF-7 human breast cancer cells, all three isomers inhibited cell growth, with p-F-Phe being the most potent (IC50 = 11.8 µM), followed by m-F-Phe (IC50 = 13.5 µM), and o-F-Phe (IC50 = 18.2 µM).[1] This suggests that these analogs can interfere with cellular processes, potentially through their incorporation into essential proteins, leading to cytotoxic effects.

Experimental Protocols

Protein Incorporation of Fluorophenylalanines in E. coli

Objective: To express a target protein with site-specific incorporation of a fluorophenylalanine isomer.

Methodology: This protocol is adapted for the use of an evolved aminoacyl-tRNA synthetase/tRNA pair for site-specific incorporation.

  • Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

  • Culture Growth: Grow the transformed cells in a minimal medium (e.g., M9) supplemented with glucose, essential nutrients, and appropriate antibiotics at 37°C with shaking.

  • Induction and Amino Acid Addition: When the optical density at 600 nm (OD600) reaches 0.6-0.8, add the desired fluorophenylalanine isomer (o-, m-, or p-F-Phe) to a final concentration of 1-2 mM. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Protein Expression: Reduce the temperature to 18-30°C and continue to incubate the culture for 12-16 hours to allow for protein expression.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verification of Incorporation: Confirm the incorporation of the fluorophenylalanine isomer using mass spectrometry.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorophenylalanine isomers on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorophenylalanine isomers (o-, m-, and p-F-Phe) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

G cluster_isomers Fluorophenylalanine Isomers cluster_experiments Biological Effect Evaluation cluster_data Comparative Data Analysis o_phe ortho-F-Phe protein_incorp Protein Incorporation (Mass Spectrometry) o_phe->protein_incorp enzyme_kinetics Enzyme Activity (e.g., PvuII endonuclease assay) o_phe->enzyme_kinetics protein_stability Protein Stability (e.g., ΔΔG of unfolding) o_phe->protein_stability cytotoxicity Cytotoxicity (MTT Assay) o_phe->cytotoxicity m_phe meta-F-Phe m_phe->protein_incorp m_phe->enzyme_kinetics m_phe->protein_stability m_phe->cytotoxicity p_phe para-F-Phe p_phe->protein_incorp p_phe->enzyme_kinetics p_phe->protein_stability p_phe->cytotoxicity incorp_data Incorporation Efficiency protein_incorp->incorp_data kinetics_data Specific Activity enzyme_kinetics->kinetics_data stability_data ΔΔG protein_stability->stability_data cyto_data IC50 Values cytotoxicity->cyto_data G Phe Phenylalanine / Fluorophenylalanines LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Difluoro-DL-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on information for closely related isomers, such as 3,5-Difluoro-DL-phenylalanine. It is imperative to conduct a site-specific risk assessment and consult with your institution's environmental health and safety (EHS) department for guidance tailored to your specific circumstances and in compliance with local, state, and federal regulations.

Key Safety and Handling Information

Proper handling is the first step in mitigating risks associated with 2,5-Difluoro-DL-phenylalanine. Personal protective equipment (PPE) is essential.

Protective EquipmentRecommended Specifications
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves.
Skin and Body Protection Laboratory coat.
Respiratory Protection Dust mask or respirator, particularly when handling large quantities or if dust is generated.[1]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

Procedural Steps for Disposal

The disposal of this compound, as with many specialized chemicals, must be approached systematically to ensure safety and compliance.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the this compound waste is contaminated with other hazardous substances.

  • Segregate the waste: Keep it separate from other laboratory waste streams to avoid unintended chemical reactions.

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and compatible waste container.

  • Clearly label the container with the full chemical name: "Waste this compound" and any other components in the waste. Include appropriate hazard symbols as determined by your risk assessment.

Step 3: On-site Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.[2][3]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Retain all documentation related to the waste disposal for your records, in accordance with regulatory requirements.

Do not dispose of this compound down the drain or in the regular trash.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal cluster_3 Spill Response A Identify Waste This compound B Segregate from other waste streams A->B C Select appropriate waste container B->C D Label container with contents and hazards C->D E Store in designated hazardous waste area D->E F Arrange for collection by licensed disposal company E->F G Complete and retain disposal documentation F->G S1 Evacuate and secure area S2 Contain and clean up spill with appropriate PPE S1->S2 S3 Collect waste and decontaminated materials S2->S3 S4 Dispose of as hazardous waste S3->S4

Caption: A workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-DL-phenylalanine
Reactant of Route 2
2,5-Difluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.